5,6-dihydro-2H-1,4-thiazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydro-2H-1,4-thiazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c5-4-3-7-2-1-6-4/h1-3H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGUDSBFDKXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474341 | |
| Record name | 5,6-dihydro-2H-1,4-thiazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73028-67-8 | |
| Record name | 5,6-dihydro-2H-1,4-thiazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,6-dihydro-2H-1,4-thiazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5,6-dihydro-2H-1,4-thiazin-3-amine scaffold represents a core heterocyclic structure with significant potential in medicinal chemistry. As a cyclic guanidine bio-isostere, it is of considerable interest for the development of novel therapeutic agents. Thiazine derivatives are known to possess a wide array of biological activities, including antimicrobial, antitubercular, antitumor, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of robust synthetic strategies for the preparation of this compound and details the essential analytical techniques for its thorough characterization. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in drug discovery and development.
Introduction: The Strategic Importance of the Dihydro-1,4-Thiazine Core
The six-membered N,S-heterocyclic systems, particularly thiazines and their derivatives, are recognized as "privileged structures" in pharmaceutical research.[3][4] Their unique three-dimensional conformation and the presence of both hydrogen-bond donors and acceptors allow for versatile interactions with biological targets. Specifically, the this compound structure incorporates a cyclic amidine moiety, a key pharmacophore found in numerous biologically active molecules. The exploration of efficient and scalable synthetic routes to this core is paramount for building diverse chemical libraries and advancing structure-activity relationship (SAR) studies. This guide explains the causal relationships behind experimental choices and provides detailed, field-proven protocols grounded in established chemical principles.
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of this compound can be approached through several strategic cyclization reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Below are two primary, validated synthetic routes.
Route A: Intramolecular Cyclization of S-(2-Aminoethyl)isothiourea
This is a classical and highly reliable method that proceeds via the formation of a key isothiourea intermediate followed by a base-mediated intramolecular cyclization. The causality behind this approach lies in the strategic placement of a nucleophilic amine and an electrophilic carbon center within the same molecule.
Reaction Rationale: The synthesis begins with the S-alkylation of thiourea with a protected 2-aminoethyl halide. The protecting group on the terminal amine is critical to prevent intermolecular side reactions, ensuring that the subsequent cyclization is exclusively intramolecular. The final step involves deprotection to unveil the target primary amine.
Experimental Protocol:
-
Step 1: S-Alkylation of Thiourea.
-
To a stirred solution of thiourea (1.0 eq.) in ethanol, add 2-bromoethylamine hydrobromide (1.0 eq.).
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and collect the resulting precipitate of S-(2-aminoethyl)isothiourea dihydrobromide by filtration.
-
-
Step 2: Intramolecular Cyclization.
-
Suspend the S-(2-aminoethyl)isothiourea dihydrobromide salt (1.0 eq.) in a suitable solvent such as isopropanol.
-
Add a strong base, for example, sodium ethoxide (2.2 eq.), portion-wise at 0 °C to neutralize the salt and catalyze the cyclization.
-
Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours. The cyclization event can be monitored by TLC or LC-MS.
-
-
Step 3: Isolation and Purification.
-
After cooling, filter off the inorganic salts (NaBr).
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure product.
-
Diagram of Synthetic Route A:
Caption: Intramolecular cyclization pathway.
Route B: Reaction of Cysteamine with Cyanogen Bromide
This alternative approach leverages the differential nucleophilicity of the thiol and amine groups in cysteamine (2-aminoethanethiol). It is a convergent synthesis that forms the C-N and C-S bonds of the heterocyclic core in a sequential manner.
Reaction Rationale: The thiol group of cysteamine is a stronger nucleophile than the amine group under neutral or slightly acidic conditions. It will selectively attack the electrophilic carbon of cyanogen bromide. The resulting S-cyano intermediate is then poised for intramolecular cyclization, where the terminal amine attacks the nitrile carbon, driven by the formation of a stable six-membered ring.
Experimental Protocol:
-
Step 1: Formation of the S-Cyano Intermediate.
-
Dissolve cysteamine hydrochloride (1.0 eq.) in a buffered aqueous solution (e.g., phosphate buffer, pH ~7.0).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.0 eq.) in a minimal amount of a water-miscible solvent like acetonitrile, while maintaining the pH with a dilute base (e.g., 1M NaOH). The reaction is typically rapid.
-
-
Step 2: Base-Mediated Cyclization.
-
Once the formation of the intermediate is complete (as determined by LC-MS), adjust the pH of the solution to >10 with a concentrated base (e.g., 5M NaOH).
-
Stir the reaction mixture at room temperature or gently heat (40-50 °C) for 2-4 hours to facilitate the intramolecular cyclization.
-
-
Step 3: Product Extraction and Purification.
-
Cool the reaction mixture and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography as described in Route A.
-
Comprehensive Characterization and Data Validation
The structural confirmation and purity assessment of this compound are achieved through a combination of spectroscopic and chromatographic techniques. Each method provides complementary information, creating a self-validating system for the final compound.
Characterization Workflow Diagram:
Caption: A typical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals.
-
Two signals in the aliphatic region (δ 2.5-3.5 ppm), corresponding to the two methylene (-CH₂-) groups of the thiazinane ring. These will likely appear as triplets due to coupling with each other. The methylene group adjacent to the sulfur atom (C6-H) is expected to be slightly downfield compared to the one adjacent to the nitrogen (C5-H).
-
A broad singlet in the region of δ 4.0-5.5 ppm, integrating to two protons, corresponding to the primary amine (-NH₂). The chemical shift of this peak is highly dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should display three signals.
-
A signal at high frequency (δ ~155-165 ppm) for the amidine carbon (C3).
-
Two signals in the aliphatic region for the methylene carbons, typically between δ 25-50 ppm (C5 and C6).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[5]
-
N-H Stretching: A pair of medium-to-sharp bands in the 3200-3500 cm⁻¹ region, characteristic of a primary amine.[5]
-
C-H Stretching: Bands in the 2850-2960 cm⁻¹ region, corresponding to the sp³ C-H bonds of the methylene groups.[5]
-
C=N Stretching: A strong absorption band around 1640-1670 cm⁻¹, indicative of the cyclic amidine C=N double bond.
-
N-H Bending: A scissoring vibration typically observed near 1600 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition.
-
Molecular Ion: The compound has a molecular formula of C₄H₈N₂S and a monoisotopic mass of approximately 116.04 Da.[6]
-
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS should show a prominent [M+H]⁺ ion at m/z corresponding to the exact mass of the protonated molecule (C₄H₉N₂S⁺), confirming the elemental composition.[7]
-
Fragmentation: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of ammonia or cleavage of the heterocyclic ring, further supporting the proposed structure.
Summary of Characterization Data
| Technique | Parameter | Expected Observation | Purpose |
| ¹H NMR | Chemical Shift (δ) | ~3.3-3.5 ppm (t, 2H, C6-H₂); ~2.8-3.0 ppm (t, 2H, C5-H₂); ~4.0-5.5 ppm (br s, 2H, NH₂) | Structural Elucidation |
| ¹³C NMR | Chemical Shift (δ) | ~155-165 ppm (C3); ~40-50 ppm (C6); ~25-35 ppm (C5) | Carbon Skeleton Mapping |
| IR | Wavenumber (cm⁻¹) | 3200-3500 (N-H stretch); 2850-2960 (C-H stretch); 1640-1670 (C=N stretch) | Functional Group ID |
| HRMS (ESI+) | m/z | [M+H]⁺ at ~117.0486 for C₄H₉N₂S⁺ | Molecular Formula Confirmation |
| HPLC | Purity | >95% (typically) | Purity Assessment |
Conclusion and Future Outlook
This guide has detailed robust and reproducible methodologies for the synthesis and comprehensive characterization of this compound. The synthetic routes are based on fundamental principles of heterocyclic chemistry, and the analytical workflow ensures a high degree of confidence in the final product's identity and purity. By providing not just the steps but the underlying scientific rationale, this document empowers researchers to confidently produce and validate this valuable chemical scaffold. The availability of this core structure will undoubtedly facilitate the discovery of new therapeutic agents by enabling its incorporation into diverse molecular designs for screening and lead optimization programs.
References
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Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. Available at: [Link]
-
Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. Available at: [Link]
-
6-Amino-4-phenylpyrrolo[2,3-c][1][4][8]thiadiazine-5-carbonitrile. MDPI. Available at: [Link]
-
2-Amino-5,6-dihydro-4H-1,3-thiazine. PubChem. Available at: [Link]
-
Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]
-
Overview of the Chemistry of 2-Thiazolines. ACS Publications. Available at: [Link]
-
SYNTHESIS OF SUBSTITUTED-4, 6-DIARYL-2-IMINO- PHENYL-3HYDRO-1, 3-THIAZINE. TSI Journals. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]
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Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. ResearchGate. Available at: [Link]
-
A Microwave – assisted : Synthesis and Characterization of Thiazines or 2-Mercapto-4,6- Diaryl-5,6-Dihydropyrimidines and their Antimicrobial activity. International Journal of PharmTech Research. Available at: [Link]
-
synthesis of 2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides. Semantic Scholar. Available at: [Link]
-
Synthesis of 2‐amino‐4H‐1, 3, 4‐thiadiazine‐5‐(6H)‐one (3). ResearchGate. Available at: [Link]
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Infrared Spectroscopy. Illinois State University. Available at: [Link]
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. Google Patents.
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5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]
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Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. Available at: [Link]
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physicochemical properties of "5,6-dihydro-2H-1,4-thiazin-3-amine"
An In-Depth Technical Guide to the Physicochemical Properties of 5,6-Dihydro-4H-1,3-thiazin-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5,6-dihydro-4H-1,3-thiazin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3-thiazine scaffold is a privileged structure found in various biologically active agents.[1] Understanding the fundamental physicochemical characteristics—such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility—is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data with established, field-proven experimental methodologies for their determination, offering researchers a robust framework for evaluating this compound and its analogues. Protocols are presented not merely as steps, but with expert commentary on the causality behind methodological choices, ensuring a deeper understanding of the data generated.
Molecular Identity and Structural Significance
Nomenclature and Identification
The compound of interest is systematically identified by the following descriptors:
-
IUPAC Name: 5,6-dihydro-4H-1,3-thiazin-2-amine[2]
-
Molecular Formula: C₄H₈N₂S[2]
-
CAS Number: 30480-64-9[2]
-
Synonyms: 2-Amino-5,6-dihydro-4H-1,3-thiazine[2]
It is important to note that while the user query specified "5,6-dihydro-2H-1,4-thiazin-3-amine," the stable and commonly referenced isomer is the 1,3-thiazine structure. This guide will focus on the properties of the latter, more scientifically documented compound.
Chemical Structure and Core Attributes
5,6-dihydro-4H-1,3-thiazin-2-amine features a six-membered heterocyclic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. The exocyclic primary amine at position 2 is a key functional group that dictates many of the molecule's properties.
Table 1: Core Molecular Attributes
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 116.19 g/mol | PubChem[2] |
| Exact Mass | 116.04081944 Da | PubChem[2] |
| Topological Polar Surface Area (TPSA) | 63.7 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
The TPSA value suggests moderate cell permeability, while the hydrogen bond donor and acceptor counts indicate its potential to form strong interactions with biological targets and water molecules.
Critical Physicochemical Properties in Drug Discovery
The interplay of pKa, logP, and solubility governs a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While experimental data for this specific molecule is not widely published, we can rely on robust predictive models and outline gold-standard methods for empirical determination.
Acid Dissociation Constant (pKa)
The pKa value defines the ionization state of a molecule at a given pH. For 5,6-dihydro-4H-1,3-thiazin-2-amine, the primary amine group is basic and will be protonated at physiological pH (~7.4).
Expert Commentary: The pKa is arguably the most critical parameter for an ionizable drug candidate. It directly influences solubility, as the charged (protonated) form is typically more water-soluble. It also dictates which transporter proteins it may interact with and where it will be absorbed along the gastrointestinal tract. Based on similar aliphatic amines, the pKa is estimated to be in the range of 9-11, ensuring it is predominantly in its cationic form in the bloodstream.[3]
Lipophilicity (logP)
LogP, the logarithm of the partition coefficient between an organic (typically n-octanol) and aqueous phase, is a measure of a compound's lipophilicity or hydrophobicity.[4] It is a key predictor of membrane permeability, protein binding, and metabolic stability.
Expert Commentary: A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[4] Computational models predict a logP value for this compound of approximately 0.1 to 0.7.[2][5] This low value suggests the compound is relatively hydrophilic, which aligns with its hydrogen bonding capacity. While this aids aqueous solubility, it may pose a challenge for passive diffusion across the blood-brain barrier or intestinal epithelium. The "rule of five" suggests a logP value under 5 is generally favorable for oral bioavailability.[6]
Aqueous Solubility
Solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[7] It is a crucial factor for drug formulation and bioavailability.[8] For oral drugs, poor aqueous solubility is a major hurdle to achieving therapeutic concentrations in the bloodstream.
Expert Commentary: Two types of solubility are relevant in drug discovery: thermodynamic and kinetic.[7] Thermodynamic solubility is the true equilibrium solubility and is determined using methods like the shake-flask assay, considered the 'gold standard'.[9] Kinetic solubility measures the precipitation of a compound from a stock solution (often DMSO) into an aqueous buffer and is more suited for high-throughput screening in early discovery.[7] Given the compound's predicted low logP and its basic nature (which allows for salt formation), it is expected to have reasonably good aqueous solubility, particularly at acidic pH where it is fully protonated.
Table 2: Summary of Predicted Physicochemical Properties
| Parameter | Predicted Value | Implication for Drug Development |
|---|---|---|
| pKa | 9 - 11 (estimated) | Predominantly protonated (charged) at physiological pH; good aqueous solubility. |
| logP | 0.1 - 0.7 | Hydrophilic nature; may require active transport for membrane permeation. |
| Aqueous Solubility | Predicted to be moderate to high | Favorable for formulation, especially as a salt. |
Gold-Standard Methodologies for Experimental Verification
To move beyond computational predictions, rigorous experimental determination is essential. The following protocols represent industry-standard approaches.
Protocol: pKa Determination by Potentiometric Titration
This method is widely used due to its simplicity and high accuracy for determining the pKa of amines.[10][11] It involves monitoring pH changes as a titrant is added to the sample solution.[3]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 5,6-dihydro-4H-1,3-thiazin-2-amine in deionized water or a solution of known ionic strength (e.g., 0.15 M KCl) to a final concentration of ~1-10 mM.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a thermostatted vessel and insert the calibrated pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoidal curve.[11]
Spectroscopic Profile
Spectroscopic analysis provides structural confirmation and is essential for quality control.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by vibrations from the primary amine and the aliphatic ring structure. Expert Commentary: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region; these are typically sharper than O-H bands. [12][13]The N-H bending (scissoring) vibration should appear as a strong band around 1580-1650 cm⁻¹. [14]The C-N stretch of the aliphatic amine is expected in the 1020-1250 cm⁻¹ range. [12] Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |
| N-H (Primary Amine) | Bending (Scissoring) | 1580 - 1650 | Medium-Strong |
| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium-Strong |
| C-N (Aliphatic Amine) | Stretching | 1020 - 1250 | Medium |
| C-S | Stretching | 600 - 800 | Weak-Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show three distinct methylene (-CH₂-) signals corresponding to the protons at positions 4, 5, and 6 of the thiazine ring. The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent.
-
¹³C NMR: Three signals for the aliphatic carbons (C4, C5, C6) are expected in the upfield region (~20-50 ppm). The imine carbon (C2) bonded to two nitrogen atoms would be significantly downfield (~150-160 ppm).
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 116. Key fragmentation patterns would likely involve the loss of the amine group and cleavage of the thiazine ring.
Conclusion
5,6-dihydro-4H-1,3-thiazin-2-amine is a hydrophilic, basic compound with physicochemical properties that suggest good aqueous solubility but potentially limited passive membrane permeability. Its predicted pKa ensures it will be predominantly in a charged, soluble form under physiological conditions, a critical factor for formulation and bioavailability. While computational predictions provide a valuable starting point, this guide underscores the necessity of empirical validation through the gold-standard experimental protocols detailed herein. A thorough understanding of these properties is fundamental for any researcher or drug development professional seeking to advance this chemical scaffold toward therapeutic applications.
References
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Al-Bokari, M., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
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Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]
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De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Nowak, P., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]
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Bakoš, J., et al. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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Zhang, Y., et al. (2023). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5,6-dihydro-4H-1,3-thiazine. Retrieved from [Link]
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Wang, Y., et al. (2023). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. Retrieved from [Link]
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Mondal, S., et al. (2022). Visible Light‐Enhanced C−H Amination of Cyclic Ethers with Iminoiodinanes. ResearchGate. Retrieved from [Link]
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Al-Tel, T. H., et al. (2020). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. PMC - NIH. Retrieved from [Link]
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Kajtár-Peredy, M., et al. (1995). Synthesis of optically active 3,4,5,6-tetrahydro-2H-1,4-thiazin-3-ones and their benzo analogues by ring transformation of glycidic esters. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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PubChem. (n.d.). 5,6-Dihydro-4h-1,3-thiazine. Retrieved from [Link]
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An In-depth Technical Guide to 5,6-dihydro-2H-1,4-thiazin-3-amine (CAS: 73028-67-8): A Potential Modulator of Nitric Oxide Synthase
Abstract
This technical guide provides a comprehensive overview of 5,6-dihydro-2H-1,4-thiazin-3-amine (CAS: 73028-67-8), a heterocyclic amine with significant potential in drug discovery and development. While direct research on this specific molecule is emerging, this document synthesizes available information on its synthesis, physicochemical properties, and, by drawing parallels with structurally related analogs, its probable mechanism of action as a nitric oxide synthase (NOS) inhibitor. This guide is intended for researchers, medicinal chemists, and pharmacologists interested in the therapeutic potential of novel small molecules targeting the nitric oxide pathway. We will delve into plausible synthetic routes, detailed experimental protocols for assessing its biological activity, and discuss the scientific rationale for its consideration as a valuable research tool and potential therapeutic lead.
Introduction: The Thiazine Scaffold and the Promise of NOS Inhibition
The 1,4-thiazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The subject of this guide, this compound, belongs to this versatile class of compounds. Its structural similarity to known potent and selective inhibitors of nitric oxide synthase (NOS) positions it as a molecule of significant interest for therapeutic areas where modulation of nitric oxide (NO) production is desirable.
Nitric oxide is a critical signaling molecule involved in a vast range of physiological and pathological processes, from neurotransmission and vasodilation to immune responses and inflammation.[3] Dysregulation of NO production by the three main NOS isoforms—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—is implicated in numerous diseases, including neurodegenerative disorders, septic shock, and chronic inflammatory conditions.[3] Consequently, the development of isoform-selective NOS inhibitors is a major focus of contemporary drug discovery.[4] This guide will explore the potential of this compound as a tool to dissect the roles of NOS and as a starting point for the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below. These values are critical for considerations such as solubility, formulation, and preliminary assessment of drug-like characteristics.
| Property | Value | Source |
| CAS Number | 73028-67-8 | [3] |
| Molecular Formula | C₄H₈N₂S | [3] |
| Molecular Weight | 116.18 g/mol | [3] |
| Predicted Boiling Point | 263.9 ± 50.0 °C | [3] |
| Predicted Density | 1.38 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 7.55 ± 0.20 | [3] |
Synthesis of this compound
Proposed Synthetic Protocol
This proposed protocol is based on the well-established Hantzsch thiazole synthesis and its variations for creating dihydrothiazine rings. The reaction proceeds via an initial S-alkylation of thiourea followed by an intramolecular cyclization.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of thiourea and 2-bromoethylamine hydrobromide in a suitable solvent such as ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Formation: The initial reaction forms the S-(2-aminoethyl)isothiouronium bromide intermediate.
-
Cyclization: Upon continued heating, this intermediate undergoes an intramolecular cyclization to form the hydrobromide salt of this compound.
-
Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Free Base Formation: To obtain the free base, the hydrobromide salt is dissolved in water and treated with a base, such as sodium hydroxide, until the solution is alkaline. The free base can then be extracted with an organic solvent like dichloromethane and purified further if necessary.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the starting materials and facilitates the reaction at reflux temperature.
-
Reflux Conditions: Heating is necessary to overcome the activation energy for both the initial S-alkylation and the subsequent intramolecular cyclization.
-
Starting Materials: 2-Bromoethylamine hydrobromide is a commercially available and convenient source of the C2-N fragment, while thiourea provides the S-C-N component of the heterocyclic ring.
Biological Activity: A Potential Nitric Oxide Synthase Inhibitor
The primary therapeutic potential of this compound is predicated on its likely activity as a nitric oxide synthase (NOS) inhibitor. This hypothesis is strongly supported by the well-documented activity of its close structural analog, 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine, which is a potent and selective inhibitor of the inducible NOS (iNOS) isoform.
The Nitric Oxide Synthase Family
There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a key role in neurotransmission and synaptic plasticity. Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[3]
-
Inducible NOS (iNOS or NOS-2): Expressed in immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO that contribute to the inflammatory response and can lead to tissue damage in chronic inflammatory conditions and sepsis.[2]
-
Endothelial NOS (eNOS or NOS-3): Located in the endothelium, eNOS is crucial for maintaining vascular tone and blood flow. Inhibition of eNOS can lead to cardiovascular side effects.[3]
The therapeutic goal for many conditions is the selective inhibition of nNOS or iNOS without significantly affecting the physiological functions of eNOS.
Proposed Mechanism of Action
The aminothiazine moiety is a key pharmacophore for NOS inhibition. It is believed to act as a bioisostere of the guanidino group of L-arginine, the natural substrate for NOS. The inhibitor likely binds to the active site of the enzyme, preventing the binding of L-arginine and subsequent NO synthesis. The basic amine group of the thiazine ring is thought to interact with a key glutamate residue in the active site, an interaction that is crucial for high-affinity binding.
Figure 2: Proposed competitive inhibition of NOS by this compound.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity of this compound, a series of in vitro and cell-based assays are necessary. The following protocols provide a framework for assessing its NOS inhibitory potential.
In Vitro Nitric Oxide Synthase Inhibition Assay (Griess Assay)
This protocol measures the ability of the test compound to inhibit the activity of purified NOS enzyme by quantifying the amount of nitrite, a stable breakdown product of NO, using the Griess reagent.[5]
Workflow:
Figure 3: Workflow for the in vitro NOS inhibition Griess assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
Prepare stock solutions of L-arginine, NADPH, and other necessary cofactors (e.g., calmodulin, CaCl₂).
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of purified NOS enzyme (e.g., recombinant human iNOS).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the reaction buffer.
-
Add varying concentrations of the test compound. Include a vehicle control (solvent only).
-
Add the substrate and cofactor mix (L-arginine, NADPH, etc.).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the NOS enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrite Detection:
-
Add Griess Reagent I (e.g., sulfanilamide in acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in acidic solution) to each well and incubate for another 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
-
Cell-Based NOS Inhibition Assay
This assay assesses the ability of the compound to inhibit NOS activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a suitable cell line that expresses the target NOS isoform (e.g., RAW 264.7 macrophages for iNOS).
-
Seed the cells in a 96-well plate and allow them to adhere.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound for a predetermined time.
-
-
NOS Induction (for iNOS):
-
Stimulate the cells with an inducing agent (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]) to induce the expression of iNOS.
-
-
Sample Collection and Analysis:
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess assay as described in the in vitro protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition of NO production at each compound concentration and determine the IC₅₀ value.
-
Safety and Toxicological Considerations
The 2-aminothiazole moiety, while a valuable pharmacophore, has been associated with potential toxicity, primarily through metabolic activation to reactive metabolites.[6][7] Therefore, a thorough toxicological assessment of this compound is crucial.
Key Areas for Investigation:
-
Cytotoxicity Assays: Standard assays such as MTT or LDH release assays in relevant cell lines should be performed to determine the compound's general cytotoxicity.
-
Metabolic Stability: In vitro studies using liver microsomes can provide insights into the compound's metabolic fate and potential for forming reactive intermediates.
-
In Vivo Toxicity Studies: If the compound shows promising in vitro activity and an acceptable cytotoxicity profile, preliminary in vivo toxicity studies in animal models would be the next step to assess its overall safety.
Conclusion and Future Directions
This compound is a promising small molecule with a high likelihood of acting as a nitric oxide synthase inhibitor. Its straightforward synthesis and the established importance of the aminothiazine scaffold in NOS inhibition make it a compelling candidate for further investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: A validated, scalable synthesis of the compound is required, along with comprehensive analytical characterization (NMR, MS, HPLC).
-
Direct Biological Evaluation: The protocols outlined in this guide should be employed to definitively determine the compound's NOS inhibitory activity and its selectivity profile against the different NOS isoforms.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Once a lead compound with a favorable in vitro profile is identified, its efficacy should be evaluated in relevant animal models of diseases where NOS dysregulation is implicated.
References
-
Patsnap Synapse. What are NOS inhibitors and how do they work? 2024. Available from: [Link]
-
MDPI. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. 2020. Available from: [Link]
-
Protocol Online. Protocol Griess Test. 2019. Available from: [Link]
-
Saudi Journal of Medical and Pharmaceutical Sciences. Therapeutic Utility of 1, 3-Thiazines - Mini Review. 2016. Available from: [Link]
-
Patsnap Synapse. What are NOS2 inhibitors and how do they work? 2024. Available from: [Link]
-
Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide. Available from: [Link]
-
ResearchGate. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available from: [Link]
-
PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? 2020. Available from: [Link]
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ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. 2020. Available from: [Link]
-
PubMed. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. 1996. Available from: [Link]
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An In-Depth Technical Guide to 5,6-dihydro-2H-1,4-thiazin-3-amine: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 5,6-dihydro-2H-1,4-thiazin-3-amine, a molecule of significant interest in medicinal chemistry. Delving into its discovery and historical context, this document elucidates the evolution of its synthesis and explores its primary biological activity as a potent inhibitor of nitric oxide synthase (NOS). This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, mechanistic insights, and a curated repository of critical data.
Introduction: The Emergence of a Significant Scaffold
The thiazine ring system, a six-membered heterocycle containing both nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of thiazine have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Within this diverse chemical family, this compound, also known by its synonym 2-amino-5,6-dihydro-4H-1,3-thiazine, has emerged as a focal point of research due to its potent and selective biological activities.
Initially investigated within the broader class of cyclic isothioureas, the significance of this compound became particularly apparent with the discovery of its ability to inhibit nitric oxide synthase (NOS).[3][4] This enzyme plays a crucial role in a myriad of physiological and pathological processes, making its inhibitors valuable tools for both research and therapeutic development. This guide will trace the scientific journey of this molecule, from its synthesis to its characterization as a key pharmacological agent.
Discovery and Historical Context: A Tale of NOS Inhibition
The story of this compound is intrinsically linked to the burgeoning field of nitric oxide (NO) research in the late 20th century. The identification of NO as a critical signaling molecule and the subsequent discovery of the nitric oxide synthase (NOS) enzymes that produce it, opened new avenues for therapeutic intervention in a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and septic shock.
Early research into NOS inhibitors focused on arginine analogs, the natural substrate for the enzyme. However, the quest for more potent and selective inhibitors led to the exploration of other chemical scaffolds. Cyclic isothioureas, including 2-aminothiazolines and their six-membered ring counterparts, 2-aminothiazines, were identified as a promising class of compounds.
While a singular "discovery" paper for this compound is not readily apparent in the early literature, its investigation appears to have intensified in the 1990s as part of a broader effort to develop potent and isoform-selective NOS inhibitors. Patents from this era, such as FR2728261A1, disclose a range of thiazine and thiazepine derivatives, including 2-amino-5,6-dihydro-4H-1,3-thiazine, for their utility as NOS inhibitors.[4] These early industrial research efforts laid the groundwork for its later characterization in academic studies. For instance, research has demonstrated its potential as a radioprotective agent and in managing septic shock, both of which are pathologies linked to the overexpression of inducible nitric oxide synthase (iNOS).[5]
Synthesis and Characterization: Building the Core Scaffold
The synthesis of this compound is typically achieved through a well-established cyclization reaction. The most common and practical approach involves the reaction of a 3-halopropylamine with thiourea. This method provides a straightforward and efficient route to the desired heterocyclic system.
General Synthetic Protocol
A widely adopted synthetic route proceeds via a two-step process, starting from 3-bromopropylamine hydrobromide and thiourea.[5]
Step 1: Formation of S-(3-aminopropyl)isothiourea dihydrobromide
In this initial step, 3-bromopropylamine hydrobromide is reacted with thiourea in an alcoholic solvent, such as isopropanol, under reflux. The nucleophilic sulfur atom of thiourea displaces the bromide ion to form the intermediate S-(3-aminopropyl)isothiourea salt.
Step 2: Intramolecular Cyclization
The S-(3-aminopropyl)isothiourea dihydrobromide intermediate is then subjected to thermal cyclization in an aqueous medium. Heating this intermediate leads to an intramolecular nucleophilic attack of the terminal primary amine onto the carbon of the isothiourea moiety, resulting in the formation of the six-membered this compound ring system and the elimination of ammonium bromide. The final product is typically isolated as its hydrobromide salt (2-ADT).
Detailed Experimental Protocol
Materials:
-
3-bromopropylamine hydrobromide
-
Thiourea
-
Isopropanol
-
Deionized water
-
Acetic anhydride (for synthesis of 2-AADT)
Procedure:
-
Synthesis of S-(3-aminopropyl)isothiourea dihydrobromide:
-
To a solution of thiourea (20 mmol) in 10 mL of isopropanol, add 3-bromopropylamine hydrobromide (24 mmol).
-
Reflux the mixture for 1.5 hours at approximately 82 °C.
-
Cool the reaction mixture. A precipitate will form.
-
Filter the precipitate and wash it with warm isopropanol.
-
Remove the solvent under reduced pressure to yield S-(3-aminopropyl)isothiourea dihydrobromide as a white solid.
-
-
Synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide (2-ADT):
-
Dissolve the S-(3-aminopropyl)isothiourea dihydrobromide (20 mmol) in 60 mL of deionized water.
-
Reflux the solution for 21 hours at 100 °C.
-
Combine the solutions and reduce the volume to 60 mL using a rotary evaporator.
-
Cool the solution to induce precipitation.
-
Filter the precipitate and wash with diethyl ether.
-
Removal of the solvent under reduced pressure will yield 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide as a white crystalline solid.
-
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound hydrobromide.
Physicochemical and Spectral Data
| Property | Value |
| Molecular Formula | C₄H₈N₂S |
| Molar Mass | 116.19 g/mol |
| Appearance | White crystalline solid (as hydrobromide salt) |
| ¹H NMR (DMSO-d₆, δ ppm) | (Characteristic peaks for the dihydrothiazinamine core) |
| ¹³C NMR (DMSO-d₆, δ ppm) | (Characteristic peaks for the dihydrothiazinamine core) |
| IR (KBr, cm⁻¹) | (Characteristic peaks for N-H, C-N, C-S bonds) |
| Mass Spectrometry (m/z) | [M+H]⁺ calculated for C₄H₉N₂S⁺: 117.05 |
Biological Activity and Mechanism of Action: A Potent NOS Inhibitor
The primary biological significance of this compound lies in its potent inhibitory activity against nitric oxide synthase (NOS) enzymes. As a cyclic isothiourea, it acts as a competitive inhibitor at the L-arginine binding site of NOS.
Mechanism of NOS Inhibition
The isothiourea moiety of this compound is believed to mimic the guanidinium group of L-arginine, the natural substrate of NOS. This structural similarity allows the molecule to bind to the active site of the enzyme, thereby preventing the binding of L-arginine and subsequent synthesis of nitric oxide.
Caption: Mechanism of competitive inhibition of nitric oxide synthase.
Therapeutic Potential
The ability of this compound to inhibit NOS, particularly the inducible isoform (iNOS), underpins its therapeutic potential in various pathological conditions characterized by excessive NO production. These include:
-
Septic Shock: Overproduction of NO by iNOS is a key contributor to the profound vasodilation and hypotension observed in septic shock. By inhibiting iNOS, this compound can help to restore vascular tone and blood pressure.
-
Inflammatory Diseases: Chronic inflammation is often associated with elevated levels of NO. NOS inhibitors are being investigated for their potential to ameliorate inflammatory conditions.
-
Neurodegenerative Disorders: While the role of NO in neurodegeneration is complex, excessive NO production can lead to neuronal damage. Selective nNOS inhibitors are a key area of research.
-
Radioprotection: Studies have shown that pretreatment with 2-ADT can improve survival in mice exposed to lethal doses of radiation, an effect attributed to its NOS inhibitory activity.[5]
Future Directions and Conclusion
This compound stands as a testament to the value of exploring simple heterocyclic scaffolds for potent and selective biological activity. Its history is a clear example of how fundamental research into enzymatic pathways can drive the discovery of novel therapeutic agents. While its primary role as a research tool for studying the multifaceted roles of nitric oxide is well-established, its therapeutic potential continues to be an area of active investigation.
Future research will likely focus on the development of derivatives with enhanced isoform selectivity and improved pharmacokinetic profiles. The core this compound scaffold provides a robust starting point for further medicinal chemistry efforts aimed at fine-tuning its activity against specific NOS isoforms. Such endeavors hold the promise of yielding novel therapeutics for a range of challenging diseases.
References
-
Li, Y., Kong, S., Yang, F., & Xu, W. (2018). Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. International Journal of Molecular Sciences, 19(5), 1533. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
- Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibitors of nitric oxide synthases. Biochemical pharmacology, 51(4), 383-394.
- Aubriot, X., et al. (1996). THIAZINE OR THIAZEPINE DERIVATIVES USEFUL AS INHIBITORS OF NO-SYNTHETASE.
Sources
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- 3. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Spectroscopic Characterization of 5,6-dihydro-2H-1,4-thiazin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dihydro-2H-1,4-thiazin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a dihydrothiazine ring with an exocyclic amine, is a key pharmacophore in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage data from structurally related compounds and fundamental spectroscopic principles to predict and interpret its spectral characteristics. This approach ensures a scientifically rigorous foundation for researchers working with this and similar molecular scaffolds.
Molecular Structure and Key Features
The structure of this compound, with the numbering convention used for spectroscopic assignments, is shown below. Key structural features that will influence its spectroscopic signatures include the primary amine group (-NH2), the thioether linkage (-S-), the secondary amine within the ring (-NH-), and the two methylene groups (-CH2-).
Caption: A typical workflow for acquiring and analyzing NMR spectra.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C3 (C=N) | 150 - 160 | The imine-like carbon is significantly deshielded. |
| C5 | 45 - 55 | Aliphatic carbon adjacent to a nitrogen atom. |
| C6 | 25 - 35 | Aliphatic carbon adjacent to a sulfur atom. |
| C2 | Not applicable in the core ring structure. The IUPAC name can be interpreted in different ways, and this guide assumes the structure as drawn. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |
| N-H (secondary amine) | Stretch | 3300 - 3500 | Weak to Medium (one band) |
| N-H | Bend | 1580 - 1650 | Medium to Strong |
| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=N | Stretch | 1640 - 1690 | Medium to Strong |
| C-N | Stretch | 1020 - 1250 | Medium |
| C-S | Stretch | 600 - 800 | Weak to Medium |
Key Interpretive Insights:
-
The presence of two distinct bands in the 3300-3500 cm⁻¹ region would be a strong indicator of the primary amine (-NH₂) group.
-
A broader, weaker band in the same region would suggest the secondary amine (-NH-) within the ring.
-
The C=N stretching vibration is a key diagnostic peak for the thiazine ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Molecular Ion: The molecular formula of this compound is C₄H₉N₃S. The expected monoisotopic mass and the molecular ion peak in a low-resolution mass spectrum would be:
-
Monoisotopic Mass: 131.0544 g/mol
-
[M]⁺: m/z 131
-
[M+H]⁺: m/z 132 (in case of soft ionization techniques like ESI)
Predicted Fragmentation Pattern: Under electron impact (EI) ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways for related heterocyclic compounds involve the loss of small, stable molecules or radicals.
Caption: A plausible fragmentation pathway for this compound in mass spectrometry.
Conclusion
References
-
PubChem. 2-Amino-5,6-dihydro-4H-1,3-thiazine. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2020). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 25(15), 3483. [Link]
-
Drapak, V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 28-35. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]
-
Krackeler Scientific. 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine. [Link]
-
Chemistry LibreTexts. Spectroscopy of Amines. [Link]
An In-depth Technical Guide to the Structural Elucidation of 5,6-dihydro-2H-1,4-thiazin-3-amine
Introduction: The Significance of the Dihydro-1,4-Thiazine Scaffold
The 1,4-thiazine heterocyclic core is a privileged structure in medicinal chemistry and drug development. Derivatives of this scaffold exhibit a vast array of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties[1][2][3]. The specific molecule, 5,6-dihydro-2H-1,4-thiazin-3-amine, represents a key pharmacophore, combining a cyclic thioether, a saturated ethylamine bridge, and a reactive guanidine-like functional group.
The precise confirmation of its molecular structure is a non-trivial and critical step following its synthesis. Ambiguity in the arrangement of atoms, bond connectivity, or tautomeric form can lead to erroneous interpretations of biological data and ultimately, the failure of drug development programs. This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound, intended for researchers, chemists, and drug development professionals. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Foundational Analysis: Molecular Structure and Properties
Before delving into complex spectroscopic analysis, it is crucial to understand the foundational properties of the target molecule. The proposed structure contains several key features that will be interrogated by the analytical techniques described herein.
-
Molecular Formula: C₄H₉N₃S
-
Molecular Weight (Monoisotopic): 131.0517 g/mol
-
Core Scaffold: A six-membered dihydro-1,4-thiazine ring.
-
Key Functional Groups:
-
Thioether (-S-)
-
Saturated Aliphatic Chain (-CH₂-CH₂-)
-
Amidine/Guanidine Moiety (-N=C(NH₂)-N-)
-
The molecule exists in a state of tautomeric equilibrium between the amine and imine forms. For the purpose of this guide, we will consider the more stable 3-amine tautomer, which is favored in most physiological and analytical conditions.
Predicted MS/MS fragmentation pathway for the protonated molecule.
Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Expertise & Rationale
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that will dissolve the sample well and, importantly, will allow for the observation of exchangeable protons (NH and NH₂), which often disappear in protic solvents like D₂O or CD₃OD.
¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity through spin-spin coupling. The dihydro-1,4-thiazine ring has a flexible conformation, which may lead to complex splitting patterns. However, we can predict a general pattern.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 8.5 | Broad singlet | 3H | -NH₂ and ring NH | Exchangeable protons, chemical shift is concentration and temperature dependent. The two distinct signals for the amino protons may indicate hindered rotation. [4] |
| ~ 3.4 - 3.6 | Triplet | 2H | CH₂ -N (C6) | Adjacent to a CH₂ group and deshielded by the adjacent nitrogen atom. |
| ~ 2.8 - 3.0 | Triplet | 2H | CH₂ -S (C5) | Adjacent to a CH₂ group and deshielded by the sulfur atom, but less so than nitrogen. |
| ~ 2.5 - 2.7 | Singlet | 2H | -CH₂ -S- (C2) | Methylene group adjacent to sulfur and the C=N bond, no adjacent protons to couple with. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will show four distinct signals, corresponding to the four unique carbon atoms in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 - 165 | C =N (C3) | The amidine carbon is significantly deshielded and appears far downfield. |
| ~ 45 - 50 | -C H₂-N (C6) | Aliphatic carbon attached to nitrogen. |
| ~ 28 - 33 | -C H₂-S (C2) | Aliphatic carbon attached to sulfur. |
| ~ 24 - 28 | -C H₂-C (C5) | Aliphatic carbon adjacent to C6. |
2D NMR: Connecting the Pieces
While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A crucial correlation will be observed between the protons at C5 and C6, confirming the -CH₂-CH₂- ethylamine bridge.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to, allowing for the definitive assignment of the ¹H signals to their respective carbons (C2, C5, and C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall ring structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key expected HMBC correlations for structural confirmation.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
1D Spectra: Acquire ¹H and ¹³C{¹H} spectra with sufficient signal-to-noise.
-
2D Spectra: Acquire gCOSY, gHSQC, and gHMBC experiments. Ensure the spectral widths and acquisition times are optimized to observe all relevant correlations.
-
Data Analysis: Process and analyze the spectra using appropriate software to assign all proton and carbon signals and confirm the connectivity through 2D correlations.
Functional Group Fingerprinting: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups predicted by the proposed structure.
Expertise & Rationale
While NMR and MS provide detailed connectivity, IR gives a quick "fingerprint" of the functional groups present. The presence or absence of characteristic absorption bands provides orthogonal validation of the structure. For this molecule, the N-H and C=N stretches are the most diagnostic.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3450 - 3200 | N-H Stretch (amine/imine) | Medium-Strong | Confirms the presence of both primary (-NH₂) and secondary (>NH) amine groups. Often appears as a broad or multi-peaked signal. [5] |
| 2960 - 2850 | C(sp³)-H Stretch | Medium | Confirms the aliphatic -CH₂- groups in the ring. [5] |
| ~ 1650 | C=N Stretch (amidine) | Strong | Diagnostic for the amidine functional group. |
| ~ 1600 | N-H Bend (scissoring) | Medium-Variable | Confirms the primary amine (-NH₂) group. [5] |
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values for the proposed functional groups.
An Integrated Elucidation Workflow
No single technique is sufficient for unambiguous proof of structure. The power of this approach lies in the integration of complementary data, creating a self-validating system where each result supports the others.
A logical workflow for integrating analytical data.
Conclusion
The structural elucidation of this compound requires a systematic and integrated analytical approach. By beginning with high-resolution mass spectrometry to confirm the elemental composition, followed by infrared spectroscopy to verify key functional groups, and culminating in a comprehensive suite of 1D and 2D NMR experiments to map the molecular framework, researchers can achieve an unambiguous and definitive structural assignment. This rigorous, multi-faceted validation is the bedrock of scientific integrity in chemical synthesis and is an absolute requirement for advancing novel molecular entities through the drug discovery pipeline.
References
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Wéber, M., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. [Link]
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Li, W., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 5255. [Link]
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Al-Hourani, B. J., et al. (2024). 6-Amino-4-phenylpyrrolo[2,3-c]t[6][7][8]hiadiazine-5-carbonitrile. Molbank, 2024(1), M1851. [Link]
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Pavel, K., et al. (2021). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 17, 2136–2145. [Link]
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Santes, V., et al. (2000). Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. Journal of Heterocyclic Chemistry, 37(4), 933-939. [Link]
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Takaoka, A., et al. (1975). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1, (1), 48-51. [Link]
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Wéber, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Thiazine. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of 1,4-, 1,3- and 1,2-thiazine. Retrieved from [Link]
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Patel, K. D., et al. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 168-172. [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Whitepaper: A Hypothesis-Driven Approach to Elucidating the Mechanism of Action of 5,6-dihydro-2H-1,4-thiazin-3-amine
Abstract The 1,4-thiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] However, the specific mechanism of action (MoA) for 5,6-dihydro-2H-1,4-thiazin-3-amine remains uncharacterized in public literature. This technical guide presents a structured, hypothesis-driven research strategy for its elucidation. Based on compelling structural homology to known inhibitors of Nitric Oxide Synthase (NOS), we posit that this compound functions as a NOS inhibitor.[6] This document provides a comprehensive framework for validating this primary hypothesis through a series of in vitro and cellular assays, complete with detailed protocols. Furthermore, it outlines a logical progression for secondary screening and target deconvolution should the primary hypothesis prove incorrect, leveraging insights from the broader activities of related heterocyclic compounds like cyclic sulfamides and other thiazine derivatives.[7][8] This guide is intended for researchers and drug development professionals seeking to characterize novel compounds within this chemical class.
Introduction and Structural Rationale
Heterocyclic compounds containing both nitrogen and sulfur atoms are foundational to pharmacology, with thiazine derivatives exhibiting activities ranging from anti-inflammatory and antimicrobial to antipsychotic.[1][3][9] The specific molecule of interest, this compound, possesses two key structural features that inform a logical starting point for mechanistic investigation:
-
The 1,4-Thiazine Core: A six-membered heterocyclic ring known for its metabolic stability and diverse pharmacological potential.[2][3]
-
The Cyclic Amidine Moiety: The C=N double bond within the ring, coupled with the exocyclic amine at the 3-position (-C(N)-S-), forms a cyclic amidine structure. This functional group is a well-established pharmacophore in inhibitors of enzymes that process arginine, most notably Nitric Oxide Synthase (NOS).
This structural analysis leads to a compelling primary hypothesis. The compound bears a striking resemblance to 2-amino-5,6-dihydro-4H-1,3-thiazine, a known potent inhibitor of NOS.[6] A methylated analog of this 1,3-thiazine has further been characterized as a selective inhibitor of the inducible NOS (iNOS) isoform. Given that the primary structural difference is the position of one heteroatom, it is highly probable that this compound shares this biological target.
Primary Hypothesis: Inhibition of Nitric Oxide Synthase (NOS)
We hypothesize that this compound functions as a competitive inhibitor of Nitric Oxide Synthase at the L-arginine binding site. NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline. Dysregulation of NO production is implicated in a vast range of pathologies, making NOS isoforms critical drug targets.
Hypothesized Signaling Pathway
The diagram below illustrates the canonical NOS pathway and the proposed point of inhibition by the target compound.
Caption: Hypothesized inhibition of Nitric Oxide Synthase.
Experimental Workflow for Hypothesis Validation
A phased approach is recommended to systematically test the NOS inhibition hypothesis, beginning with in vitro biochemical assays and progressing to cell-based functional assays.
Phase 1: In Vitro Target Engagement & Selectivity
The initial step is to determine if the compound directly interacts with and inhibits NOS enzymes and to quantify its potency and isoform selectivity.
This protocol is the gold standard for measuring direct NOS activity by tracking the conversion of radiolabeled substrate.[6]
Objective: To determine the potency (IC₅₀) of the test compound against NOS enzymes.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH₄.
-
Substrate Mix: L-[³H]arginine (specific activity ~60 Ci/mmol) diluted in assay buffer with cold L-arginine to a final concentration of 10 µM.
-
Enzyme: Recombinant human nNOS, eNOS, or iNOS.
-
Cofactor Mix: 1 mM NADPH, 6 mM CaCl₂, 100 µg/mL calmodulin in assay buffer.
-
Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.
-
Resin: Dowex AG 50W-X8 resin, sodium form, prepared as a 1:2 slurry in water.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of test compound (this compound) at various concentrations (e.g., 1 nM to 100 µM). Include a known inhibitor (e.g., L-NAME) as a positive control and DMSO as a vehicle control.
-
Add 20 µL of enzyme and 10 µL of Substrate Mix.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Cofactor Mix.
-
Incubate for 15 minutes at 37°C.
-
Terminate the reaction by adding 100 µL of Stop Buffer.
-
-
Product Separation & Quantification:
-
Transfer the reaction mixture to a 96-well filter plate containing 150 µL of the Dowex resin slurry.
-
The Dowex resin binds unreacted L-[³H]arginine (cationic), while the product, L-[³H]citrulline (neutral), passes through.
-
Collect the flow-through into a scintillation plate.
-
Add 200 µL of scintillation cocktail to each well.
-
Quantify L-[³H]citrulline formation using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
A successful outcome would yield data that can be summarized for clear interpretation and comparison.
| Compound | nNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | iNOS IC₅₀ (nM) | iNOS Selectivity (vs. nNOS) |
| L-NAME (Control) | 150 | 200 | 30,000 | 0.005x |
| This compound | 5,000 | 8,000 | 80 | 62.5x |
Table represents hypothetical data for illustrative purposes.
Phase 2: Cellular Activity Confirmation
Following successful in vitro inhibition, the next critical step is to confirm that the compound is cell-permeable and can inhibit NO production in a relevant cellular context.
This colorimetric assay measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in cell culture supernatant.
Objective: To measure the inhibition of iNOS-driven NO production in stimulated macrophages.
Methodology:
-
Cell Culture & Stimulation:
-
Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells for 1 hour with various concentrations of the test compound (10 nM to 100 µM).
-
Induce iNOS expression and NO production by stimulating the cells with Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL) for 24 hours.
-
-
Nitrite Measurement:
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the percent inhibition of NO production relative to the LPS/IFN-γ stimulated control.
-
Calculate the cellular EC₅₀ value.
-
Caption: Workflow for Cellular Nitric Oxide Production Assay.
Secondary Hypotheses & Target Deconvolution
Scientific integrity demands preparedness for null results. If this compound shows no significant activity against NOS isoforms, the broad biological activities of related heterocyclic scaffolds provide a basis for secondary screening.[1][10]
-
Enzyme Inhibition: The cyclic sulfamide/sulfonamide scaffold, structurally related to thiazines, is known to inhibit various enzymes.[8][11][12] High-priority secondary targets could include:
-
Anticancer Activity: Numerous cyclic sulfamides and thiazine derivatives have demonstrated anticancer properties, often by inducing apoptosis or senescence.[4][5][8] A logical next step would be to submit the compound for screening against the NCI-60 human tumor cell line panel to identify potential tissue-specific cytostatic or cytotoxic effects.[8]
-
Receptor Modulation: Certain 1,3-thiazine derivatives are known to act as cannabinoid receptor agonists.[9] A broad receptor profiling panel would be advisable to investigate potential GPCR or ion channel activity.
Conclusion
While the mechanism of action for this compound is not currently defined, its structure provides a strong, rational basis for a primary hypothesis of Nitric Oxide Synthase inhibition. The experimental plan detailed in this guide—progressing from in vitro enzymatic assays to cell-based functional validation—offers a robust and efficient strategy for testing this hypothesis. By following this logical, evidence-based approach, researchers can systematically characterize the compound's biological activity and unlock its potential therapeutic value.
References
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Lee, J. H., et al. (2017). Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Gudipati, S., et al. (2020). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Omega. Available at: [Link]
-
Asif, M. (2024). Electronic Features and Pharmacological Potentials of Substituted Thiazines. Natural Product Research. Available at: [Link]
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Gupta, A., et al. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Natural Sciences Publishing. Available at: [Link]
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Majer, P., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Cyclic sulfamide using ring-opening metathesis oligomers. ResearchGate. Available at: [Link]
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MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. Available at: [Link]
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Beilstein Journals. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link]
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PubMed. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available at: [Link]
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Kamal, A., et al. (2019). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available at: [Link]
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ResearchGate. (2020). Review on Synthetic Strategies of 1,3,4-thiadiazine and its biological activities. Biointerface Research in Applied Chemistry. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1981). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. RSC Publishing. Available at: [Link]
-
Preprints.org. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Preprints.org. Available at: [Link]
-
MDPI. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-5,6-dihydro-4H-1,3-thiazine. PubChem. Available at: [Link]
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Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences. Available at: [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]
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ResearchGate. (2012). Synthesis and biological evaluation of some[2][7]-thiazin- 2- one and[2][7]-oxazin-2-one derivatives. ResearchGate. Available at: [Link]
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Navigating the Therapeutic Potential of 5,6-dihydro-2H-1,4-thiazin-3-amine Derivatives: A Technical Guide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 5,6-dihydro-2H-1,4-thiazin-3-amine core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this versatile heterocyclic system. We will delve into its significant potential as a source of novel antimicrobial and anticancer agents, supported by detailed experimental protocols and an analysis of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutics based on the 1,4-thiazine framework.
Introduction: The this compound Scaffold - A Versatile Platform for Drug Discovery
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and those containing nitrogen and sulfur atoms are of particular interest due to their diverse pharmacological profiles.[1][2][3] The this compound moiety, a six-membered ring containing both nitrogen and sulfur, has emerged as a promising template for the design of novel bioactive molecules.[4] Its structural features allow for facile derivatization, enabling the exploration of a wide chemical space to optimize biological activity. This guide will focus on two key therapeutic areas where derivatives of this scaffold have shown significant promise: antimicrobial and anticancer applications. We will explore the synthetic strategies to access these compounds, the methodologies to evaluate their efficacy, and the molecular mechanisms through which they exert their effects.
Synthetic Strategies: Building the 1,4-Thiazine Core
The construction of the this compound core and its derivatives can be achieved through various synthetic routes. A particularly efficient and environmentally conscious approach is the one-pot, multi-component reaction. This strategy offers several advantages, including high atom economy, reduced waste, and simplified purification procedures.
One such "green" synthesis involves a thiol-involved cascade reaction.[5] This method allows for the efficient construction of the related 2-mercapto-5,6-dihydro-4H-1,3-thiazine scaffold, which can be a precursor or a close analog to the 3-amino derivatives. The reaction proceeds through consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen click reactions.[5]
Below is a generalized workflow for the synthesis of such derivatives, inspired by green chemistry principles.
Caption: Generalized workflow for the synthesis of dihydro-1,4-thiazine derivatives.
Exemplary Experimental Protocol: Synthesis of 2-(benzylthio)-5,6-dihydro-4H-1,3-thiazine
This protocol is adapted from a reported green synthesis method for a related 1,3-thiazine derivative and illustrates the general principles.[5]
Materials:
-
2,3-dibromopropyl isothiocyanate
-
Toluene-α-thiol (Benzyl mercaptan)
-
Potassium carbonate (K2CO3)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
n-hexane
Procedure:
-
To a solution of 2,3-dibromopropyl isothiocyanate (1.0 mmol) in a 1:1 mixture of EtOH and water (10 mL), add potassium carbonate (0.6 mmol).
-
Add toluene-α-thiol (1.2 mmol) to the reaction mixture.
-
The reaction can be performed under conventional heating (reflux) or microwave irradiation. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure product.[5]
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]
Biological Activity and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazine derivatives have been identified as a promising class of compounds with activity against a range of bacteria and fungi.[3][6] The presence of the N-C-S linkage is believed to be a key contributor to their biological activity.[7]
Evaluation of Antimicrobial Activity: The antimicrobial efficacy of synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
This protocol provides a general method for assessing the antibacterial activity of the synthesized compounds.[8][9]
Materials:
-
Synthesized thiazine derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 10^8 CFU/mL for bacteria and 10^5 CFU/mL for fungi.[9]
-
Add the standardized inoculum to each well containing the diluted compounds.
-
Include positive controls (broth with inoculum only) and negative controls (broth only), as well as a standard antimicrobial agent.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The search for novel, effective, and less toxic anticancer agents is a cornerstone of modern drug discovery. Thiazine and related heterocyclic derivatives have shown promising antiproliferative activity against various cancer cell lines.[10][11]
Evaluation of Anticancer Activity: The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT assay.
This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.[6][12][13][14][15]
Materials:
-
Synthesized thiazine derivatives
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare various concentrations of the synthesized compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Table 1: Hypothetical Anticancer Activity Data for this compound Derivatives
| Compound ID | R1-substituent | R2-substituent | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) |
| DTA-1 | H | H | > 100 | > 100 | > 100 |
| DTA-2 | 4-Cl-Ph | H | 15.2 | 22.5 | 18.9 |
| DTA-3 | 4-OCH3-Ph | H | 25.8 | 31.2 | 28.4 |
| DTA-4 | 4-NO2-Ph | H | 8.7 | 12.1 | 10.5 |
| DTA-5 | H | CH3 | 85.3 | 92.1 | 88.6 |
| Doxorubicin | - | - | 0.8 | 1.1 | 0.9 |
Note: This table presents hypothetical data for illustrative purposes.
Mechanism of Action in Cancer: Targeting Key Signaling Pathways
Understanding the molecular mechanisms by which these derivatives exert their anticancer effects is crucial for their rational design and development. Emerging evidence suggests that thiazine and related heterocyclic compounds can induce apoptosis (programmed cell death) and interfere with key signaling pathways that regulate cell proliferation, survival, and differentiation.[8][16]
Two of the most critical signaling cascades in cancer are the PI3K/Akt/mTOR and the Raf/MEK/ERK (MAPK) pathways.[1][2][3][17] Dysregulation of these pathways is a common feature of many human cancers, leading to uncontrolled cell growth and resistance to apoptosis.
Caption: Potential mechanisms of anticancer action of this compound derivatives.
Some 2-amino-1,3,4-thiadiazine derivatives have been shown to induce apoptosis by increasing the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[16] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, the executioners of apoptosis.[16] It is plausible that this compound derivatives may act through similar mechanisms, potentially by inhibiting key kinases in the PI3K/Akt and/or MAPK/ERK pathways, thereby promoting apoptosis and inhibiting cell proliferation. Further mechanistic studies are required to elucidate the precise molecular targets of this promising class of compounds.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with its demonstrated potential in antimicrobial and anticancer applications, makes it an attractive target for further investigation. Future research should focus on expanding the chemical diversity of this library of compounds, performing detailed structure-activity relationship (SAR) studies to identify key pharmacophoric features, and conducting in-depth mechanistic studies to elucidate their molecular targets. Such efforts will be instrumental in advancing these promising compounds from the laboratory to the clinic.
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Kou, J., Wu, J., Zhang, Z., & Chen, X. (2019). Role of PI3K/Akt and MAPK/Erk signaling pathways in cancer-associated fibroblast-mediated endometrial cell proliferation. Oncology Letters, 18(5), 5127–5134. [Link]
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Zahran, F. M., Rizzk, Y. W., El-Deen, I. M., & Emad, M. (2022). Discovery of 2‐Amino‐4H‐1, 3, 4‐thiadiazine‐5(6H)‐one Derivatives and Their In Vitro Antitumor Investigation. ChemistrySelect, 7(7), e202104443. [Link]
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Ogawara, K., et al. (2016). 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. Oncology Letters, 12(4), 2635-2642. [Link]
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The Unseen Workhorse: A Technical Guide to 5,6-dihydro-2H-1,4-thiazin-3-amine as a Versatile Heterocyclic Building Block
Foreword: Beyond the Flatland of Heterocycles
In the vast, intricate landscape of medicinal chemistry, certain molecular scaffolds emerge not as fleeting curiosities, but as foundational pillars upon which diverse and potent therapeutic agents are built. These are the workhorses—robust, versatile, and possessing a unique constellation of electronic and steric properties. The 5,6-dihydro-2H-1,4-thiazin-3-amine core belongs to this esteemed category. While it may lack the immediate recognition of more decorated heterocycles, its true power lies in its inherent chemical potential. This guide is crafted for the discerning researcher and drug development professional, moving beyond simple recitation of facts to explore the why and how of this scaffold's utility. We will dissect its synthesis, reactivity, and application, providing a field-proven perspective on harnessing its capabilities for next-generation therapeutics.
Structural and Physicochemical Profile: The Foundation of Function
The this compound core is a six-membered heterocycle containing sulfur and nitrogen atoms at the 1 and 4 positions, respectively. A key feature is the exocyclic amine at the C3 position, which exists in a tautomeric equilibrium with its endocyclic imine form, 2-imino-tetrahydro-1,3-thiazine. This dynamic relationship is critical to its reactivity and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂S | [PubChem] |
| Molecular Weight | 116.19 g/mol | [PubChem] |
| IUPAC Name | 5,6-dihydro-4H-1,3-thiazin-2-amine | [PubChem] |
| CAS Number | 30480-64-9 | [PubChem] |
| Key Features | Cyclic guanidine/amidine system, secondary amine, thioether linkage | - |
The presence of a thioether, a secondary amine, and a guanidine-like system within a conformationally flexible saturated ring provides a rich playground for medicinal chemists. The thioether can act as a hydrogen bond acceptor and is susceptible to oxidation, offering a metabolic soft spot if desired. The secondary amine is a key point for substitution, while the exocyclic amine provides a crucial vector for interaction with biological targets or further chemical elaboration.
Caption: Conceptual workflow for the synthesis of the core.
Detailed Experimental Protocol: Synthesis of this compound Hydrobromide
This protocol is a representative synthesis adapted from established principles of cyclic thiourea formation.
Materials:
-
2-Bromoethylamine hydrobromide (1 equiv.)
-
Potassium thiocyanate (1 equiv.)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of 2-bromoethylamine hydrobromide (e.g., 20.5 g, 100 mmol) in anhydrous ethanol (200 mL), add potassium thiocyanate (9.7 g, 100 mmol) in one portion at room temperature.
-
Heat the resulting suspension to reflux (approx. 78 °C) under a nitrogen atmosphere. The choice of refluxing ethanol provides sufficient thermal energy to drive the reaction to completion while being a relatively benign solvent.
-
Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
After completion, cool the reaction mixture to room temperature, which will cause the precipitation of potassium bromide byproduct.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to afford pure this compound hydrobromide as a crystalline solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum would show characteristic triplets for the two methylene groups of the ethyl bridge. The presence of the hydrobromide salt is confirmed by the integration of the amine/imine protons and elemental analysis.
Reactivity and Derivatization: The Gateway to Diversity
The synthetic value of this compound lies in its predictable and versatile reactivity at three primary sites:
-
N4-H (Secondary Amine): This is a primary site for introducing diversity. It readily undergoes N-alkylation, N-acylation, and reductive amination. This allows for the appendage of various lipophilic or polar groups to modulate the pharmacokinetic properties of the final compound.
-
Exocyclic Amine (C3-NH₂): This group can be acylated, sulfonylated, or used as a nucleophile in condensation reactions with aldehydes and ketones to form Schiff bases, which can be subsequently reduced. It is also a key handle for building larger, more complex structures.
-
Thioether Sulfur (S1): While less commonly derivatized, the sulfur can be oxidized to the corresponding sulfoxide or sulfone. This strategy is often employed in drug development to increase polarity and solubility, or to alter the electronic properties of the ring system.
| Reaction Type | Reagent Example | Resulting Functional Group | Purpose in Drug Design |
| N4-Acylation | Benzoyl Chloride, Et₃N | N-Benzoyl amide | Introduce aromatic moieties, modulate electronics. |
| N4-Alkylation | Benzyl Bromide, K₂CO₃ | N-Benzyl amine | Increase lipophilicity, explore SAR. |
| N4-Sulfonylation | Tosyl Chloride, Pyridine | N-Sulfonamide | Act as H-bond acceptor, improve metabolic stability. |
| C3-Amine Acylation | Acetic Anhydride | N-Acetyl amide | Mask basicity, introduce smaller substituents. |
| C3-Amine Schiff Base | 4-Chlorobenzaldehyde | Imine | Intermediate for further reduction or cyclization. |
| S1-Oxidation | m-CPBA | Sulfoxide / Sulfone | Increase polarity, improve aqueous solubility. |
Applications in Medicinal Chemistry: A Scaffold of Therapeutic Potential
The true measure of a building block is the biological activity of its progeny. Thiazine derivatives have demonstrated a remarkable breadth of pharmacological effects, validating the utility of the core scaffold. [1]The 1,4-thiazine motif, in particular, is found in a range of bioactive compounds. [2][3][4]
-
Antimicrobial and Antifungal Agents: The thiazine nucleus is a component of various compounds tested against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. [1]The combination of the sulfur and nitrogen heteroatoms is thought to be crucial for these activities, potentially by interfering with essential microbial enzymes or cell wall synthesis.
-
Anti-inflammatory and Analgesic Properties: Derivatives of 2-arylimino-5,6-dihydro-4H-1,3-thiazine (a related isomer) have been investigated as cannabinoid receptor agonists, showing analgesic activity. [1]This suggests that the dihydrothiazine core can serve as a bioisostere for other cyclic structures in targeting CNS receptors.
-
Anticancer Activity: Numerous heterocyclic compounds incorporating nitrogen and sulfur are staples of oncology research. Thiazine derivatives have been reported to exhibit antitumor properties, with their mechanism often linked to the inhibition of kinases or interaction with DNA. [1]* Neuroprotective Agents: The broader class of benzothiazines has shown potential as neuroprotective agents, indicating that the thiazine ring can be a valuable component in scaffolds designed to treat neurodegenerative diseases. [2]
Caption: Workflow from core scaffold to biological hits.
Conclusion and Future Outlook
The this compound core represents a powerful, yet perhaps underutilized, platform in drug discovery. Its straightforward and scalable synthesis, coupled with predictable and versatile reactivity at multiple sites, makes it an ideal starting point for the generation of large, diverse chemical libraries. The established precedent of broad biological activity within the thiazine class provides a strong rationale for its continued exploration. [5]As medicinal chemists continue to search for novel chemical matter to address challenging biological targets, a deeper look at foundational scaffolds like this one is not just warranted, it is essential. The future of this workhorse building block is bright, promising to be a cornerstone of innovative therapeutic agents for years to come.
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Theoretical and Computational Characterization of 5,6-dihydro-2H-1,4-thiazin-3-amine: A Framework for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-thiazine nucleus is a cornerstone of numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet underexplored derivative, 5,6-dihydro-2H-1,4-thiazin-3-amine . We present a comprehensive theoretical and computational framework designed to elucidate its fundamental electronic structure, predict its chemical reactivity, and evaluate its potential as a therapeutic agent. This document serves as a roadmap for researchers, leveraging a suite of computational chemistry techniques from Density Functional Theory (DFT) to Molecular Dynamics (MD) simulations to systematically characterize this promising scaffold and guide future experimental validation and drug development efforts.
Introduction: The Therapeutic Potential of the 1,4-Thiazine Scaffold
Heterocyclic compounds containing nitrogen and sulfur atoms are privileged structures in medicinal chemistry, forming the core of many established drugs.[2][3] Among these, the 1,4-thiazine ring system is of particular interest due to its versatile biological profile.[4] Derivatives have been investigated for a range of applications, from tranquilizers to insecticides.[5][6] The specific molecule of interest, this compound, combines the 1,4-thiazine core with a crucial amino group, a common pharmacophore that can engage in key hydrogen bonding interactions within biological targets. The partial saturation of the ring provides conformational flexibility, which can be critical for optimal receptor binding.
Despite the potential of this scaffold, a detailed computational characterization of this compound is conspicuously absent in the current literature. This guide aims to fill that void by proposing a rigorous, multi-part computational workflow. Our objective is to build a foundational understanding of this molecule from the ground up, providing the theoretical insights necessary to accelerate its development from a chemical entity to a potential drug candidate.
Part I: Foundational Quantum Chemical Analysis
Objective: To determine the intrinsic electronic and structural properties of this compound, which govern its stability, conformation, and fundamental reactivity.
Core Methodology: Density Functional Theory (DFT)
Causality Behind Method Selection: DFT, particularly with hybrid functionals like B3LYP, offers an exceptional balance of computational efficiency and accuracy for organic molecules of this size.[7] It allows for the reliable prediction of molecular geometries and electronic properties, which are prerequisites for all subsequent computational analyses.[8] The choice of a triple-zeta basis set, such as 6-311G(d,p), ensures sufficient flexibility to accurately describe electron distribution, especially around the heteroatoms.[7]
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Input Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Computational Method Selection: Specify the B3LYP functional and the 6-311G(d,p) basis set in the quantum chemistry software package (e.g., Gaussian, ORCA).
-
Geometry Optimization: Perform a full geometry optimization without constraints to locate the lowest energy conformation of the molecule.
-
Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory.
-
Self-Validation Check: Confirm that the optimization has converged to a true energy minimum by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency would indicate a transition state rather than a stable structure.
-
-
Analysis of Results: Extract key geometric parameters (bond lengths, angles) and thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).[7]
Key Molecular Properties and Their Significance
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[9] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of the molecule.[7] Red-coded areas (negative potential) indicate likely sites for electrophilic attack (e.g., around the nitrogen and sulfur atoms), while blue-coded areas (positive potential) suggest sites for nucleophilic attack. This is invaluable for predicting intermolecular interactions.
Workflow for Foundational Quantum Analysis
Caption: Workflow for DFT-based structural and electronic analysis.
Table 1: Predicted Quantum Chemical Properties
| Property | Predicted Value | Significance |
| Energy of HOMO (eV) | Calculated | Electron-donating ability |
| Energy of LUMO (eV) | Calculated | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE, eV) | Calculated | Chemical reactivity and kinetic stability |
| Dipole Moment (Debye) | Calculated | Molecular polarity and solubility |
| Gibbs Free Energy (Hartree) | Calculated | Thermodynamic stability |
Part II: Probing Biological Potential with Molecular Modeling
Objective: To computationally evaluate the interaction of this compound with a relevant biological target, thereby generating testable hypotheses about its mechanism of action.
Rationale for Target Selection: Given the established anti-cancer activity of many thiazine derivatives, the Epidermal Growth Factor Receptor (EGFR) kinase domain is selected as a representative target.[1] EGFR is a well-validated target in oncology, and computational studies on other thiazine-based EGFR inhibitors provide a strong precedent.[1]
Core Methodologies: Molecular Docking and Molecular Dynamics (MD) Simulation
Step 1: Molecular Docking
Causality Behind Method Selection: Molecular docking is a computationally efficient method to predict the preferred binding orientation of a ligand within a protein's active site and to estimate its binding affinity.[1] It serves as an essential first-pass filter to identify promising candidates and binding modes before committing to more resource-intensive calculations.
Protocol 2: Molecular Docking Simulation
-
Receptor Preparation:
-
Download the crystal structure of EGFR (e.g., PDB ID: 1M17) from the Protein Data Bank.
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign appropriate protonation states for amino acid residues.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound from Part I.
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Grid Generation: Define a docking grid box that encompasses the known ATP-binding site of EGFR.
-
Docking Execution: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate a series of potential binding poses.
-
Pose Analysis: Analyze the resulting poses based on their docking scores and clustering. The lowest energy pose within the most populated cluster is typically selected for further analysis. Examine key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
Step 2: Molecular Dynamics (MD) Simulation
Causality Behind Method Selection: Static docking models do not account for the dynamic nature of proteins or the effects of solvent. MD simulations provide a more realistic representation of the biological environment, allowing for an assessment of the stability of the predicted protein-ligand complex over time.[1] This step is crucial for validating the docking results and gaining deeper insights into the binding energetics.
Protocol 3: All-Atom Molecular Dynamics Simulation
-
System Setup:
-
Take the best-ranked docked complex from Protocol 2 as the starting structure.
-
Place the complex in a periodic box of water molecules (e.g., TIP3P model).
-
Add counter-ions to neutralize the system.
-
-
Force Field Application: Apply a suitable force field (e.g., OPLS, AMBER) to describe the atomic interactions.
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure while applying restraints to the protein-ligand complex.
-
Gradually release the restraints to allow the system to fully equilibrate.
-
-
Production Run: Run the simulation for an extended period (e.g., 100 ns) without restraints to observe the dynamic behavior of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to calculate:
-
Root Mean Square Deviation (RMSD): To assess the overall stability of the protein backbone and ligand position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.
-
Binding Free Energy Calculation (MM/GBSA): To obtain a more accurate estimate of binding affinity.[1]
-
Workflow for Molecular Modeling and Simulation
Caption: Integrated workflow for docking and MD simulation studies.
Table 2: Predicted Biological Interaction Parameters
| Parameter | Predicted Value | Significance |
| Docking Score (kcal/mol) | Calculated | Initial estimate of binding affinity |
| Key Interacting Residues | Identified | Specific amino acids crucial for binding |
| Average RMSD of Ligand (Å) | Calculated | Stability of the ligand's binding pose |
| Persistent H-Bonds (>50% occupancy) | Calculated | Key stable interactions driving binding |
| MM/GBSA Binding Energy (kcal/mol) | Calculated | More accurate estimation of binding affinity |
Conclusion and Future Directions
This guide has outlined a robust, multi-stage computational strategy to perform a comprehensive theoretical characterization of this compound. By systematically applying DFT, molecular docking, and MD simulations, researchers can generate critical, data-driven insights into the molecule's structural, electronic, and potential biological properties before embarking on costly and time-consuming experimental work.[8][10]
The true power of this approach lies in the synergy between theory and experiment. The calculated properties, such as predicted spectroscopic peaks, can be used to verify experimental synthesis. The computationally derived binding hypotheses can guide the design of biochemical assays and structure-activity relationship (SAR) studies. Future work should expand this framework to include in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the drug-likeness of the lead compound and its derivatives, creating a holistic, computationally-driven pipeline for accelerating drug discovery.
References
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Structures of 1,4-, 1,3- and 1,2-thiazine. - ResearchGate. Available at: [Link]
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Molecular insights into the bioactivity of H-thiazine compounds against breast cancer cells: a computational study - PubMed Central. Available at: [Link]
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Thiazine - Wikipedia. Available at: [Link]
- Chapter 9: Recent Developments in the Synthesis and Biological Applications of Thiazine - Books.
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Quantum Chemical Calculation and in silico Molecular Modelling Studies on Some Multi-targeting Anti-Inflammatory Inhibitors - MS 4 Sub. Available at: [Link]
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Chemistry of Substituted Thiazinanes and Their Derivatives - PMC - PubMed Central - NIH. Available at: [Link]
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Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC - PubMed Central. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES - Pharmacophore. Available at: [Link]
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(PDF) Thiazine; Synthesis and Biological Activity - ResearchGate. Available at: [Link]
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Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC - PubMed Central. Available at: [Link]
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Synthesis and antimicrobial activity of thiazine derivatives - JOCPR. Available at: [Link]
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(PDF) Tetrahydro-1,4-thiazine-3,5-dione - ResearchGate. Available at: [Link]
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Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Available at: [Link]
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Unraveling the Mysteries of Quantum Chemical Calculations - Oreate AI Blog. Available at: [Link]
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Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - RSC Publishing. Available at: [Link]
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1,4-Thiazine - American Chemical Society. Available at: [Link]
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Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available at: [Link]
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Quantum-chemical and physico-chemical properties of hydrochlorothiazide - PubMed. Available at: [Link]
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Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC - NIH. Available at: [Link]
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Methodological & Application
Assessing the Nitric Oxide Synthase Inhibitory Potential of 5,6-dihydro-2H-1,4-thiazin-3-amine: A Methodological Guide
An Application Note and Protocol for the Scientific Community
Abstract
Nitric Oxide Synthase (NOS) enzymes are critical regulators of a vast array of physiological processes, and their dysregulation is implicated in numerous pathologies, making them a key target for therapeutic development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the inhibitory activity of the compound 5,6-dihydro-2H-1,4-thiazin-3-amine against NOS isoforms. We present a detailed protocol for an in vitro NOS inhibition assay based on the quantification of nitrite, a stable and oxidized product of nitric oxide (NO), using the Griess reagent. This guide is built on a foundation of scientific integrity, offering field-proven insights into experimental design, data interpretation, and troubleshooting, ensuring a self-validating and robust methodology.
Introduction: The Significance of Nitric Oxide Synthase
Nitric oxide (NO) is a pleiotropic signaling molecule involved in neurotransmission, vascular homeostasis, and immune responses. Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neuronal signaling.
-
Inducible NOS (iNOS or NOS-2): Expressed by immune cells upon stimulation by cytokines, it produces large amounts of NO for host defense, but its overactivity is linked to inflammatory diseases and septic shock.
-
Endothelial NOS (eNOS or NOS-3): Located in the endothelium, it is vital for regulating blood pressure and preventing thrombosis.
Given their central role in health and disease, the selective inhibition of NOS isoforms represents a promising strategy for treating conditions ranging from neurodegenerative disorders to inflammatory diseases and cancer. The thiazin-based chemical scaffold has been explored for its potential in developing selective NOS inhibitors. This guide focuses on a specific member of this family, this compound, providing a framework for its characterization as a potential NOS inhibitor.
Assay Principle: The Griess Reaction
Direct measurement of NO is challenging due to its short half-life. A common and reliable method to quantify NO production is to measure its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). This protocol utilizes the Griess reaction, a colorimetric assay that detects nitrite.
The principle involves a two-step diazotization reaction:
-
Sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt.
-
This salt then couples with N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, magenta-colored azo compound, which can be quantified spectrophotometrically at approximately 540 nm.
The intensity of the color is directly proportional to the nitrite concentration, and therefore, to the NO produced by the NOS enzyme. An inhibitor's potency is determined by its ability to reduce the amount of nitrite formed compared to an uninhibited control.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the NOS inhibition assay, from reagent preparation to data analysis.
Caption: Workflow for the in vitro NOS inhibition assay using the Griess reaction.
Detailed Protocol: NOS Inhibition Assay
This protocol is designed for a 96-well plate format, allowing for the efficient testing of multiple concentrations of the test compound.
Required Materials and Reagents
-
NOS Isoforms: Purified, active nNOS, iNOS, or eNOS.
-
Test Compound: this compound.
-
L-Arginine: The substrate for NOS.
-
NADPH: A critical cofactor for NOS activity.
-
Cofactors: (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4), FAD, FMN. (Note: Often included in commercial NOS assay kits).
-
Calmodulin (for nNOS and eNOS): Required for the activation of constitutive NOS isoforms.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4.
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
-
Nitrite Standard: Sodium nitrite (NaNO₂) for generating a standard curve.
-
Equipment: 96-well microplate reader, incubator (37°C), multichannel pipettes.
Step-by-Step Procedure
Step 1: Preparation of Reagents
-
Assay Buffer: Prepare 50 mM HEPES buffer, pH 7.4. Keep on ice.
-
Nitrite Standard Curve: Prepare a 100 µM stock solution of sodium nitrite in the assay buffer. Perform serial dilutions to generate standards ranging from 0 to 100 µM.
-
Test Compound: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in assay buffer to achieve the desired final concentrations for the assay.
-
Reaction Mixture: Prepare a master mix containing all components except the enzyme and test compound. For a final reaction volume of 100 µL, this could be:
-
L-Arginine (final concentration 10-100 µM)
-
NADPH (final concentration 1 mM)
-
BH4 (final concentration 10 µM)
-
Calmodulin (if using nNOS/eNOS, final concentration 10 µg/mL)
-
Assay Buffer to volume.
-
Step 2: Assay Execution
-
Plate Setup: To a 96-well plate, add 50 µL of the Reaction Mixture to each well.
-
Add Test Compound: Add 10 µL of the serially diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add Enzyme: Initiate the reaction by adding 40 µL of the NOS enzyme solution (pre-diluted in cold assay buffer to the desired activity level) to all wells except the blank.
-
Incubation: Mix gently and incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Stop Reaction & Color Development: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubate for Color: Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.
Step 3: Data Acquisition and Analysis
-
Measure Absorbance: Read the absorbance of each well at 540 nm using a microplate reader.
-
Standard Curve: Plot the absorbance of the nitrite standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Nitrite Concentration: Use the standard curve equation to convert the absorbance values from the experimental wells into nitrite concentrations.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Nitrite_Sample - Nitrite_Blank) / (Nitrite_VehicleControl - Nitrite_Blank)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation and Interpretation
The primary output of this assay is the IC50 value, which quantifies the potency of the inhibitor. It is crucial to test the compound against all three NOS isoforms to determine its selectivity.
Table 1: Example IC50 Data for this compound
| NOS Isoform | IC50 (µM) | Selectivity Ratio (iNOS/nNOS) | Selectivity Ratio (iNOS/eNOS) |
| iNOS | 1.5 | - | 16.7 |
| nNOS | 25.0 | 0.06 | - |
| eNOS | 50.0 | - | - |
This table presents hypothetical data for illustrative purposes.
Interpretation: In this example, the compound shows a preference for inhibiting iNOS over nNOS and eNOS, with selectivity ratios of approximately 17-fold and 33-fold, respectively. Such a profile could be desirable for developing anti-inflammatory drugs with a reduced risk of cardiovascular or neurological side effects.
Expert Insights and Troubleshooting
-
Causality of Cofactors: NADPH and BH4 are essential for NOS activity. NADPH provides the necessary reducing equivalents, while BH4 is critical for stabilizing the enzyme's dimeric structure and facilitating electron transfer. Omitting these will result in no enzyme activity.
-
Constitutive vs. Inducible NOS: Remember that nNOS and eNOS are Ca²⁺/Calmodulin-dependent. Ensure Calmodulin is included in the reaction mixture when assaying these isoforms. iNOS activity is Ca²⁺-independent.
-
Troubleshooting High Background: High background absorbance can result from nitrite contamination in reagents or water. Use high-purity water and fresh reagents. A "no enzyme" blank is essential to correct for this.
-
Self-Validating System: The protocol's integrity is maintained by including proper controls:
-
Negative Control (Vehicle): Shows 100% enzyme activity.
-
Positive Control: A known NOS inhibitor (e.g., L-NAME) should be run in parallel to validate the assay's responsiveness.
-
Blank: Contains all reagents except the enzyme to account for background absorbance.
-
-
Mechanism of Inhibition: The thiazin-amine scaffold may act as an L-Arginine mimic, competing for the active site of the enzyme. Further mechanistic studies, such as enzyme kinetics (e.g., Lineweaver-Burk plots), would be required to confirm the mode of inhibition (e.g., competitive, non-competitive).
Conclusion
This application note provides a robust and detailed framework for evaluating the inhibitory effects of this compound on nitric oxide synthase isoforms. By adhering to the principles of sound experimental design, including proper controls and an understanding of the underlying biochemistry, researchers can generate reliable and reproducible data. This protocol serves as a critical first step in characterizing the pharmacological profile of novel thiazin derivatives and assessing their therapeutic potential.
References
-
Title: Nitric Oxide Synthases: Regulation and Function Source: The Journal of Biological Chemistry URL: [Link]
-
Title: A simple and sensitive assay of nitric oxide synthase activity by measurement of nitrite Source: Methods in Molecular Biology URL: [Link]
-
Title: Tetrahydrobiopterin and Nitric Oxide: Mechanistic and Pharmacological Aspects Source: The FASEB Journal URL: [Link]
Application Notes and Protocols for In Vivo Radioprotective Efficacy of 5,6-dihydro-2H-1,4-thiazin-3-amine
Abstract
Ionizing radiation (IR) exposure, a cornerstone of cancer radiotherapy and a significant concern in radiological emergencies, induces cellular damage primarily through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] This guide provides a comprehensive overview and detailed protocols for evaluating the in vivo radioprotective effects of 5,6-dihydro-2H-1,4-thiazin-3-amine , a potent nitric oxide synthase (NOS) inhibitor. The central hypothesis is that by inhibiting inducible NOS (iNOS), this compound mitigates the formation of highly damaging peroxynitrite, thereby protecting critical biological systems from radiation-induced injury.[3] This document is intended for researchers in radiobiology, pharmacology, and drug development, offering a framework for preclinical assessment of this promising radioprotective agent.
Part 1: The Scientific Rationale - Targeting Nitrosative Stress
The Dual Threat: ROS and RNS in Radiation Injury
The biological impact of ionizing radiation extends beyond direct DNA damage. A significant portion of its detrimental effects is mediated indirectly through the radiolysis of water, which produces a cascade of ROS such as hydroxyl radicals (•OH) and superoxide anions (O₂⁻).[3] While many radioprotective strategies focus on scavenging these ROS, a critical and often overlooked component is the concurrent surge in RNS, particularly nitric oxide (NO).[2]
High-dose radiation exposure triggers a potent inflammatory response, leading to the activation of transcription factors like NF-κB.[4] This, in turn, upregulates the expression of inducible nitric oxide synthase (iNOS), resulting in a pathological overproduction of NO.[2] The true danger lies in the rapid reaction between NO and superoxide, which forms peroxynitrite (ONOO⁻), a powerful and cytotoxic oxidant that can nitrate proteins, lipids, and DNA, leading to profound cellular dysfunction and death.[3]
Mechanism of Action: this compound as a NOS Inhibitor
The compound this compound (often studied as its hydrobromide salt, 2-ADT) acts as a potent inhibitor of nitric oxide synthases.[3] Its radioprotective efficacy is not based on classical ROS scavenging but on a targeted intervention in the RNS pathway. By inhibiting iNOS, the compound prevents the excessive production of NO following irradiation. This suppression is critical as it breaks the chain reaction leading to peroxynitrite formation, thereby shielding cells from nitrosative stress and its downstream consequences. This targeted approach represents a sophisticated strategy for mitigating radiation damage, particularly in highly sensitive tissues like the hematopoietic and gastrointestinal systems.[2][4]
Caption: Proposed mechanism of this compound.
Part 2: Preclinical In Vivo Evaluation Workflow
A robust preclinical evaluation of a candidate radioprotector requires a multi-faceted approach. The workflow is designed to assess not only overall survival but also the protection of specific, radiosensitive organ systems and the underlying molecular mechanisms.
Caption: A typical workflow for evaluating a radioprotective agent.
Part 3: Detailed Experimental Protocols
These protocols are based on established methodologies and findings from peer-reviewed studies.[2][3] It is imperative that all animal procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[5][6]
Protocol 3.1: Animal Model and Husbandry
-
Species/Strain: Male C57BL/6 or BALB/c mice are commonly used. BALB/c mice are generally more sensitive to radiation than C57BL/6 strains.[7]
-
Age/Weight: 8-10 weeks old, weighing 20-25 g.
-
Acclimatization: House animals for at least 7 days before the experiment in a specific pathogen-free (SPF) facility.
-
Housing: Maintain a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (50 ± 10%). Provide standard chow and water ad libitum.
-
Grouping: Randomly assign mice to experimental groups (n=10-15 per group for survival studies; n=5-8 for mechanistic studies) such as:
-
Group 1: Vehicle Control (No IR, No Drug)
-
Group 2: Irradiation Control (Vehicle + IR)
-
Group 3: Drug Control (Drug + No IR)
-
Group 4: Treatment Group (Drug + IR)
-
Protocol 3.2: Preparation and Administration of Test Compound
-
Compound: this compound hydrobromide (2-ADT).
-
Vehicle: Prepare a sterile solution of 0.9% saline.
-
Preparation: Dissolve 2-ADT in the vehicle to the desired concentration. A dose of 20 mg/kg has been shown to be effective.[2]
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route.
-
Timing: Administer the compound 30 minutes prior to irradiation to ensure optimal bioavailability at the time of radiation exposure.
Protocol 3.3: Whole-Body Irradiation (WBI)
-
Rationale: WBI is the standard method for assessing systemic radioprotection. The choice of dose is critical: lethal doses are used for survival studies, while sub-lethal doses are used for mechanistic endpoints to ensure sufficient animals survive for analysis.[7][8]
-
Source: A gamma irradiator, typically with a ¹³⁷Cesium source, is standard.[9]
-
Dosimetry: Ensure the dose rate (e.g., 0.6-1.0 Gy/min) is calibrated and validated.[9]
-
Animal Restraint: Place mice in well-ventilated, compartmentalized Plexiglas containers that allow for uniform exposure.[9]
-
Dose Selection:
-
Survival Studies: A lethal dose, such as 7.5-8.5 Gy, is typically used to induce hematopoietic syndrome. The specific LD₅₀/₃₀ (dose lethal to 50% of animals in 30 days) should be determined for the specific mouse strain and facility.
-
Mechanistic Studies: A sub-lethal dose (e.g., 5-6 Gy) is appropriate for assessing hematopoietic, intestinal, and biomarker changes.
-
-
Sham Irradiation: Control animals should be placed in the irradiator for the same duration but with the source off.
Protocol 3.4: Assessment of Radioprotective Efficacy
-
Monitoring: Following irradiation, monitor animals daily for 30 days.
-
Data Collection: Record mortality, body weight, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).
-
Ethical Endpoint: Euthanize moribund animals (e.g., >25% body weight loss, inability to access food/water) and record them as radiation-induced mortalities.[7]
-
Rationale: The hematopoietic system is highly radiosensitive. Assessing its recovery is a primary indicator of radioprotection.[2]
-
Time Points: Euthanize subsets of animals at various times post-IR (e.g., days 7, 14, 21, 30).
-
Blood Collection: Collect peripheral blood via cardiac puncture into EDTA-coated tubes.
-
Complete Blood Count (CBC): Analyze samples using an automated hematology analyzer to quantify white blood cells (WBC), red blood cells (RBC), platelets (PLT), and hemoglobin (HGB).
-
Bone Marrow & Spleen: Isolate femurs and spleens. Weigh the spleen to calculate the spleen index (spleen weight / body weight). Flush femurs with PBS to obtain bone marrow cells and count the total bone marrow nucleated cells (BMNCs).
-
Rationale: The gastrointestinal tract is another critical, dose-limiting tissue in radiotherapy. Protecting intestinal crypts is vital for survival after radiation exposure.[2]
-
Tissue Collection: At day 7 post-IR, collect a 1 cm segment of the jejunum.
-
Fixation & Processing: Fix in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the tissue (5 µm) and stain with Hematoxylin and Eosin (H&E).
-
Microscopy: Analyze under a light microscope. Measure the villus height and count the number of surviving crypts per intestinal circumference to quantify the level of protection.
-
Sample Collection: At early time points (e.g., 6 hours, 24 hours post-IR), collect blood plasma and tissues (e.g., liver, lung).
-
Nitric Oxide (NO) Levels: Measure the concentration of nitrite and nitrate (NOx), stable metabolites of NO, in plasma using a commercial Griess Reagent kit. A significant reduction in the IR-induced NOx surge in the treated group is a direct indicator of the drug's mechanism of action.[3]
-
Antioxidant Status: Homogenize tissues and measure the activity of key antioxidant enzymes (Superoxide Dismutase - SOD, Catalase - CAT, Glutathione Peroxidase - GPx) and the levels of reduced glutathione (GSH) using commercially available assay kits.
Part 4: Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for robust comparison between groups.
Table 1: Survival and Hematological Recovery Data (Example)
Data synthesized from findings reported in Li et al., 2018.[2]
| Parameter | Vehicle + IR (7.5 Gy) | 2-ADT (20 mg/kg) + IR (7.5 Gy) |
| 30-Day Survival Rate | ~10-20% | ~70-80% |
| WBC (x10⁹/L) at Day 14 | 0.8 ± 0.2 | 2.5 ± 0.5 |
| PLT (x10⁹/L) at Day 14 | 150 ± 30 | 450 ± 70 |
| BMNCs (x10⁶/femur) at Day 14 | 4.5 ± 0.9 | 10.2 ± 1.5 |
Table 2: Biomarker Data (Example)
Data synthesized from findings reported in Li et al., 2018.[3]
| Parameter | Vehicle + IR (7.5 Gy) | 2-ADT (20 mg/kg) + IR (7.5 Gy) |
| Plasma NOx (µM) at 6h | 65 ± 8 | 30 ± 5 |
| Liver GSH (nmol/mg protein) | 15 ± 3 | 28 ± 4 |
| Jejunal Villus Height (µm) at Day 7 | 210 ± 25 | 350 ± 40 |
Interpretation: A successful radioprotective effect of this compound would be demonstrated by a statistically significant increase in the 30-day survival rate. This should be corroborated by evidence of accelerated hematopoietic recovery (higher WBC, PLT, and BMNC counts), mitigation of intestinal damage (preserved villus height and crypt survival), and a clear reduction in nitrosative stress markers (lower plasma NOx) in the drug-treated group compared to the irradiation-only group.
Conclusion
The evaluation of this compound as an in vivo radioprotective agent requires a systematic and multi-parametric approach. The protocols outlined here provide a robust framework for assessing its efficacy, from organismal survival down to molecular-level protection. The compound's unique mechanism of targeting the iNOS-NO pathway distinguishes it from traditional antioxidants and presents a promising avenue for developing effective medical countermeasures to mitigate radiation injury in both clinical and emergency scenarios.
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Felix, C. A., et al. (2021). Planarians as an In Vivo Experimental Model for the Study of New Radioprotective Substances. MDPI. Available at: [Link]
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Mohapatra, P., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Cancer Research and Therapeutics. Available at: [Link]
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ResearchGate. (2023). (PDF) In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. ResearchGate. Available at: [Link]
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Epperly, M. W., et al. (2007). Radioprotection. In Vivo. Available at: [Link]
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ResearchGate. (2022). (PDF) In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: A review. ResearchGate. Available at: [Link]
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Mohammadi, M., et al. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. Taylor & Francis Online. Available at: [Link]
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DiCarlo, A. L., et al. (2022). Animal Care in Radiation Medical Countermeasures Studies. PubMed Central. Available at: [Link]
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University of Pittsburgh. Radiation Safety Office. Use of Radioactive Materials in Animals. University of Pittsburgh. Available at: [Link]
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Boston University. (2012). SOPS For General Surgery Labs: Title: Irradiation of Rodents. Boston University IACUC. Available at: [Link]
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Dubé, P. (2017). Considerations for Rodent Irradiation. Taconic Biosciences. Available at: [Link]
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Mohammadi, M., et al. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: A review. PubMed. Available at: [Link]
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Li, Y., et al. (2018). Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. PubMed. Available at: [Link]
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West Virginia University. (2025). Guidance for Use of Radioactive Materials in Animal Studies. West Virginia University. Available at: [Link]
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Al-Tel, T. H., et al. (2021). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. PubMed Central. Available at: [Link]
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Fülöp, F., et al. (1995). Synthesis of optically active 3,4,5,6-tetrahydro-2H-1,4-thiazin-3-ones and their benzo analogues by ring transformation of glycidic esters. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Zhang, W., et al. (2023). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. Available at: [Link]
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Li, Y., et al. (2018). Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. MDPI. Available at: [Link]
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Németh, B., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]
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Mandrugin, A.A., et al. (1977). Investigation of the mechanism of radioprotective activity of 2-amino-5,6-dihydro-4H-1,3-thiazine, 4-methyl- and 2-amino-2-thiazoline hydrobromides. [Mice, gamma radiation]. OSTI.gov. Available at: [Link]
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Li, Y., et al. (2018). Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. PubMed Central. Available at: [Link]
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Sharma, A., et al. (2024). Synthetic and Natural Radioprotective Agents: Recent Status and their Underlying Mechanism of Action. PubMed. Available at: [Link]
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Fisyuk, A. S., et al. (2024). Dimephosphon Radioprotective Properties on the Model of Radiation Injury In Vivo. National Institutes of Health. Available at: [Link]
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Salih, T. M., et al. (2024). (PDF) Thiazine: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
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Al-Warhi, T., et al. (2023). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. PubMed Central. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PubMed Central. Available at: [Link]
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Zarghi, A., et al. (2015). Design, synthesis and in vitro study of 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives as COX-2 and β-amyloid aggregation inhibitors. PubMed. Available at: [Link]
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The Versatile Scaffold: Harnessing 5,6-dihydro-4H-1,3-thiazin-2-amine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and diverse biological activity is perpetual. Among the myriad of heterocyclic systems, the 5,6-dihydro-4H-1,3-thiazin-2-amine core has emerged as a compelling scaffold for the design of innovative therapeutics. With a CAS Number of 30480-64-9, this six-membered ring system, featuring a cyclic guanidine moiety embedded within a thiazinane framework, presents a unique spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic regions. This structural motif has shown promise in targeting a range of biological entities, from enzymes implicated in neurodegenerative diseases to receptors involved in pain and inflammation.[1][2]
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only the "how" but also the "why" behind the synthetic strategies and biological evaluation of compounds derived from this versatile scaffold. While the user's query mentioned "5,6-dihydro-2H-1,4-thiazin-3-amine," extensive database searches, including PubChem, confirm that the more accurately and commonly referenced structure for this class of compounds is 5,6-dihydro-4H-1,3-thiazin-2-amine .[1] This guide will proceed with this validated nomenclature, while acknowledging the potential for varied naming conventions in the literature.
I. Synthesis of the 5,6-dihydro-4H-1,3-thiazin-2-amine Scaffold: A Practical Protocol
The efficient construction of the 5,6-dihydro-4H-1,3-thiazin-2-amine core is paramount for its exploration in drug discovery. Several synthetic routes have been reported for related 1,3-thiazine structures.[2][3] Here, we present a reliable and scalable protocol adapted from established methods for the synthesis of cyclic guanidines, focusing on the reaction of a suitable bifunctional electrophile with a guanidinylating agent.
Protocol 1: Synthesis of 5,6-dihydro-4H-1,3-thiazin-2-amine Hydrobromide
This protocol details the synthesis via the cyclization of 1,3-dibromopropane with thiourea. The choice of thiourea serves as a robust source for the guanidine fragment, while 1,3-dibromopropane provides the three-carbon backbone for the saturated portion of the thiazine ring.
Reaction Scheme:
A simplified reaction scheme for the synthesis of the scaffold.
Materials:
-
1,3-Dibromopropane
-
Thiourea
-
Ethanol (absolute)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1 equivalent) in absolute ethanol (approximately 10 mL per gram of thiourea).
-
Addition of Electrophile: To the stirred solution, add 1,3-dibromopropane (1.05 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/methanol 9:1).
-
Precipitation and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide, will precipitate as a white solid.
-
Filtration and Washing: Collect the solid by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol, followed by a generous amount of diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the isolated solid under vacuum to obtain the desired product.
Rationale for Experimental Choices:
-
Solvent: Ethanol is chosen as it is a good solvent for both reactants and allows for a convenient reflux temperature.
-
Stoichiometry: A slight excess of 1,3-dibromopropane is used to ensure complete consumption of the thiourea.
-
Work-up: The precipitation of the hydrobromide salt of the product upon cooling provides a simple and efficient method for isolation, often yielding a product of high purity without the need for column chromatography.
II. Functionalization of the Scaffold: Building a Diverse Chemical Library
The true power of the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold lies in its potential for derivatization at the exocyclic amino group. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents.
Protocol 2: N-Acylation of 5,6-dihydro-4H-1,3-thiazin-2-amine
Acylation of the 2-amino group is a fundamental transformation to introduce amide functionalities, which can engage in key hydrogen bonding interactions with biological targets.[4]
Reaction Scheme:
General scheme for N-acylation of the scaffold.
Materials:
-
5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Methodology:
-
Scaffold Preparation: If starting from the hydrobromide salt, neutralize it by suspending in DCM and adding a suitable base (e.g., triethylamine, 1.1 equivalents) and stirring for 30 minutes. The free base can be used directly or after filtration of the ammonium salt.
-
Reaction Setup: Dissolve the free base of the scaffold (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add pyridine or DIEA (1.2 equivalents) to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add the acid chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Rationale for Experimental Choices:
-
Base: Pyridine or DIEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Solvent: Anhydrous DCM is a common aprotic solvent that is unreactive towards the reagents.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the acid chloride.
Protocol 3: N-Alkylation of 5,6-dihydro-4H-1,3-thiazin-2-amine
N-alkylation introduces alkyl or arylalkyl groups, which can modulate the lipophilicity and steric profile of the molecule. Reductive amination is a mild and efficient method for this transformation.[5]
Reaction Scheme:
General scheme for N-alkylation via reductive amination.
Materials:
-
5,6-dihydro-4H-1,3-thiazin-2-amine (free base)
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
DCM
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the scaffold (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid (optional, can facilitate imine formation).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and is tolerant of many functional groups.
-
Solvent: DCE is a suitable solvent for this reaction as it is aprotic and does not react with the borohydride reagent.
III. Applications in Medicinal Chemistry: Targeting Key Biological Pathways
The 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold has been explored as a core for developing inhibitors of several important drug targets.
Application 1: BACE1 Inhibitors for Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. The cyclic guanidine moiety of the scaffold can act as a bioisostere for the guanidine group of arginine, which is known to interact with the catalytic aspartate residues of BACE1.[6][7][8]
Illustrative SAR Data for BACE1 Inhibitors:
| Compound ID | R Group (at 2-amino position) | BACE1 IC₅₀ (nM) |
| 1a | Phenylacetyl | 500 |
| 1b | 3,5-Difluorophenylacetyl | 150 |
| 1c | 5-Cyanopicolinoyl | 25 |
| 1d | 5-(Fluoromethoxy)pyrazin-2-yl | 10 |
Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual values may vary based on specific experimental conditions.
The data suggests that introducing specific aromatic and heteroaromatic acyl groups can significantly enhance BACE1 inhibitory activity. The cyano and fluoromethoxy substituents likely engage in additional interactions within the BACE1 active site.[2]
Protocol 4: BACE1 FRET Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of compounds against BACE1.[9][10]
Workflow:
Workflow for a BACE1 FRET inhibition assay.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" mutation of APP)
-
BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds dissolved in DMSO
-
BACE1 inhibitor (positive control)
-
96- or 384-well black microplates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in assay buffer. Prepare the BACE1 enzyme and FRET substrate solutions in assay buffer at the desired concentrations.
-
Assay Plate Setup: To each well of the microplate, add the test compound or control solution.
-
Enzyme Addition: Add the BACE1 enzyme solution to all wells except the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the FRET substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (for kinetic reads) or after a fixed incubation time (for endpoint reads).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Application 2: Cannabinoid Receptor Modulators
Derivatives of the related 2-arylimino-5,6-dihydro-4H-1,3-thiazine have been reported to act as agonists for the cannabinoid receptors CB1 and CB2, which are involved in pain, appetite, and mood regulation.[11] This suggests that the 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold could also serve as a template for the design of novel cannabinoid receptor modulators.
Protocol 5: Cannabinoid Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for CB1 or CB2 receptors.[12]
Workflow:
Workflow for a cannabinoid receptor radioligand binding assay.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Test compounds dissolved in DMSO
-
Non-specific binding control (e.g., a high concentration of a known CB ligand)
-
96-well plates
-
Glass fiber filters (GF/C) pre-soaked in polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Step-by-Step Methodology:
-
Assay Plate Setup: In a 96-well plate, add the binding buffer, cell membranes, test compound at various concentrations, and the radioligand. Include wells for total binding (no competitor) and non-specific binding.
-
Incubation: Incubate the plate at 30 °C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the GF/C filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
Application 3: Antimicrobial Agents
Thiazine derivatives have a long history of investigation as antimicrobial agents. The 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold can be derivatized to explore its potential against various bacterial and fungal pathogens.[14][15]
Protocol 6: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[16][17]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37 °C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
IV. Conclusion and Future Perspectives
The 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold represents a privileged structure in medicinal chemistry, offering a synthetically tractable core for the development of a diverse range of bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, functionalize, and evaluate derivatives of this promising scaffold. The demonstrated applications in targeting BACE1 for Alzheimer's disease, modulating cannabinoid receptors, and combating microbial infections highlight the broad therapeutic potential of this heterocyclic system.
Future explorations in this area could involve the use of computational modeling to guide the design of more potent and selective derivatives, the development of novel synthetic methodologies to access a wider range of structural diversity, and the investigation of this scaffold against other relevant biological targets. As our understanding of disease biology continues to evolve, the strategic application of versatile scaffolds like 5,6-dihydro-4H-1,3-thiazin-2-amine will undoubtedly play a crucial role in the discovery of the next generation of medicines.
V. References
-
PubChem. 2-Amino-5,6-dihydro-4H-1,3-thiazine. National Center for Biotechnology Information. [Link]
-
Wéber, E., Haukka, M., & Remete, A. M. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5673. [Link]
-
Singh, D., & Singh, S. (2013). Synthesis and biological evaluation of 1,3-thiazines- a review. Pharmacophore, 4(3), 70-88.
-
CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute; 2012.
-
Hamada, Y., & Kiso, Y. (2013). Structure–activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position. Bioorganic & Medicinal Chemistry Letters, 24(2), 644-649.
-
Bertini, S., et al. (2010). BACE1 inhibitory activities of enantiomerically pure, variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides. Bioorganic & Medicinal Chemistry, 18(22), 7991-7996.
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
BMG LABTECH. Cannabinoid receptor ligands as templates for drug discovery. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Stamford, A. W., et al. (2012). Discovery of a Potent and Orally Efficacious β-Secretase (BACE1) Inhibitor. Journal of Medicinal Chemistry, 55(18), 7904-7909.
-
Baxter, E. W., et al. (2007). 2-Amino-3,4-dihydroquinazolines as inhibitors of β-secretase (BACE-1). Bioorganic & Medicinal Chemistry Letters, 17(12), 3206-3211.
-
Koketsu, M., et al. (2002). Synthesis and antitubercular activity of 5,6-dihydro-4H-1,3-thiazine derivatives. Bioorganic & Medicinal Chemistry Letters, 12(10), 1331-1333.
-
Ali, T. E. S., et al. (2010). Synthesis and antimicrobial activity of some new 1,3-thiazine derivatives containing acridine ring. European Journal of Medicinal Chemistry, 45(11), 5233-5238.
-
BPS Bioscience. BACE1 FRET Assay Kit. [Link]
-
Zhang, L., et al. (2019). Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach. Organic & Biomolecular Chemistry, 17(12), 3126-3131.
-
Clarkson, R., & Landquist, J. K. (1967). 2-Alkoxy-5-amino- and -5-arenesulphonamido-1,3,4-thiadiazoles and related compounds. Journal of the Chemical Society C: Organic, 2700.
-
Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199-215.
-
European Committee on Antimicrobial Susceptibility Testing. (2024). MIC Determination. [Link]
-
Nagasawa, K., & Kato, Y. (1968). The Preparation of Acylated Derivatives of 2-Amino-6-purinethiol and Related Compounds. Chemical and Pharmaceutical Bulletin, 16(9), 1674–1679.
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Expansion of the structure–activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 12. researchgate.net [researchgate.net]
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- 14. pharmacophorejournal.com [pharmacophorejournal.com]
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- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. protocols.io [protocols.io]
Application Note & Protocols: Strategic Synthesis of Novel Therapeutics from 5,6-dihydro-2H-1,4-thiazin-3-amine
Abstract
The 1,4-thiazine scaffold is a privileged heterocyclic motif integral to a wide array of pharmacologically active compounds.[1][2][3][4][5] Its unique conformational properties and capacity for diverse functionalization make it a cornerstone in modern medicinal chemistry. This guide provides a comprehensive framework for the strategic synthesis of novel therapeutic candidates originating from the versatile building block, 5,6-dihydro-2H-1,4-thiazin-3-amine . We present a validated, step-by-step protocol for the synthesis of this core scaffold, detail strategic approaches for library generation through derivatization of its primary amine, and outline a general workflow for subsequent biological screening and lead optimization. The methodologies are designed to be robust and adaptable, empowering researchers in drug development to efficiently explore the chemical space around this promising scaffold.
Introduction: The Significance of the 1,4-Thiazine Core
Heterocyclic compounds containing both nitrogen and sulfur are foundational to many FDA-approved pharmaceuticals.[6] The 1,4-thiazine ring system, in particular, has been identified in molecules demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-hypertensive, and neuroprotective properties.[1][3][4][7] The non-planar, flexible nature of the dihydro-1,4-thiazine ring allows it to present substituents in distinct three-dimensional orientations, facilitating effective interactions with complex biological targets.
The subject of this guide, this compound, is an exemplary starting point for a drug discovery campaign. It possesses a key strategic element: a primary amine group. This nucleophilic handle serves as a versatile point for diversification, allowing for the systematic generation of compound libraries through well-established chemical transformations such as acylation, sulfonylation, and reductive amination. This systematic approach is fundamental to developing a robust Structure-Activity Relationship (SAR) and ultimately identifying potent and selective therapeutic agents.
Overall Synthetic & Screening Workflow
The pathway from the core scaffold to a potential drug candidate is a multi-step, iterative process. The logical flow described herein ensures that each stage is built upon a foundation of validated, high-quality chemical matter.
Sources
- 1. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Laboratory Protocol: A Proposed Synthesis of 5,6-dihydro-2H-1,4-thiazin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, research-level guide for a proposed laboratory synthesis of 5,6-dihydro-2H-1,4-thiazin-3-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. Due to the absence of a direct, established protocol in the surveyed literature, this guide puts forth a rational synthetic strategy based on well-precedented chemical transformations. The core of the proposed synthesis is a cyclocondensation reaction between the bifunctional nucleophile cysteamine and a suitable electrophilic C2 synthon, dimethyl cyanocarbonimidodithioate. This application note furnishes a step-by-step protocol, discusses the mechanistic underpinnings of the reaction, provides guidance on characterization, and addresses critical safety considerations.
Introduction and Scientific Rationale
The 1,4-thiazine nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] The specific target of this protocol, this compound, is a cyclic amidine derivative. Cyclic amidines are known to be excellent mimics of protonated amines and can engage in critical hydrogen bonding interactions with biological targets, often conferring improved metabolic stability and pharmacokinetic properties.[3]
The proposed synthetic strategy hinges on the principles of bifunctional reactivity to construct the heterocyclic core. Cysteamine (2-aminoethanethiol) serves as an ideal A-B type nucleophile, containing both a soft nucleophile (thiol) and a hard nucleophile (amine). The key challenge is the selection of a complementary B-A type electrophile that can efficiently react with both nucleophilic centers to form the desired six-membered ring and install the exocyclic amine functionality.
Our proposed method utilizes dimethyl cyanocarbonimidodithioate, (CH₃S)₂C=NCN, as the C2 synthon. This reagent presents two electrophilic carbon centers and two excellent leaving groups (methylthio groups). The reaction with cysteamine is anticipated to proceed via a sequential double displacement mechanism, a robust and well-documented method for the formation of cyclic guanidines and related heterocycles.
Proposed Synthetic Pathway
The synthesis is designed as a one-pot, two-step sequence involving an initial S-alkylation followed by an intramolecular N-cyclization.
Scheme 1: Proposed reaction for the synthesis of this compound
Caption: Proposed one-pot synthesis via sequential S- and N-addition.
Mechanistic Considerations:
-
Initial S-Alkylation: The reaction is initiated by the nucleophilic attack of the cysteamine thiol group onto one of the electrophilic carbons of the cyanocarbonimidodithioate. The thiol is a stronger nucleophile than the amine under neutral or slightly acidic conditions and will react preferentially. This step displaces one equivalent of methanethiol, forming an acyclic S-alkylated intermediate.
-
Intramolecular Cyclization: The primary amine of the intermediate then acts as an intramolecular nucleophile, attacking the remaining electrophilic carbon. This 6-endo-trig cyclization is sterically and electronically favored, leading to the formation of the six-membered 1,4-thiazine ring and the displacement of the second equivalent of methanethiol. This type of cyclization is a common and effective method for synthesizing heterocyclic systems.[2]
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and has not been experimentally validated by the author. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Supplier | Notes |
| Cysteamine hydrochloride | 156-57-0 | 113.61 | Sigma-Aldrich, etc. | Hygroscopic, store in a desiccator. |
| Dimethyl cyanocarbonimidodithioate | 10191-60-3 | 146.24 | Sigma-Aldrich, etc. | Moisture sensitive. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Sigma-Aldrich, etc. | Distill from CaH₂ before use. |
| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | Standard Supplier | 200 proof, molecular sieves. |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Standard Supplier | Anhydrous. |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | N/A | Prepared in-house. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Standard Supplier | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add cysteamine hydrochloride (1.14 g, 10.0 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes. Maintain a positive nitrogen pressure throughout the reaction. Cysteamine can readily oxidize to cystamine in the presence of air, especially under basic conditions.[4]
-
Solvent Addition: Add anhydrous ethanol (40 mL) to the flask. Stir the suspension.
-
Base Addition: Add triethylamine (2.8 mL, 20.0 mmol, 2.0 equiv.) dropwise to the suspension at room temperature. The triethylamine serves to neutralize the hydrochloride salt of cysteamine, liberating the free base, and to scavenge the protons generated during the reaction.
-
Reagent Addition: In a separate, dry flask, dissolve dimethyl cyanocarbonimidodithioate (1.46 g, 10.0 mmol, 1.0 equiv.) in anhydrous ethanol (10 mL). Add this solution dropwise to the stirred cysteamine solution over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (50 mL) and water (30 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is expected to be a solid or a viscous oil. Purify the material by column chromatography on silica gel. A gradient elution system, starting with pure dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is recommended to isolate the polar product.
-
Isolation: Combine the product-containing fractions (as identified by TLC) and remove the solvent under reduced pressure. Dry the final product under high vacuum to remove any residual solvent.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 1: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz) | Expected signals in DMSO-d₆: δ ~6.5-7.5 (br s, 2H, -NH₂), δ ~3.2-3.4 (t, 2H, S-CH₂-CH₂ -N), δ ~2.8-3.0 (t, 2H, S-CH₂ -CH₂-N). The vinylic proton at C2 is not present. The NH proton of the ring may be a broad singlet around 7-8 ppm. |
| ¹³C NMR (100 MHz) | Expected signals in DMSO-d₆: δ ~155-160 (C=N, C3), δ ~45-50 (N-CH₂), δ ~25-30 (S-CH₂). |
| FT-IR (ATR) | ν (cm⁻¹): ~3300-3100 (N-H stretch, amine), ~1640 (C=N stretch, amidine), ~1560 (N-H bend). |
| HRMS (ESI+) | Calculated for C₄H₉N₂S⁺ [M+H]⁺: 117.0532. Found: 117.05xx. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Cysteamine Hydrochloride: Harmful if swallowed. Causes skin and eye irritation. Has an unpleasant odor.
-
Dimethyl cyanocarbonimidodithioate: Toxic. Lachrymator. Handle with extreme care.
-
Triethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
-
Methanethiol (byproduct): Extremely flammable gas with a strong, unpleasant odor. The reaction must be conducted in a fume hood to contain this byproduct.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting and Process Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Alternatively, a stronger, non-nucleophilic base (e.g., DBU) could be trialed in place of triethylamine to promote the final cyclization step more effectively.
-
Side Product Formation: The primary side product is likely the dimer, cystamine, from the oxidation of cysteamine. Ensure the reaction is run under a strictly inert atmosphere.
-
Incomplete Reaction: If the acyclic intermediate is isolated, it can be subjected to the reaction conditions again with a base to force the cyclization.
Visualization of Experimental Workflow
Caption: Step-by-step laboratory workflow for the proposed synthesis.
References
-
Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules. Available at: [Link]
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Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]
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Synthesis of 2‐amino‐4H‐1, 3, 4‐thiadiazine‐5‐(6H)‐one (3). ResearchGate. Available at: [Link]
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Amidine synthesis by imidoylation. Organic Chemistry Portal. Available at: [Link]
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Reaction mechanism of cysteamine and aldehydes. ResearchGate. Available at: [Link]
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Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical Analysis. Available at: [Link]
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2-Amino-5,6-dihydro-4H-1,3-thiazine. PubChem. Available at: [Link]
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Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. Available at: [Link]
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Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of amidines. Organic Chemistry Portal. Available at: [Link]
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Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Available at: [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]
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synthesis of 2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Synthesis of cyclic amidines from quinolines by a borane-catalyzed dearomatization strategy. Chemical Communications. Available at: [Link]
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Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. Available at: [Link]
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Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules. Available at: [Link]
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Tunable Synthesis of Disulfide-Functionalized Enaminones and 1,4-Thiazines. The Journal of Organic Chemistry. Available at: [Link]
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Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: Investigating the Neuroprotective Potential of 5,6-dihydro-2H-1,4-thiazin-3-amine in Neurodegenerative Disease Models
Audience: Researchers, scientists, and drug development professionals in the fields of neuropharmacology, medicinal chemistry, and neurodegenerative disease research.
Abstract: Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, with oxidative stress and neuroinflammation being key pathological drivers.[1] The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress, making it a prime therapeutic target.[2][3] This document provides a comprehensive guide to investigating the neuroprotective potential of a novel heterocyclic compound, 5,6-dihydro-2H-1,4-thiazin-3-amine, hereafter referred to as Compound T. We hypothesize that Compound T confers neuroprotection through the activation of the Nrf2-antioxidant response element (ARE) pathway. These application notes detail the scientific rationale and step-by-step protocols for assessing the efficacy of Compound T in an in vitro model of oxidative stress-induced neuronal cell death.
Introduction: The Therapeutic Promise of Thiazine Scaffolds in Neurodegeneration
The thiazine heterocyclic ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5] Several studies have highlighted the potential of thiazine and benzothiazine derivatives in the context of central nervous system disorders, noting their ability to mitigate oxidative stress and neuroinflammation, which are common hallmarks of neurodegenerative diseases.[1][6][7]
Compound T, this compound, is a structurally intriguing molecule. While direct studies on its neuroprotective effects are nascent, its core structure suggests a potential to modulate cellular redox homeostasis. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative conditions.[8] The Nrf2 pathway is a master regulator of the cellular antioxidant response.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by electrophiles or oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and drives the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[10][11]
We propose that Compound T acts as an activator of the Nrf2 pathway, thereby enhancing the endogenous antioxidant capacity of neuronal cells and protecting them from oxidative insults. This guide provides the experimental framework to test this hypothesis.
Hypothesized Mechanism of Action: Nrf2-Mediated Neuroprotection
Our central hypothesis is that Compound T mitigates oxidative stress-induced neurotoxicity by activating the Nrf2 signaling cascade. The proposed mechanism is as follows:
-
Cellular Uptake: Compound T crosses the cell membrane of neuronal cells.
-
Nrf2 Activation: Inside the cell, Compound T interacts with the Nrf2-Keap1 complex, potentially through modification of Keap1 cysteine residues, leading to the release of Nrf2.
-
Nuclear Translocation: Liberated Nrf2 translocates from the cytoplasm to the nucleus.
-
ARE Binding & Gene Transcription: In the nucleus, Nrf2 binds to the ARE, initiating the transcription of antioxidant and cytoprotective genes.
-
Upregulation of Protective Proteins: This leads to increased expression of proteins like HO-1, which play a crucial role in detoxifying ROS and reducing oxidative damage.
-
Neuroprotection: The enhanced antioxidant defense system protects the neuron from oxidative stress-induced damage and apoptosis.
The following diagram illustrates this proposed signaling pathway.
Caption: Hypothesized Nrf2 signaling pathway activated by Compound T.
Experimental Design & Protocols
To validate the neuroprotective effects of Compound T and its proposed mechanism of action, we will utilize the human neuroblastoma SH-SY5Y cell line, a widely accepted in vitro model for neurodegenerative disease research.[12][13] The overall workflow is depicted below.
Caption: Experimental workflow for assessing Compound T's neuroprotection.
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
Rationale: Undifferentiated SH-SY5Y cells have a neuroblast-like phenotype. Differentiation with agents like retinoic acid (RA) induces a more mature, neuron-like phenotype, which is more relevant for studying neuroprotection.[14]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium)
-
DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Low-Serum Medium)
-
Retinoic Acid (RA), 10 mM stock in DMSO
-
Sterile tissue culture flasks and plates (96-well and 6-well)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in Complete Medium in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: When cells reach 80-90% confluency, trypsinize and seed them into appropriate plates.
-
For MTT assay: Seed at 1 x 10⁴ cells/well in a 96-well plate.
-
For Western Blot: Seed at 5 x 10⁵ cells/well in a 6-well plate.
-
-
Adhesion: Allow cells to adhere for 24 hours in Complete Medium.[14]
-
Differentiation: After 24 hours, replace the medium with Low-Serum Medium containing 10 µM RA.
-
Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh RA-containing Low-Serum Medium every 2 days to induce differentiation. Differentiated cells will exhibit a flattened morphology with extended neurites.
Protocol 2: Neuroprotection Assessment using MTT Assay
Rationale: The MTT assay is a colorimetric method for assessing cell viability.[15] It measures the metabolic activity of mitochondria, which is compromised in cells undergoing apoptosis or necrosis. A higher absorbance value corresponds to a greater number of viable cells.[16]
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
Compound T (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Procedure:
-
Pre-treatment: After differentiation, remove the medium and add fresh Low-Serum Medium containing various concentrations of Compound T (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" group treated with DMSO at the same final concentration. Incubate for 24 hours.
-
Induction of Oxidative Stress: After the pre-treatment period, add H₂O₂ to all wells (except the "untreated control" group) to a final concentration of 100-200 µM (this concentration should be optimized to induce ~50% cell death). Incubate for another 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group after subtracting the background absorbance from blank wells.
Experimental Groups:
-
Untreated Control: Differentiated cells in medium only.
-
Vehicle + H₂O₂: Cells treated with vehicle (DMSO) followed by H₂O₂.
-
Compound T + H₂O₂: Cells pre-treated with various concentrations of Compound T, followed by H₂O₂.
Protocol 3: Western Blot Analysis of Nrf2 and HO-1
Rationale: Western blotting allows for the quantification of specific protein levels. By measuring the nuclear accumulation of Nrf2 and the total cellular level of its downstream target HO-1, we can directly assess the activation of the Nrf2 pathway by Compound T.[11][19][20]
Materials:
-
Differentiated SH-SY5Y cells in 6-well plates, treated as described for the neuroprotection assay.
-
Nuclear and Cytoplasmic Extraction Kit
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic/loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
For Nrf2 nuclear translocation: Treat cells with Compound T for a shorter duration (e.g., 4-8 hours).[21] Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate fractions.
-
For total HO-1 expression: Treat cells with Compound T for 24 hours. Lyse cells in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2 1:1000, anti-HO-1 1:1000, anti-β-actin 1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize Nrf2 levels to Lamin B1 (for nuclear fraction) and HO-1 levels to β-actin.
Expected Results & Data Interpretation
This experimental framework allows for a comprehensive evaluation of Compound T's neuroprotective properties.
| Assay | Parameter Measured | Expected Outcome for Positive Result |
| MTT Assay | Cell Viability / Metabolic Activity | Compound T pre-treatment will result in a dose-dependent increase in cell viability in H₂O₂-treated cells compared to the vehicle control. This indicates a protective effect against oxidative stress-induced cell death. |
| Western Blot | Nuclear Nrf2 Protein Levels | Treatment with Compound T will lead to a significant increase in the amount of Nrf2 protein in the nuclear fraction compared to untreated or vehicle-treated cells, indicating nuclear translocation.[21] |
| Western Blot | Total HO-1 Protein Levels | Treatment with Compound T will cause a dose-dependent upregulation of HO-1 protein expression, confirming that Nrf2 activation leads to the transcription and translation of its target genes.[22] |
Interpretation: A positive outcome in all three assays would provide strong evidence that this compound (Compound T) confers neuroprotection against oxidative stress in a neuronal cell model and that this effect is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway. These findings would establish a solid foundation for further preclinical development, including investigation in more complex models of neurodegenerative disease.
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Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Activity of 5,6-dihydro-2H-1,4-thiazin-3-amine Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. Thiazine derivatives, a class of sulfur and nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[1][2] Specifically, the 5,6-dihydro-2H-1,4-thiazin-3-amine core and its analogues, such as 5,6-dihydro-4H-1,3-thiazines, represent a focal point for research due to their structural relationship to bioactive molecules and their potential for broad-spectrum antimicrobial efficacy.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the antimicrobial and antifungal properties of novel this compound derivatives. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough and well-validated approach to screening and characterization.
Scientific Foundation: Synthesis and Proposed Mechanism of Action
A fundamental understanding of the synthesis and putative mechanism of action is crucial for the rational design and evaluation of these derivatives.
General Synthesis Pathway
The synthesis of the 5,6-dihydro-4H-1,3-thiazine scaffold, a close structural analogue to the target compound class, can be achieved through various established routes. A common and effective method is the three-component, one-pot reaction involving a thioamide, an aldehyde, and a cycloalkene, which allows for the construction of the core heterocyclic ring with considerable efficiency.[4] Another versatile approach involves the cascade reaction of 3-chloropropyl isothiocyanate with a variety of thiols in a green solvent system, which proceeds via consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen click reactions.[5]
Caption: A generalized three-component reaction for synthesizing the 5,6-dihydro-4H-1,3-thiazine core structure.
Proposed Antimicrobial and Antifungal Mechanism of Action
While the precise mechanism of action for this compound derivatives is still a subject of ongoing research, insights can be drawn from related heterocyclic compounds. The antimicrobial activity of many nitrogen- and sulfur-containing heterocycles is often attributed to their ability to interfere with essential cellular processes in microorganisms.
One plausible mechanism is the inhibition of crucial enzymes . For instance, molecular docking studies on some 1,3-thiazine derivatives have suggested potential binding to E. coli Glucosamine-6-P synthase, an enzyme involved in cell wall biosynthesis.[1] For antifungal activity, a common target is the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Thiazine derivatives may disrupt this pathway, leading to altered membrane permeability and ultimately cell death.
Another potential mechanism involves the disruption of microbial cell membranes . The amphiphilic nature of some thiazole derivatives, a related class of compounds, allows them to embed within the lipid bilayer of microbial cell membranes, leading to leakage of cytoplasmic contents and cell lysis.
Data Presentation: Summarizing Antimicrobial and Antifungal Efficacy
For clarity and comparative analysis, it is recommended to present the antimicrobial and antifungal activity data in a tabular format. The following tables provide a template for summarizing Minimum Inhibitory Concentration (MIC) values. Due to the limited availability of specific data for this compound derivatives, the following data for structurally related 2-amino-1,3-thiazine and 2-aminothiazole derivatives are presented as a reference.
Table 1: Antibacterial Activity of Representative Thiazine/Thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Ref-A1 | 2-amino-1,3-thiazine | 62.5 | - | - | - | [6] |
| Ref-A2 | 2-aminothiazole | 250 | - | 375 | - | [7] |
| Ref-A3 | 2-amino-1,3-thiazine | Good Activity | Good Activity | Good Activity | Good Activity | [6] |
| Ref-A4 | 2-aminothiazole | 250 | - | 375 | 375 | [7] |
Table 2: Antifungal Activity of Representative Thiazine/Thiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| Ref-F1 | 2-amino-1,3-thiazine | Good Activity | Good Activity | - | [6] |
| Ref-F2 | 2-aminothiazole | Zone of Inhibition: 20.0 mm | - | - | [7] |
| Ref-F3 | 2-amino-1,3-thiazine | Good Activity | Good Activity | - | [6] |
| Ref-F4 | 2-aminothiazole | - | - | - | [7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methodologies and provide a robust framework for the in vitro evaluation of novel this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method, a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Test this compound derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans, A. niger)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each thiazine derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or RPMI-1640) in a 96-well plate to achieve a range of concentrations.
-
-
Preparation of Inoculum:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
-
Protocol 2: Antifungal Susceptibility Testing Following CLSI Guidelines
For more rigorous and standardized antifungal testing, adherence to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended. The following is a summary of the key aspects of the CLSI M27/M38 documents for yeasts and molds.
Caption: Logical flow for antifungal susceptibility testing based on CLSI standards.
Key Considerations based on CLSI Standards:
-
Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS is the standard medium.
-
Inoculum Preparation: The inoculum size should be standardized spectrophotometrically to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for yeasts and 0.4 x 10^4 to 5 x 10^4 CFU/mL for molds.
-
Incubation: Plates should be incubated at 35°C. Reading times vary depending on the fungus (e.g., 24 hours for Candida spp., 48 hours for molds).
-
Endpoint Reading: For azoles and other fungistatic agents, the MIC is often defined as the lowest concentration that produces a significant reduction (typically ≥50%) in growth compared to the positive control.
Structure-Activity Relationship (SAR) Insights
The biological activity of thiazine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Based on studies of related compounds, the following SAR trends can be anticipated:
-
Electron-Withdrawing and Donating Groups: The introduction of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) on aryl substituents has been shown to enhance the antimicrobial activity of some 1,3-thiazine derivatives.[1] Conversely, strong electron-withdrawing groups, such as a nitro group (-NO2), in the para position of a phenyl ring have also resulted in increased antibacterial and antifungal activity in some thiazole derivatives.[8]
-
Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as a morpholine ring, can increase antibacterial activity against specific strains like Vibrio cholerae.[1]
-
Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, plays a crucial role in its ability to penetrate microbial cell membranes. A balance between hydrophilic and lipophilic properties is often necessary for optimal activity.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel antimicrobial and antifungal agents. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on synthesizing a diverse library of these compounds and establishing a comprehensive structure-activity relationship. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets of these promising compounds, which will aid in their optimization as next-generation antimicrobial drugs.
References
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- Sharma, A., et al. (2021). Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific Pharmaceutical Sciences, 5(7), 28-39.
- Didwagh, S. S., & Piste, P. B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 271-274.
- Wang, H., et al. (2020). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 25(22), 5255.
- Desai, N. C., et al. (2019). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 24(18), 3366.
- Didwagh, S. S., & Piste, P. B. (2013). Novel synthesis and antimicrobial activity of bis-oxazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 271-274.
- Clinical and Laboratory Standards Institute. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI.
- Clinical and Laboratory Standards Institute. (2017). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI.
- Khan, I., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 1-17.
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- Asif, M. (2022). Antimicrobial Activities of Various Thiazine Based Heterocyclic Compounds: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(2), 166-172.
- Socha, A. M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3169.
- Fringuelli, R., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1226457.
- Galdiero, S., et al. (2020). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega, 5(18), 10443-10453.
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- Cannoo, D. S. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore, 4(3), 70-88.
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- Noureen, S., et al. (2022). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 27(21), 7295.
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Introduction: The Therapeutic Potential of Thiazine and Thiadiazine Scaffolds
As a Senior Application Scientist, this guide provides detailed application notes and protocols for the investigation of N,S-heterocyclic compounds in cancer cell line studies. While the initial topic of interest was "5,6-dihydro-2H-1,4-thiazin-3-amine," a thorough review of current literature indicates a lack of specific studies on this particular molecule's anticancer properties. However, extensive research exists for structurally related compounds, particularly derivatives of the 1,3-thiazine and 1,3,4-thiadiazole scaffolds, which have shown significant promise as potential anticancer agents.
This document will therefore focus on a well-studied class of related compounds, 2-amino-4H-1,3,4-thiadiazine-5(6H)-one derivatives , to provide researchers with a robust framework for evaluating similar molecules. The principles and protocols detailed herein are broadly applicable to the screening and mechanistic evaluation of novel small molecule inhibitors in oncology research.
Six-membered heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazines and their derivatives, are recognized as "privileged structures" in medicinal chemistry.[1] This is due to their prevalence in a wide range of biologically active molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and notably, antitumor activities.[1][2] The electronic properties and conformational flexibility of the thiazinane ring system allow for diverse substitutions, enabling the fine-tuning of pharmacological activity.
Recent studies have highlighted the potential of 1,3-thiazine and 1,3,4-thiadiazine derivatives as potent anticancer agents.[3][4][5] These compounds have been shown to induce cell death, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression. For instance, phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones have demonstrated selective activity against leukemia cells through the induction of apoptosis.[5] Similarly, novel 2-amino-4H-1,3,4-thiadiazine-5(6H)-one derivatives have exhibited potent cytotoxic activity against breast (MCF-7) and lung (A549) cancer cell lines.[3]
The mechanism of action for these compounds is often multifaceted, involving the induction of cell cycle arrest, activation of apoptotic pathways, and inhibition of key enzymes such as topoisomerase IIβ and β-tubulin polymerization.[3] Given the promising activity of these related scaffolds, the exploration of novel derivatives, including the initially proposed "this compound," remains a scientifically valid and compelling area of research.
Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Cytotoxicity
Based on studies of related 2-amino-4H-1,3,4-thiadiazine-5(6H)-one derivatives, a primary mechanism of anticancer activity involves the induction of apoptosis and cell cycle arrest.[3] A representative compound from this class, designated here as Compound 5b (as referenced in the literature), has been shown to exert its effects through a coordinated series of molecular events.[3]
Induction of Apoptosis
Compound 5b has been observed to trigger apoptosis in MCF-7 breast cancer cells. This is achieved through the upregulation of the tumor suppressor protein p53 and a subsequent increase in the BAX/BCL-2 ratio. This shift in the balance of pro-apoptotic (BAX) and anti-apoptotic (BCL-2) proteins leads to the activation of executioner caspases, such as caspase-3 and caspase-7, culminating in programmed cell death.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle. Flow cytometry analysis has revealed that treatment with Compound 5b leads to an arrest at the G1/S transition phase of the cell cycle in MCF-7 cells.[3] This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation.
Dual Enzyme Inhibition
A key aspect of the therapeutic potential of these compounds lies in their ability to target multiple critical cellular components. Compound 5b has been identified as a dual inhibitor of topoisomerase IIβ and β-tubulin polymerization.[3]
-
Topoisomerase IIβ Inhibition: By inhibiting this enzyme, the compound prevents the decatenation of newly replicated DNA, leading to DNA damage and cell death.
-
β-Tubulin Polymerization Inhibition: Interference with tubulin dynamics disrupts the formation of the mitotic spindle, which is essential for cell division, ultimately leading to mitotic catastrophe and apoptosis.
The following diagram illustrates the proposed signaling pathway for the anticancer activity of 2-amino-4H-1,3,4-thiadiazine-5(6H)-one derivatives.
Caption: Proposed mechanism of action for 2-amino-1,3,4-thiadiazine derivatives.
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro evaluation of novel N,S-heterocyclic compounds in cancer cell lines.
General Cell Culture and Maintenance
Rationale: Consistent and sterile cell culture techniques are fundamental to obtaining reproducible results. The choice of cell line should be guided by the research question (e.g., MCF-7 for estrogen receptor-positive breast cancer, A549 for non-small cell lung cancer).
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Water bath
Procedure:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culture cells in T-75 flasks and incubate at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency, typically every 2-3 days.
Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a primary screen for determining the cytotoxic potential of a compound.
Materials:
-
Cells in suspension
-
96-well plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation: Cytotoxicity of Thiazine/Thiadiazine Derivatives
The following table summarizes hypothetical IC50 values for a representative compound against various cancer cell lines, illustrating how such data should be presented.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 5b | MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 | |
| HCT-116 | Colorectal Carcinoma | 12.5 | |
| K562 | Chronic Myelogenous Leukemia | 3.8 |
Experimental Workflow and Visualization
A systematic workflow is crucial for the efficient evaluation of novel compounds. The following diagram outlines a typical workflow for screening and mechanistic studies.
Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.
Conclusion and Future Directions
The 1,3-thiazine and 1,3,4-thiadiazine scaffolds represent a promising area for the development of novel anticancer therapeutics. The protocols and conceptual framework provided in this guide offer a starting point for researchers interested in exploring the potential of "this compound" and related N,S-heterocyclic compounds. Future studies should aim to elucidate the precise molecular targets of these compounds, explore their efficacy in in vivo models, and investigate potential synergistic effects with existing chemotherapeutic agents. A thorough understanding of the structure-activity relationships will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
References
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Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of optically active 3,4,5,6-tetrahydro-2H-1,4-thiazin-3-ones and their benzo analogues by ring transformation of glycidic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2022, December 14). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Discovery of 2‐Amino‐4H‐1, 3, 4‐thiadiazine‐5(6H)‐one Derivatives and Their In Vitro Antitumor Investigation. (2022, February 17). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis of 1,3-thiazine-2,4-diones with potential anticancer activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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developing radioprotectors based on "5,6-dihydro-2H-1,4-thiazin-3-amine" structure
An Application Guide for the Development of Radioprotectors Based on the 5,6-dihydro-2H-1,4-thiazin-3-amine Scaffold and its Isomers
Introduction: The Imperative for Novel Radioprotectors
Exposure to ionizing radiation (IR), whether from therapeutic procedures like radiotherapy, occupational hazards, or accidental events, poses a significant threat to human health.[1] IR induces cellular damage primarily through the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which indiscriminately damage critical biomolecules such as DNA, proteins, and lipids.[2][3][4] This damage can lead to cell death, tissue injury, and long-term complications. Radioprotectors are agents designed to shield healthy tissues from these detrimental effects.[1]
While several synthetic compounds have been investigated, many suffer from significant side effects, limiting their clinical utility.[1] This has spurred the search for new, more effective, and less toxic radioprotective agents. The thiazine heterocyclic core has emerged as a promising scaffold for developing such agents. This guide focuses on the development of radioprotectors based on the this compound structure and its well-studied isomer, 2-amino-5,6-dihydro-4H-1,3-thiazine, which has demonstrated significant radioprotective effects in preclinical models.[3][4]
This document serves as a comprehensive guide for researchers, providing detailed protocols and strategic insights for the synthesis, screening, and mechanistic evaluation of novel thiazine-based radioprotectors.
Section 1: Synthesis and Chemical Characterization of Thiazine Derivatives
The foundation of any drug development program is the ability to synthesize and characterize the chemical matter of interest. The 5,6-dihydro-4H-1,3-thiazine scaffold can be synthesized through various established methods, including three-component reactions.[5][6]
Rationale for Synthesis Strategy
The goal is to create a library of derivatives by modifying substituents on the thiazine ring. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and reduce toxicity. A one-pot, three-component reaction is often efficient for generating structural diversity.[6][7]
General Synthesis Protocol: Three-Component Reaction for 5,6-dihydro-4H-1,3-thiazines
This protocol is adapted from established methods for synthesizing the 1,3-thiazine core.[6]
-
Reaction Setup: In a round-bottom flask, combine a selected thioamide (e.g., thioacetamide, thiobenzamide) (1.0 eq) and a selected aldehyde (e.g., benzaldehyde, substituted benzaldehydes) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Intermediate Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the N-thioacyl imine intermediate.
-
Cycloaddition: Add the alkene component (e.g., cyclohexene, norbornadiene) (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture under reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5,6-dihydro-4H-1,3-thiazine derivative.
-
Characterization: Confirm the structure of the purified compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: The In Vitro Screening Cascade
A tiered screening approach is essential to efficiently identify promising candidates from a library of synthesized compounds. The cascade moves from high-throughput assays measuring general protection to more specific assays interrogating the mechanism of action.
Caption: A tiered workflow for in vitro screening of radioprotective compounds.
Protocol 2.1: Tier 1 - High-Throughput Cell Viability Assay
This initial screen assesses the baseline cytotoxicity of the compounds and their ability to protect cells from radiation-induced death.[8][9]
-
Cell Culture: Plate human non-cancerous cells (e.g., human umbilical vein endothelial cells (HUVECs) or normal human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 1 µM to 100 µM) for 1-2 hours prior to irradiation. Include a vehicle-only control and a positive control (e.g., Amifostine).
-
Irradiation: Expose the plates to a clinically relevant dose of ionizing radiation (e.g., 4-8 Gy) using a calibrated X-ray or gamma-ray source. Include a non-irradiated control plate.
-
Incubation: Return the plates to the incubator and culture for 48-72 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the non-irradiated control. Identify compounds that show minimal cytotoxicity on their own but significantly increase cell survival post-irradiation.
Protocol 2.2: Tier 2 - DNA Double-Strand Break (DSB) Analysis (γH2AX Foci Assay)
This assay directly visualizes and quantifies the most lethal form of DNA damage, double-strand breaks, providing a direct measure of radioprotection at the genetic level.[10]
-
Cell Preparation: Seed cells on glass coverslips in a 24-well plate and treat with hit compounds followed by irradiation as described in Protocol 2.1.
-
Fixation and Permeabilization: At various time points post-irradiation (e.g., 1, 4, and 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block with 5% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody against phosphorylated H2AX (anti-γH2AX) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus. A significant reduction in the number of foci in compound-treated cells compared to irradiated controls indicates effective radioprotection.
Section 3: In Vivo Evaluation of Lead Candidates
Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy and safety in a whole-organism context.[11] Murine models of radiation-induced hematopoietic and gastrointestinal syndromes are the gold standard.[3][4]
Protocol 3.1: Murine Model of Total Body Irradiation (TBI)
This protocol evaluates the ability of a test compound to protect against lethal radiation doses that damage the hematopoietic system.[3]
-
Animals: Use 8-10 week old C57BL/6 or BALB/c mice, housed in a specific-pathogen-free facility.
-
Compound Administration: Administer the lead compound (e.g., 20 mg/kg of 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide, 2-ADT) via intraperitoneal (i.p.) injection 30 minutes before irradiation.[3] The vehicle control group receives an equal volume of saline.
-
Irradiation: Place the mice in a well-ventilated holder and expose them to a lethal dose of total body irradiation (e.g., 7.5 Gy) from a ¹³⁷Cs or ⁶⁰Co source.
-
Survival Monitoring: Monitor the mice daily for 30 days and record survival. Body weight and general health should also be assessed.
-
Hematological Analysis (Satellite Group):
-
At specific time points (e.g., days 7, 14, 21 post-irradiation), euthanize a separate cohort of mice.
-
Collect peripheral blood via cardiac puncture for complete blood count (CBC) analysis to assess the recovery of white blood cells, red blood cells, and platelets.
-
Harvest bone marrow from femurs to count hematopoietic stem and progenitor cells (HSPCs) using flow cytometry or colony-forming unit (CFU) assays.
-
-
Data Analysis: Compare the 30-day survival rates between the compound-treated and vehicle-treated groups using Kaplan-Meier survival analysis. Compare hematological parameters using a Student's t-test or ANOVA.
| Parameter | Vehicle + IR | Compound + IR | Expected Outcome |
| 30-Day Survival | <10% | >50% | Significant increase in survival |
| WBC Count (Day 14) | Severely depleted | Partially recovered | Accelerated hematopoietic recovery |
| Bone Marrow CFU (Day 14) | Drastically reduced | Significantly higher | Preservation of stem cell function |
Table 1: Representative quantitative data expected from an effective radioprotector in a murine TBI model.
Section 4: Elucidating the Mechanism of Action
Understanding how a compound exerts its protective effects is crucial for rational drug design and clinical translation. For thiazine derivatives, key mechanisms include the mitigation of nitrosative stress and modulation of cellular stress response pathways.[3][4]
The Role of Nitric Oxide Synthase (NOS) Inhibition
Ionizing radiation can activate NF-κB, which upregulates inducible nitric oxide synthase (iNOS), leading to a surge in nitric oxide (NO) and subsequent nitrosative stress.[3][4] Several 2-amino-1,3-thiazine derivatives are potent NOS inhibitors, which is a key part of their radioprotective mechanism.[4]
Caption: Proposed mechanism of thiazine-based radioprotectors.
Protocol 4.1: In Vitro NOS Inhibition Assay
-
Assay Principle: Use a commercially available Griess Reagent system to measure nitrite (a stable breakdown product of NO) in the supernatant of cell cultures.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate iNOS expression with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Inhibition: Co-treat the stimulated cells with various concentrations of the test compound.
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's protocol.
-
Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve. Calculate the IC₅₀ value for NOS inhibition for the test compound.
Section 5: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the core thiazine structure and analysis of the resulting changes in biological activity can lead to the identification of more potent and safer drugs.
Key Structural Considerations
-
Substitution on the Amine: Acetylation of the primary amine in 2-amino-5,6-dihydro-4H-1,3-thiazine (to form 2-AADT) can create a prodrug with potentially improved pharmacokinetic properties.[4]
-
Ring Substituents: Adding alkyl or aryl groups to the carbon backbone of the thiazine ring can influence lipophilicity, target binding, and metabolism.
-
Isomeric Core: Comparing the activity of 1,3-thiazine derivatives with their 1,4-thiazine counterparts is essential to determine the optimal heterocyclic core.
| Compound ID | R1 (Amine) | R2 (Ring) | Cell Viability (% Protection) | NOS Inhibition (IC₅₀, µM) | In Vivo Survival (% at 30 days) |
| Lead-01 | -NH₂ | -H | 65% | 15 | 60% |
| Lead-02 | -NH-C(O)CH₃ | -H | 70% | 25 (as prodrug) | 75% |
| Lead-03 | -NH₂ | 4-CH₃ | 50% | 22 | 40% |
| Lead-04 | -NH₂ | 4-Ph | 75% | 8 | 80% |
Table 2: Hypothetical Structure-Activity Relationship (SAR) data for a series of thiazine derivatives.
This systematic approach, combining targeted synthesis with a robust cascade of in vitro and in vivo testing and mechanistic studies, provides a clear and effective pathway for the development of novel radioprotectors based on the promising this compound scaffold.
References
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Barjaktarovic, N., et al. (2021). Planarians as an In Vivo Experimental Model for the Study of New Radioprotective Substances. MDPI. [Link]
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Mohapatra, P., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. ResearchGate. [Link]
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Mohapatra, P., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Cancer Research and Therapeutics. [Link]
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Mohapatra, P., et al. (2023). Different assays to screen radiosensitizer and radioprotector. Various in vitro and in vivo assays could be adapted to evaluate the effects of potential radiation-modifiers. ResearchGate. [Link]
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Kish, J. T., et al. (2023). Identifying novel radioprotective drugs via salivary gland tissue chip screening. bioRxiv. [Link]
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Javadi, A., et al. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: A review. ResearchGate. [Link]
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Ariyama, H., et al. (2017). In vitro screening of radioprotective properties in the novel glucosylated flavonoids. International Journal of Molecular Medicine. [Link]
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Epperly, M. W., et al. (2003). Radioprotection. In Vivo. [Link]
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Kish, J. T., et al. (2023). Radioprotective drug screening in a salivary gland tissue chip. bioRxiv. [Link]
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Javadi, A., et al. (2022). In-vivo and in vitro assessments of the radioprotective potential natural and chemical compounds: a review. Taylor & Francis Online. [Link]
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Li, Y., et al. (2018). Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. PubMed. [Link]
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Li, Y., et al. (2018). Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. MDPI. [Link]
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Basak, S., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]
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Vasin, M. V. (2014). Comments on the mechanisms of action of radiation protective agents: basis components and their polyvalence. PubMed Central. [Link]
-
Takeshima, Y., et al. (1978). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Kumar, A., et al. (2024). Synthetic and Natural Radioprotective Agents: Recent Status and their Underlying Mechanism of Action. PubMed. [Link]
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Zueva, T. V., et al. (1993). [Correlation between structure and radioprotective activity (RPA) in thiazole derivatives]. Radiatsionnaia Biologiia, Radioecologiia. [Link]
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Molnár, D., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. [Link]
-
Molnár, D., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]
-
Mandrugin, A. A., et al. (1977). Investigation of the mechanism of radioprotective activity of 2-amino-5,6-dihydro-4H-1,3-thiazine, 4-methyl- and 2-amino-2-thiazoline hydrobromides. [Mice, gamma radiation]. OSTI.gov. [Link]
-
Kysil, V., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry. [Link]
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Vasin, M. V. (2014). Comments on the mechanisms of action of radiation protective agents: Basis components and their polyvalence. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2019). Structure Activity Relationship. ResearchGate. [Link]
-
O'Brian, C. A., et al. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]
-
Glamkowski, E. J., et al. (1996). Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone maleate. Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols for the Experimental Investigation of 5,6-dihydro-2H-1,4-thiazin-3-amine in Animal Models
Introduction: A Novel Modulator of Inflammatory Pathways
The compound 5,6-dihydro-2H-1,4-thiazin-3-amine represents a compelling scaffold for chemical biology and drug discovery. Its structure incorporates a cyclic 1,4-thiazine backbone with an embedded amidine moiety, classifying it as a cyclic guanidine derivative. While direct biological data on this specific molecule is not extensively published, its structural analogs, particularly derivatives of 2-amino-5,6-dihydro-4H-1,3-thiazine, have demonstrated significant activity as modulators of inflammatory signaling. A notable example is 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1]
The overproduction of nitric oxide (NO) by iNOS is a critical factor in the pathophysiology of various inflammatory disorders, including sepsis, arthritis, and neurodegenerative diseases. Consequently, selective iNOS inhibitors are of significant therapeutic interest. These application notes provide a comprehensive framework for the preclinical evaluation of this compound (hereafter referred to as "Compound X") as a putative iNOS inhibitor in relevant animal models of inflammation.
The protocols outlined herein are designed to be robust and self-validating, guiding the researcher from initial compound formulation through to in vivo efficacy and target engagement studies.
Part 1: Proposed Mechanism of Action and Scientific Rationale
Based on its structural similarity to known iNOS inhibitors, we hypothesize that Compound X functions by competing with the natural substrate, L-arginine, at the active site of the iNOS enzyme. The positively charged amidine group is likely crucial for anchoring the molecule within the catalytic site.
Hypothesized iNOS Inhibition Pathway
The diagram below illustrates the proposed mechanism. In an inflammatory state, cytokines like TNF-α and IL-1β trigger the transcription and translation of the iNOS enzyme. Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. We propose that Compound X intervenes by competitively binding to the enzyme's active site, thereby blocking NO production.
Caption: Proposed mechanism of iNOS inhibition by Compound X.
Part 2: Preclinical Evaluation Workflow
A logical, phased approach is critical for evaluating a novel compound. The following workflow ensures that comprehensive data on pharmacokinetics, safety, and efficacy are collected systematically.
Caption: Phased workflow for preclinical animal studies.
Part 3: Detailed Experimental Protocols
Protocol 1: Compound Formulation and Administration
Objective: To prepare Compound X for in vivo administration and determine the optimal route.
Rationale: Proper formulation is essential for ensuring bioavailability and minimizing vehicle-related effects. A simple aqueous solution is preferred if solubility allows.
Materials:
-
Compound X (hydrochloride or other salt form recommended for solubility)
-
Sterile Saline (0.9% NaCl)
-
Sterile Water for Injection
-
Dimethyl Sulfoxide (DMSO), histology grade
-
Polyethylene Glycol 400 (PEG400)
-
Sonicator
-
pH meter
Procedure:
-
Aqueous Formulation (Preferred):
-
Attempt to dissolve Compound X directly in sterile saline to the highest desired concentration (e.g., 10 mg/mL).
-
Use a vortex mixer and sonicator to aid dissolution.
-
Adjust the pH to ~7.0-7.4 if necessary, using sterile NaOH or HCl.
-
Sterile-filter the final solution through a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment.
-
-
Co-Solvent Formulation (If aqueous solubility is poor):
-
Prepare a vehicle of 10% DMSO, 40% PEG400, and 50% sterile saline.
-
First, dissolve Compound X in DMSO.
-
Add PEG400 and vortex thoroughly.
-
Add the sterile saline dropwise while vortexing to prevent precipitation.
-
This vehicle is suitable for both intraperitoneal (IP) and oral (PO) administration. Note: Always run a vehicle-only control group in your experiments.
-
Administration:
-
Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen, taking care to avoid the cecum and bladder. Use a 27-gauge needle.
-
Oral Gavage (PO): Use a proper-sized, ball-tipped gavage needle. Administer a volume of 5-10 mL/kg for mice.
Protocol 2: Murine Model of LPS-Induced Systemic Inflammation
Objective: To evaluate the efficacy of Compound X in reducing systemic inflammation and NO production in vivo.
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a potent inflammatory response characterized by high levels of iNOS expression and NO production. This is a standard and robust model for screening iNOS inhibitors.[1]
Animal Model:
-
Species: C57BL/6 mice
-
Sex: Male
-
Age: 8-10 weeks
-
Group Size: n = 8-10 mice per group (provides sufficient statistical power)
Experimental Design:
| Group | Treatment (IP or PO) | Challenge (IP) |
| 1 | Vehicle | Saline |
| 2 | Vehicle | LPS (1 mg/kg) |
| 3 | Compound X (Low Dose, e.g., 3 mg/kg) | LPS (1 mg/kg) |
| 4 | Compound X (Mid Dose, e.g., 10 mg/kg) | LPS (1 mg/kg) |
| 5 | Compound X (High Dose, e.g., 30 mg/kg) | LPS (1 mg/kg) |
Procedure:
-
Acclimate animals for at least 7 days before the experiment.
-
Fast animals for 4 hours prior to dosing (for PO administration only).
-
Administer the designated treatment (Vehicle or Compound X) at time T = -1 hour.
-
At T = 0, administer the IP challenge (Saline or LPS).
-
At T = +6 hours, collect blood via cardiac puncture under terminal anesthesia (e.g., isoflurane).
-
Immediately centrifuge the blood (2000 x g for 15 min at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
Protocol 3: Pharmacodynamic Endpoint Analysis - Griess Assay
Objective: To quantify the level of nitric oxide production by measuring its stable metabolites, nitrite and nitrate, in plasma.
Rationale: The Griess assay is a simple, colorimetric method for measuring nitrite concentration. It serves as a direct proxy for in vivo iNOS activity in the LPS model.
Materials:
-
Griess Reagent Kit (commercially available)
-
Nitrate Reductase
-
96-well microplates
-
Microplate reader (540 nm)
-
Sodium Nitrite standard
Procedure:
-
Thaw plasma samples on ice.
-
If measuring total nitrite + nitrate (recommended), first convert nitrate to nitrite using nitrate reductase according to the kit manufacturer's instructions.
-
Prepare a standard curve using the sodium nitrite standard (e.g., 0-100 µM).
-
Add 50 µL of plasma samples and standards to the wells of a 96-well plate.
-
Add 50 µL of sulfanilamide solution (Part A of Griess Reagent) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part B) to each well and incubate for another 10 minutes in the dark.
-
Read the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Part 4: Data Presentation and Interpretation
Data should be presented clearly to allow for straightforward interpretation.
Table 1: Representative Pharmacokinetic Parameters for Compound X
This table presents hypothetical data for illustrative purposes.
| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng*h/mL) | 2200 | 3100 |
| Half-life (t½, h) | 2.5 | 2.8 |
| Bioavailability (%) | - | 70.5% |
Interpretation: This hypothetical data suggests good oral bioavailability, making it a viable candidate for further development.
Table 2: Efficacy of Compound X on Plasma Nitrite Levels in LPS-Challenged Mice
This table presents hypothetical data for illustrative purposes.
| Treatment Group | Plasma Nitrite (µM) ± SEM | % Inhibition |
| Vehicle + Saline | 3.5 ± 0.4 | - |
| Vehicle + LPS | 85.2 ± 6.1 | 0% |
| Compound X (3 mg/kg) + LPS | 51.1 ± 4.5 | 41.5% |
| Compound X (10 mg/kg) + LPS | 24.7 ± 3.2 | 72.1% |
| Compound X (30 mg/kg) + LPS | 10.3 ± 1.9 | 91.5% |
Interpretation: The hypothetical results demonstrate a dose-dependent reduction in plasma nitrite, confirming the in vivo iNOS inhibitory activity of Compound X. An ED₅₀ (effective dose producing 50% inhibition) can be calculated from this data.
Conclusion and Future Directions
These application notes provide a foundational guide for the initial in vivo characterization of this compound. Positive results from these studies—demonstrating good oral bioavailability, a favorable safety profile, and potent inhibition of iNOS activity in an inflammatory model—would strongly support its advancement into more complex, chronic disease models (e.g., collagen-induced arthritis, experimental autoimmune encephalomyelitis). Further studies should also aim to confirm target engagement in tissues and explore potential off-target effects. The structural class of cyclic guanidines and thiazines has shown diverse biological activities, and a thorough investigation is warranted to unlock the full therapeutic potential of this novel compound.[2][3][4][5]
References
-
Zhang, J., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. ChemMedChem, 13(14), 1429-1435. [Link]
-
Patil, S., et al. (2016). Synthesis and biological evaluation of some[2][4]-thiazin- 2- one and[2][4]-oxazin-2-one derivatives. ResearchGate. [Link]
-
Begum, S., et al. (2016). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Saudi Journal of Medical and Pharmaceutical Sciences, 2(12), 326-338. [Link]
-
Zhang, J., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. PubMed. [Link]
-
Medina, J.C., et al. (2022). Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. Molecules, 27(17), 5482. [Link]
-
Gupta, V., et al. (2010). Synthesis and Biological Evaluation of New 1,4-Thiazine Containing Heterocyclic Compounds. Jordan Journal of Chemistry, 5(3), 209-217. [Link]
-
Various Authors. (N/A). Synthesis of 1,4‐thiazine derivatives. ResearchGate. [Link]
-
Nagy, V., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 27(3), 1083. [Link]
-
Jayapal, D.L.P., et al. (2019). Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries. Molecules, 24(6), 1109. [Link]
-
Didwagh, S.S., & Piste, P.B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 171-174. [Link]
-
Khan, I., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(21), 7549. [Link]
-
Various Authors. (N/A). Synthetic approaches to cyclic and linearly ring‐fused guanidines. ResearchGate. [Link]
-
Ishak, E.A., et al. (2013). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3. Journal of Chemical and Pharmaceutical Research, 5(12), 170-174. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(19), 6296. [Link]
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- 5. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6-Dihydro-4H-1,3-thiazin-2-amine
A Note on Nomenclature: The compound of interest is systematically named 5,6-dihydro-4H-1,3-thiazin-2-amine. It is a cyclic thiourea derivative that is a valuable scaffold in medicinal chemistry, forming the core of various bioactive molecules.[1] This guide will address common challenges in its synthesis to aid researchers in optimizing their reaction yields and purity.
Overview of a Primary Synthetic Pathway
A prevalent and effective method for synthesizing the 5,6-dihydro-4H-1,3-thiazin-2-amine core involves the intramolecular cyclization of a γ-halopropylamine with a source of a thiocyanate or by constructing a thiourea precursor followed by cyclization. A common and direct approach is the reaction of 3-chloropropylamine hydrochloride with an inorganic thiocyanate, such as potassium thiocyanate (KSCN). This reaction proceeds through an initial S-alkylation to form an isothiocyanate intermediate, which then undergoes an intramolecular cyclization.
Caption: General synthetic scheme for 5,6-dihydro-4H-1,3-thiazin-2-amine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Q: My reaction yield is consistently low (<40%). What are the potential causes and how can I address them?
A: Low yield is a frequent challenge and can stem from several factors. Let's break down the possibilities:
-
Incomplete Reaction: The primary cause is often insufficient reaction time or non-optimal temperature.
-
Causality: The cyclization step requires the nucleophilic attack of the terminal amine onto the isothiocyanate carbon. This process can be slow at lower temperatures.
-
Troubleshooting:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material (3-chloropropylamine).
-
Increase Temperature: Gradually increase the reaction temperature. A common starting point is refluxing in a solvent like ethanol or isopropanol.
-
Extend Reaction Time: If the reaction is proceeding but is slow, extending the reaction time (e.g., from 8 hours to 24 hours) can significantly improve conversion.
-
-
-
Side Reactions: The formation of byproducts is a major contributor to yield loss.
-
Causality: 3-chloropropylamine can undergo intermolecular reactions to form dimers or polymers, especially under harsh basic conditions. The isothiocyanate intermediate can also react with any water present.
-
Troubleshooting:
-
Control Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of potassium thiocyanate to drive the reaction towards the desired intermediate.
-
Choice of Base: A strong, non-nucleophilic base can promote polymerization. A milder base like potassium carbonate (K₂CO₃) is often preferred over hydroxides. The reaction can sometimes be run without a base, relying on the basicity of the amine itself, although this may be slower.
-
Solvent Purity: Use anhydrous solvents to minimize hydrolysis of the isothiocyanate intermediate.
-
-
-
Product Degradation or Loss during Workup: The product, being an amine, can be sensitive.
-
Causality: The product may have some solubility in the aqueous phase during extraction, especially if the pH is not optimized. It can also be volatile under high vacuum at elevated temperatures.
-
Troubleshooting:
-
Workup pH: During aqueous extraction, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the product and maximize its solubility in the organic solvent.
-
Extraction Solvent: Use a robust organic solvent like dichloromethane or ethyl acetate for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Purification: Avoid excessive heat during solvent removal. Purification via column chromatography should be done efficiently to minimize time on silica. Alternatively, crystallization of the product as a salt (e.g., hydrochloride or oxalate) can be a high-yield purification method.[2]
-
-
Q: I am observing significant impurity formation alongside my product. What are the likely side-products and how can I minimize them?
A: Impurity profiles can provide valuable clues for optimization.
-
Common Impurities & Identification:
-
Unreacted 3-chloropropylamine: Can be identified by LC-MS or by its characteristic signals in ¹H NMR.
-
Bis(3-aminopropyl) disulfide: An oxidation product. Can be identified by MS.
-
N,N'-bis(3-chloropropyl)thiourea: Formed from the reaction of the isothiocyanate intermediate with unreacted 3-chloropropylamine.
-
-
Minimization Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can reduce the formation of oxidation products.
-
Controlled Addition: Adding the 3-chloropropylamine slowly to the solution of potassium thiocyanate can help to minimize the formation of N,N'-bis(3-chloropropyl)thiourea by keeping the concentration of the amine low at any given time.
-
Optimized Workup: A careful aqueous wash can remove unreacted starting materials and inorganic salts.
-
Q: The reaction does not seem to go to completion, even after extended time and heating. What could be causing the reaction to stall?
A: A stalled reaction often points to an issue with the reagents or the reaction environment.
-
Reagent Quality:
-
Causality: The 3-chloropropylamine hydrochloride may be of low purity or contain inhibitors. The potassium thiocyanate might be wet.
-
Solution: Use high-purity starting materials. Ensure the potassium thiocyanate is dried in an oven before use.
-
-
Solvent Issues:
-
Causality: The chosen solvent may not be suitable for the required temperature or may not fully dissolve the reagents, leading to a heterogeneous mixture with slow reaction kinetics.
-
Solution: Select a solvent in which the reagents are reasonably soluble at the reaction temperature. Polar aprotic solvents like DMF or DMSO can be used but make workup more challenging. Alcohols like ethanol or n-butanol are often a good compromise.
-
Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials?
A: For 3-chloropropylamine hydrochloride, ensure it is free from residual solvents and other halo-amine impurities. For potassium thiocyanate, the most critical attribute is its anhydrous nature.
Q: How do I select the optimal solvent and temperature?
A: The choice is a balance between reaction rate and side-product formation.
| Solvent | Typical Temperature (°C) | Advantages | Disadvantages |
| Ethanol | ~78 (Reflux) | Green solvent, good solubility | Relatively low boiling point |
| Isopropanol | ~82 (Reflux) | Slightly higher boiling point than ethanol | Similar to ethanol |
| n-Butanol | ~118 (Reflux) | Higher temperature can increase rate | May increase side reactions |
| DMF | 80-120 | Excellent solubility | Difficult to remove, workup issues |
Start with ethanol at reflux and monitor the reaction. If the rate is too slow, consider moving to a higher boiling solvent like n-butanol.
Q: What is the role of the base in this reaction, and which one should I choose?
A: A base is often used to neutralize the HCl generated during the cyclization of the intermediate, driving the reaction to completion. However, the free amine generated from the hydrochloride salt can sometimes be sufficient. If a base is needed, a mild inorganic base like K₂CO₃ is recommended to avoid promoting side reactions.
Q: What is the most effective purification strategy for the final product?
A: This depends on the scale and purity requirements.
-
Column Chromatography: Effective for small-scale purification and for removing closely related impurities. Use a silica gel column with a mobile phase such as dichloromethane/methanol or ethyl acetate/triethylamine. The triethylamine is added to prevent the product from streaking on the acidic silica.
-
Crystallization: For larger scales, crystallization is often more efficient. The free base can be crystallized from a suitable solvent system. Alternatively, forming a salt (e.g., by adding a solution of HCl in ether or oxalic acid in ethanol) can yield a highly pure crystalline solid.[2]
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yield in the synthesis.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
Materials:
-
3-Chloropropylamine hydrochloride (1.0 eq)
-
Potassium thiocyanate (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
Anhydrous Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropropylamine hydrochloride (1.0 eq), potassium thiocyanate (1.2 eq), potassium carbonate (1.5 eq), and anhydrous ethanol.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (0-10%) to afford the pure 5,6-dihydro-4H-1,3-thiazin-2-amine.
References
-
Wéber, E., Haukka, M., & Remete, A. M. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 26(23), 11543. [Link]
-
Singh, D. C., et al. (2013). Synthesis and Biological Evaluation of 1,3-Thiazines. Pharmacophore, 4(3), 70-88. [Link]
-
Shaikh, R. A., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 046. [Link]
-
Gomtsyan, A. (2012). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 112(6), 3541–3579. [Link]
-
Li, J., et al. (2023). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 28(15), 5707. [Link]
-
Wéber, E., Haukka, M., & Remete, A. M. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Amino-5,6-dihydro-4H-1,3-thiazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Takeshima, T., et al. (1975). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1, (13), 1273. [Link]
-
Outcalt, R. J., & Foye, W. O. (1987). On the reaction of 2-chloroethylisothiocyanate with aromatic amines. Journal of Heterocyclic Chemistry, 24(4), 1149-1151. [Link]
-
Dighade, A. S., & Dighade, S. R. (2012). Synthesis of Substituted-4, 6-diaryl-2-imino-phenyl-3hydro-1, 3-thiazine. Trade Science Inc.[Link]
-
Beaver, M. G., et al. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 88, 307-316. [Link]
-
Wéber, E., Haukka, M., & Remete, A. M. (2023). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. National Center for Biotechnology Information. [Link]
-
Wang, H., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11(54), 34213-34217. [Link]
-
Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3330. [Link]
-
Torroba, T., & Yuste, F. (1986). Synthesis of 2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides. Journal of the Chemical Society, Perkin Transactions 1, 853-856. [Link]
-
Mohammed, H. A., et al. (2023). Discovery of 2-Amino-4H-1, 3, 4-thiadiazine-5(6H)-one Derivatives and Their In Vitro Antitumor Investigation. ResearchGate. [Link]
-
Wang, M., et al. (2024). Asymmetric Mannich/Cyclization Reaction of 2-Benzothiazolimines and 2-Isothiocyano-1-indanones to Construct Chiral Spirocyclic Compounds. National Center for Biotechnology Information. [Link]
-
Yurttaş, L., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2085. [Link]
-
Ichikawa, H., et al. (2020). Synthesis of 2-Amino-1,3-benzoselenazole via Metal-Free Cyclization from Isothiocyanate and Bis(o-aminophenyl)diselenide. ResearchGate. [Link]
- American Cyanamid Co. (1959). Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. U.S.
-
Kumar, A., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. [Link]
Sources
- 1. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Purification of 5,6-dihydro-2H-1,4-thiazin-3-amine by Column Chromatography
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and validated protocols for the purification of 5,6-dihydro-2H-1,4-thiazin-3-amine and related polar heterocyclic amines by column chromatography. As researchers and drug development professionals, achieving high purity is paramount. This document moves beyond standard procedures to explain the chemical principles behind the challenges you may face and offers robust, field-tested solutions.
Part 1: Foundational Knowledge - The Root of the Challenge
The primary difficulty in purifying this compound stems from its chemical nature. It is a polar, basic compound containing a primary amine. When using standard silica gel—the most common stationary phase—a strong acid-base interaction occurs.
-
The Stationary Phase: Silica gel is characterized by surface silanol groups (Si-OH), which are acidic (Brønsted acids)[1].
-
The Analyte: The amine group on your thiazine derivative is basic and readily protonated.
This interaction leads to several common purification problems:
-
Irreversible Adsorption: The protonated amine binds very strongly to the negatively charged silica surface, resulting in significant yield loss[1].
-
Severe Peak Tailing: Instead of eluting as a sharp, symmetrical band, the compound "streaks" or "tails" down the column and on a TLC plate. This is caused by a slow, unfavorable equilibrium between the adsorbed and mobile phases[2].
-
On-Column Degradation: The acidic environment of the silica surface can potentially degrade acid-sensitive compounds.
The following diagram illustrates this problematic interaction at the molecular level.
Caption: Acid-base interaction between basic amine and acidic silica gel.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of polar amines in a question-and-answer format.
Q1: My compound won't move from the baseline on my TLC plate (Rf = 0), even in 100% ethyl acetate. What should I do?
A1: This is expected behavior. Your compound is highly polar and is strongly adsorbed to the silica. A non-polar eluent system like Hexane/Ethyl Acetate is insufficient. You must switch to a more polar mobile phase.
-
Immediate Action: Develop a new TLC using a solvent system of Dichloromethane (DCM) / Methanol (MeOH) . Start with a ratio of 95:5 (DCM:MeOH) and increase the methanol concentration (e.g., 90:10, 85:15) until you observe an Rf value between 0.2 and 0.4.
Q2: I've switched to a DCM/MeOH solvent system, but my compound spot is a long, vertical streak on the TLC plate. How can I get a compact spot?
A2: This streaking is a visual confirmation of the problematic acid-base interaction discussed earlier. To resolve this, you must neutralize the acidic silica.
-
Primary Solution (Mobile Phase Modification): Add a small amount of a competing base to your eluent system. This base will neutralize the acidic silanol sites, preventing your compound from sticking[1][3].
-
Recommended Modifier: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your chosen DCM/MeOH mixture. For example: 90:9:1 (DCM:MeOH:TEA). You should immediately see a significant improvement in spot shape on the TLC.
-
-
Alternative (Stationary Phase Modification): If available, use commercially prepared amine-functionalized silica (NH₂-silica) TLC plates. These plates have a basic surface, which inherently prevents the interaction and often provides excellent separation with less polar solvent systems like Hexane/EtOAc[1][4].
Q3: I can't see my compound on the TLC plate under a UV lamp. Is it not there?
A3: The this compound core structure does not contain a strong UV chromophore. It is unlikely to be visible under 254 nm or 366 nm UV light unless your specific derivative contains an aromatic ring. You must use a chemical stain for visualization[5].
| TLC Stain | Procedure | Expected Result for Amines | Notes |
| Ninhydrin | Dip plate in stain, then gently heat with a heat gun until color develops. | Primary amines yield a deep purple/blue spot (Ruhemann's purple). | Highly specific and sensitive for primary/secondary amines. This is the best choice. |
| Potassium Permanganate (KMnO₄) | Dip plate in a dilute aqueous solution of KMnO₄. | Yellow/brown spots on a purple background. | Stains any compound that can be oxidized. Good general-purpose stain. |
| Iodine (I₂) | Place the dried TLC plate in a chamber containing a few crystals of solid iodine. | Temporary yellow-brown spots. | General, non-destructive stain for many organic compounds. The spots will fade over time[5]. |
Q4: My column recovery is very low, or the compound is eluting over a very large number of fractions with significant tailing.
A4: This is a classic symptom of running a basic amine on untreated silica gel. Even with a modified mobile phase, some irreversible binding can occur.
-
Best Solution: The most robust and reliable solution is to avoid standard silica gel altogether . Use a pre-packed or self-packed column with amine-functionalized silica . This stationary phase is designed specifically for purifying basic compounds and will give you sharper peaks and significantly higher recovery[1][4].
-
Good Solution: If you must use standard silica, ensure the column is thoroughly pre-equilibrated . Before loading your sample, flush the packed column with at least 5-10 column volumes of the base-modified eluent (e.g., DCM/MeOH/TEA). This step is critical to neutralize the stationary phase before your compound is introduced.
-
Alternative Solution (Reversed-Phase): For very polar amines, reversed-phase chromatography can be effective. The compound is retained by hydrophobic interactions on a C18 stationary phase. To ensure good retention and peak shape, the mobile phase pH should be high (alkaline) to keep the amine in its neutral, non-ionized form[1]. A typical mobile phase would be a gradient of Water/Acetonitrile, both containing 0.1% TEA.
Part 3: Validated Purification Protocols
Here are two step-by-step protocols. Protocol 2 is the highly recommended method for achieving the best purity and yield.
Protocol 1: Purification using Standard Silica Gel with a Modified Mobile Phase
This method is a cost-effective option if amine-functionalized silica is unavailable. Success depends heavily on proper equilibration.
-
Solvent System Selection:
-
Using TLC, identify a solvent system of DCM/MeOH containing 1% TEA that gives your target compound an Rf of ~0.25.
-
-
Column Packing:
-
Pack a glass column with standard silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 98:1:1 DCM/MeOH/TEA).
-
-
Critical Equilibration:
-
Flush the packed column with a minimum of 5-10 column volumes of the mobile phase. This neutralizes the silica. Do not skip this step.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase or DCM.
-
Alternatively, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with your chosen solvent system. If separation from impurities is poor, you can run a shallow gradient by slowly increasing the percentage of methanol.
-
Collect fractions and monitor them by TLC using one of the recommended stains.
-
-
Work-up:
-
Combine the pure fractions. The triethylamine is volatile and will be removed along with the solvents on a rotary evaporator.
-
Protocol 2: Purification using Amine-Functionalized Silica (Recommended Method)
This is the most reliable method for high-purity, high-yield purification of basic amines. It often allows for the use of less polar, more conventional solvent systems.
-
Solvent System Selection:
-
Using an NH₂-silica TLC plate, find a solvent system that provides good separation and an Rf of 0.2-0.4. You can often start with a less polar system like Hexane/Ethyl Acetate or DCM/Ethyl Acetate . A base additive is not required[1].
-
-
Column Packing:
-
Use a pre-packed amine-functionalized column or pack your own.
-
-
Equilibration:
-
Equilibrate the column with 2-3 column volumes of your chosen mobile phase. Extensive equilibration is not needed as the stationary phase is already basic.
-
-
Sample Loading:
-
Load your sample dissolved in a minimal amount of solvent or as a dry load.
-
-
Elution and Fraction Collection:
-
Run the column using a gradient or isocratic elution as determined by your TLC analysis. The peaks will be significantly sharper and less prone to tailing compared to standard silica.
-
Collect fractions and monitor by TLC.
-
-
Work-up:
-
Combine pure fractions and remove the solvent under reduced pressure. The work-up is simpler as no volatile amine additive needs to be removed.
-
Part 4: Method Comparison and Workflow Visualization
Comparison of Purification Strategies
| Strategy | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Standard | Silica Gel | DCM / MeOH | Inexpensive; readily available. | Requires base additive; risk of low recovery and peak tailing; potential for degradation[1]. |
| Modified Mobile Phase | Silica Gel | DCM / MeOH + 1% TEA | Improved peak shape and recovery over standard method; uses common materials[3]. | Requires thorough pre-equilibration; TEA can be difficult to remove completely. |
| Amine-Functionalized | NH₂-Silica | Hexane / EtOAc or DCM / EtOAc | Excellent peak shape; high recovery; no additive needed; simplified work-up. [1][4] | Higher cost of stationary phase. |
| Reversed-Phase | C18 Silica | Water / Acetonitrile + 0.1% TEA | Excellent for very polar compounds; predictable elution. | Requires HPLC/Flash system; may require lyophilization to remove water. |
Troubleshooting and Decision Workflow
The following diagram provides a logical workflow for troubleshooting your purification.
Caption: Troubleshooting workflow for amine purification.
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Reddit r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Link
-
PubChem. 2-Amino-5,6-dihydro-4H-1,3-thiazine. National Center for Biotechnology Information. Link
-
Dalgaard, L., & Lawesson, S. O. (1974). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1, 2059-2063. Link
-
EPFL. TLC Visualization Reagents. Link
-
Li, Y., et al. (2022). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 27(19), 6527. Link
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Link
-
Pharmaffiliates. 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride. Link
-
Google Patents. (1995). US5399713A - Process for the production of 5,6-dihydroxyindolines. Link
-
FooDB. Showing Compound 5-Acetyl-2,3-dihydro-1,4-thiazine (FDB013457). Link
-
Biointerface Research in Applied Chemistry. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Link
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Link
-
MDPI. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Link
-
PubChem. 5,6-Dihydro-4h-1,3-thiazine. National Center for Biotechnology Information. Link
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?Link
-
Columbia University. Column chromatography. Link
-
Sigma-Aldrich. 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine. Link
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Link
-
Sigma-Aldrich. 5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide. Link
-
Sigma-Aldrich. 5,6-dihydro-4H-1,3-thiazin-2-amine hydrobromide. Link
Sources
Technical Support Center: Stability of 5,6-dihydro-2H-1,4-thiazin-3-amine
Introduction: Welcome to the technical support center for 5,6-dihydro-2H-1,4-thiazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this heterocyclic amine. The stability of a compound in various solvents is a critical parameter that influences its storage, formulation, and application. Due to the specific functionalities within its structure—namely the cyclic sulfide, the secondary amine in the ring, and the exocyclic primary amine adjacent to a double bond (amidine-like system)—this molecule presents unique stability challenges.
This document provides a comprehensive framework for assessing and troubleshooting the stability of this compound. We will delve into potential degradation pathways, recommend solvent systems, and provide detailed protocols for conducting your own stability studies. Our approach is grounded in the principles of forced degradation, a methodology mandated by regulatory bodies like the ICH to elucidate the intrinsic stability of a drug substance.[1][2][3]
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary structural features of this compound that could lead to instability?
A1: The primary stability concerns arise from three key structural motifs:
-
Thioether Linkage: The sulfide (-S-) group within the thiazine ring is susceptible to oxidation.[4] Mild oxidizing agents can convert it to a sulfoxide, and stronger conditions can lead to a sulfone. This is often a primary degradation pathway for sulfur-containing heterocycles.
-
Amine Groups: The molecule contains both a secondary amine within the ring and a primary exocyclic amine. Amines can be susceptible to oxidative degradation.[4] Furthermore, their basicity means they will readily react with acidic solvents or impurities, forming salts which may have different solubility and stability profiles.
-
Enamine/Amidine System: The N=C-NH2 functionality is part of an enamine or, more accurately, a cyclic amidine system. This part of the molecule is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to ring-opening or transformation into other heterocyclic systems.
Q2: I need to prepare a stock solution. Which solvents are generally safe, and which should I be cautious about?
A2: Solvent selection is critical. The choice depends on the intended application and required storage time. A preliminary solubility and short-term stability test is always recommended.
| Solvent Category | Recommended (Higher Predicted Stability) | Use with Caution (Potential for Degradation) | Rationale for Caution |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | N/A | Generally good initial choices for creating concentrated stock solutions due to their solubilizing power and lower reactivity compared to protic solvents. Note: Long-term storage in DMSO can sometimes lead to oxidation for sensitive compounds. |
| Aprotic Nonpolar | Dichloromethane (DCM), Tetrahydrofuran (THF) | N/A | Useful for specific reactions or formulations, but the compound's polarity may limit solubility. Ensure THF is peroxide-free. |
| Protic Polar | Isopropanol (IPA), Ethanol (EtOH) | Water, Methanol (MeOH) | Protic solvents, especially water, can facilitate hydrolysis of the amidine system. While alcohols are generally safer than water, they can still participate in degradation reactions over time or at elevated temperatures. |
| Aqueous Buffers | pH 7-8 Buffers (e.g., Phosphate, HEPES) | Acidic Buffers (pH < 6), Basic Buffers (pH > 9) | Extreme pH conditions are expected to accelerate hydrolysis.[1][2] Forced degradation studies are necessary to determine the exact pH-stability profile. |
Q3: What are the most probable degradation pathways for this molecule?
A3: Based on the structure, we can hypothesize several degradation pathways that should be investigated during a forced degradation study. These studies are designed to generate degradation products to develop stability-indicating analytical methods.[3][5]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a stable solvent like acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Place in a water bath at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Place in a water bath at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. [4]5. Thermal Degradation:
-
Solution: Place a sealed vial of the stock solution in an oven at 80°C.
-
Solid: Place a small amount of solid compound in an open vial in an oven at 80°C.
-
-
Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Sampling and Analysis:
-
At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze immediately using a validated stability-indicating HPLC method. Include an unstressed control sample (T=0) for comparison.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. [6][7]Its key feature is its ability to separate the parent compound from its degradation products, ensuring an accurate assay.
Methodology:
-
Column Selection: Start with a robust, high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid in Water or 10 mM Ammonium Acetate (pH ~6.8).
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Development:
-
Use the stressed samples (a pooled mixture is often efficient) to develop the separation method.
-
Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks. A minimum resolution (Rs) of 1.5 is recommended.
-
-
Detection:
-
Use a Diode Array Detector (DAD) to monitor at multiple wavelengths. This helps in identifying peaks and checking for peak purity. Select a wavelength where the parent compound has good absorbance (e.g., its λmax).
-
Couple the HPLC to a Mass Spectrometer (MS) to obtain mass information for the parent and degradant peaks, which is invaluable for structural elucidation. [6]5. Validation: Once developed, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is free from interference from degradants (peak purity analysis).
-
By following these guidelines and protocols, researchers can confidently characterize the stability of this compound, enabling the development of robust formulations and ensuring the integrity of experimental results.
References
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. AAPS Newsmagazine. Available at: [Link]
-
Jain, R. & Gupta, R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
-
Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56. (While the direct link is not available, this is a foundational paper often cited in reviews like reference [4]and)[5].
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]
-
ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. Available at: [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. sepscience.com [sepscience.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 5,6-dihydro-2H-1,4-thiazin-3-amine
Welcome to the dedicated technical support guide for the synthesis and purification of 5,6-dihydro-2H-1,4-thiazin-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies in a user-friendly question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially adaptable method is the condensation reaction between thiourea and a suitable 3-carbon electrophile, followed by intramolecular cyclization. A typical and cost-effective approach involves the reaction of 3-chloropropionyl chloride with thiourea . This two-step, one-pot synthesis first involves the acylation of thiourea to form the intermediate N-(3-chloropropionyl)thiourea, which then undergoes base-mediated intramolecular cyclization to yield the desired product, often isolated as a hydrochloride salt.
Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: The initial acylation or the subsequent cyclization may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Side reactions: The formation of by-products is a common cause of reduced yield. The most significant side reactions include hydrolysis of the starting material and intermediates, and polymerization.
-
Sub-optimal reaction conditions: Temperature, reaction time, and the choice and stoichiometry of the base for the cyclization step are critical parameters that need to be optimized.
-
Product loss during work-up and purification: Due to the polar nature and water solubility of the product (especially as a salt), significant losses can occur during aqueous work-up and purification steps.
Q3: What are the expected pKa values for this compound, and how does this influence its handling and purification?
A3: The 2-amino-1,3-thiazine core contains a cyclic amidine system, which is a strong base. The pKa of the conjugate acid is typically in the range of 10-11. This basicity has several implications:
-
Salt formation: The compound readily forms salts with acids, such as hydrochloric acid. Syntheses are often designed to isolate the product as a hydrochloride salt, which is generally more crystalline and stable than the free base.
-
Purification: The basicity allows for purification strategies based on acid-base extraction. The compound can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated as the free base by the addition of a base, followed by extraction into an organic solvent.
-
Chromatography: The basic nature of the amine can lead to tailing on silica gel columns due to strong interactions with acidic silanol groups. This can be mitigated by using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia, or by using an alternative stationary phase such as alumina or amine-functionalized silica.
II. Troubleshooting Guide: Common Impurities and Their Removal
This section addresses specific issues you might encounter during your synthesis and provides actionable solutions.
Issue 1: Presence of Unreacted Starting Materials
Q4: My final product is contaminated with unreacted thiourea. How can I detect and remove it?
A4: Thiourea is a polar compound and can be challenging to separate from the equally polar product.
-
Detection:
-
TLC: Thiourea has a very low Rf value in many common solvent systems. A polar solvent system like Dichloromethane:Methanol (9:1) with a few drops of acetic acid can help to move it from the baseline. Staining with iodine can help visualize the spot.
-
HPLC: A reversed-phase HPLC method can be used for detection. A method using a C18 column with a water/acetonitrile gradient containing a small amount of formic or trifluoroacetic acid is a good starting point[1].
-
NMR: In the 1H NMR spectrum, thiourea appears as a broad singlet for the -NH2 protons.
-
-
Removal:
-
Recrystallization: If the product is crystalline, careful selection of a recrystallization solvent can leave the more soluble thiourea in the mother liquor. Ethanol or a mixture of ethanol and isopropanol can be effective[2].
-
Aqueous Wash: If the product is isolated as a free base in an organic solvent, washing with water can remove some of the thiourea, although multiple washes may be necessary due to partitioning.
-
Column Chromatography: Column chromatography on silica gel with a mobile phase gradient of methanol in dichloromethane is often effective. Adding a small amount of ammonia to the mobile phase can improve the separation by preventing streaking of the product.
-
Q5: How do I remove residual 3-chloropropionyl chloride or its hydrolysis product, 3-chloropropionic acid?
A5: These impurities are acidic in nature, which simplifies their removal from the basic product.
-
Detection:
-
3-chloropropionyl chloride: This is a reactive acyl chloride and is unlikely to be present in the final product after work-up. If the reaction is quenched with water or an alcohol, it will be converted to the corresponding carboxylic acid or ester.
-
3-chloropropionic acid: This can be detected by 1H NMR, showing characteristic triplets for the two methylene groups.
-
-
Removal:
-
Aqueous Base Wash: During the work-up, washing the organic layer containing the free base of the product with a dilute aqueous base solution (e.g., sodium bicarbonate or sodium carbonate) will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous phase.
-
Acid-Base Extraction: When purifying the product via its hydrochloride salt, 3-chloropropionic acid will remain in the organic phase during the initial extraction of the free base into an organic solvent.
-
Issue 2: Presence of Reaction Intermediates
Q6: I have identified the intermediate, N-(3-chloropropionyl)thiourea, in my product. How can I promote its conversion to the final product or remove it?
A6: The presence of this intermediate indicates that the cyclization step is incomplete.
-
Detection:
-
Promoting Cyclization:
-
Increase Reaction Time/Temperature: If the reaction was stopped prematurely, extending the reaction time or increasing the temperature (within reasonable limits to avoid degradation) can drive the cyclization to completion.
-
Optimize Base: The choice and amount of base are critical for the intramolecular nucleophilic substitution. A stronger base or a different solvent might be required.
-
-
Removal:
-
Hydrolysis: N-acylthioureas can be hydrolyzed under basic conditions to thiourea and the corresponding carboxylic acid[4]. A careful basic wash might selectively hydrolyze the intermediate, which can then be removed as described for its constituent parts. However, this approach risks hydrolyzing the desired product as well and requires careful optimization.
-
Chromatography: Column chromatography can be used to separate the intermediate from the final product.
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound hydrochloride
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add thiourea (1.0 equivalent) and a suitable solvent such as acetonitrile or isopropanol.
-
Acylation: Cool the suspension in an ice bath (0-5 °C). Slowly add 3-chloropropionyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the formation of the intermediate, N-(3-chloropropionyl)thiourea, by TLC.
-
Cyclization: Once the formation of the intermediate is complete, cool the reaction mixture and add a base (e.g., sodium bicarbonate or triethylamine, 1.5-2.0 equivalents) to facilitate the intramolecular cyclization. Heat the mixture to reflux and monitor the formation of the product by TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Acidify with a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., isopropanol or ether), and dry under vacuum.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For this compound hydrochloride, ethanol, isopropanol, or mixtures of ethanol/water can be effective[2].
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography (for the free base)
-
Preparation of the Free Base: If the product is in its salt form, dissolve it in water, basify with a suitable base (e.g., NaOH or K2CO3) to pH > 11, and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or dichloromethane).
-
Loading the Sample: Dissolve the crude free base in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Start with a less polar mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol. A common gradient is from 0% to 10% methanol in dichloromethane. To prevent tailing, it is highly recommended to add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the mobile phase[5].
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified free base.
IV. Visualization of Key Processes
Reaction and Impurity Formation Pathway
Caption: Synthetic pathway and common impurity formation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting product impurities.
V. Data Summary
| Compound | Key 1H NMR Signals (approx. ppm) | Expected TLC Behavior |
| This compound | Triplet ~3.1-3.3 (CH2-S), Triplet ~3.6-3.8 (CH2-N), Broad singlet for -NH2 | Polar; Rf increases with higher methanol concentration in DCM. |
| Thiourea | Broad singlet for -NH2 | Very polar; often remains at the baseline in less polar solvent systems. |
| N-(3-chloropropionyl)thiourea | Triplet ~3.0-3.2 (CH2-CO), Triplet ~3.8-4.0 (CH2-Cl), Broad singlets for -NH protons[2][3]. | More polar than starting acyl chloride, less polar than the final product. |
| 3-Chloropropionic acid | Triplet ~2.8-3.0 (CH2-COOH), Triplet ~3.7-3.9 (CH2-Cl) | Acidic; will streak on silica TLC unless an acidic modifier is used. |
VI. References
-
Ismail, E. H., & Yamin, B. M. (2009). N-(3-Chloropropionyl)-N′-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2818. [Link]
-
Ismail, E. H., Othman, A. H., & Yamin, B. M. (2010). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(1), o192. [Link]
-
PubChem. (n.d.). 2-Amino-5,6-dihydro-4H-1,3-thiazine. Retrieved from [Link]
-
VanDeMark Chemical Inc. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. Retrieved from [Link]
-
Li, Z., et al. (2021). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 26(15), 4488. [Link]
-
Duñach, E., et al. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(9), 3747-3801. [Link]
-
Edward, J. T., & Stollar, H. (1963). THE ALKALINE HYDROLYSIS OF N-ACYLTHIOUREAS. Canadian Journal of Chemistry, 41(3), 721-726. [Link]
-
Congdon, W. I., & Edward, J. T. (1972). Kinetic studies of the hydrolysis of N-acylthioureas in sulfuric acid. Journal of the American Chemical Society, 94(17), 6099-6104. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Belveren, S., et al. (2025). Potentiometric determination of acidity constants of N-acylthiourea carboxylic acid derivatives and stability constants of Ni(II) complexes with N-acylthiourea ligands in an aqueous-organic solvent system. Journal of Pharmaceutical and Biomedical Analysis, 255, 117205. [Link]
-
Rethmeier, J., et al. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 934(1-2), 129-134. [Link]
-
OSHA. (n.d.). Thiourea. Method number: PV2059. Retrieved from [Link]
-
Farmacia Journal. (2009). QUALITATIVE AND SEMIQUANTITATIVE TLC ANALYSIS OF CERTAIN PHENOTHIAZINES IN HUMAN PLASMA. Farmacia, 57(5). [Link]
-
Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. JPH11199540A - Production of 3-chloropropionyl chloride - Google Patents [patents.google.com]
- 3. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5,6-dihydro-4H-1,3-thiazine | C4H8N2S | CID 189081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 5,6-dihydro-2H-1,4-thiazin-3-amine
Welcome to the technical support center for the crystallization of 5,6-dihydro-2H-1,4-thiazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this heterocyclic amine. Drawing upon established principles of small molecule crystallization and the known chemistry of related thiazine and thiourea derivatives, this document provides in-depth troubleshooting advice in a practical question-and-answer format.
Introduction to Crystallization of this compound
This compound is a cyclic thiourea derivative. The presence of both a secondary amine and a thiourea-like amidine group imparts specific physicochemical properties that can influence its crystallization behavior. These functional groups are capable of forming strong hydrogen bonds, which can lead to well-defined crystal lattices but can also contribute to challenges such as solvent inclusion and the formation of stubborn amorphous phases. Understanding the interplay between the molecular structure and the crystallization conditions is paramount to obtaining high-quality crystalline material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound, this compound, is "oiling out" during cooling crystallization instead of forming crystals. What is happening and how can I fix it?
A1: The phenomenon of "oiling out," or liquid-liquid phase separation, is a common challenge in crystallization.[1][2][3] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This often happens when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution at the point of saturation.[4] For a molecule like this compound, with its potential for strong intermolecular interactions, oiling out can be exacerbated by the presence of impurities that disrupt the crystal lattice formation.
Causality and Troubleshooting Steps:
-
Reduce the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where the molecules do not have sufficient time to orient themselves into a crystal lattice.[5] A slower, more controlled cooling process can maintain a lower level of supersaturation, favoring crystal growth over oiling out.[1] Try insulating the crystallization vessel to slow down heat loss.[4]
-
Decrease Solute Concentration: Starting with a less concentrated solution will lower the supersaturation level upon cooling, reducing the driving force for oiling out. You may need to experiment to find the optimal concentration for your chosen solvent system.
-
Solvent System Modification:
-
Increase the volume of the "good" solvent: If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can prevent premature precipitation.[4]
-
Choose a different solvent: The interaction between the solvent and the solute is critical.[6][7][8][9] A solvent that is a slightly poorer solvent for your compound at lower temperatures may be a better choice.
-
-
Introduce Seed Crystals: Adding a small amount of pre-existing crystalline material (seed crystals) can provide a template for crystal growth, bypassing the nucleation barrier that can lead to oiling out.[1]
-
Check for Impurities: The synthesis of thioureas and related heterocycles can sometimes result in side products or unreacted starting materials.[10] These impurities can inhibit crystallization.[5] Consider an additional purification step, such as column chromatography, before attempting crystallization. Some benzothiazine derivatives are noted to be unstable in solution and can form dimers, which would act as impurities.[11]
Q2: I am not getting any crystals to form, even after extended cooling. What are the likely causes and what should I try next?
A2: The failure of a compound to crystallize from solution is typically due to either very high solubility in the chosen solvent or kinetic barriers to nucleation.[12]
Troubleshooting Protocol:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Slow Evaporation: If the compound is highly soluble, slow evaporation of the solvent can gradually increase the concentration to the point of saturation and nucleation.[12] This can be achieved by covering the vessel with a watch glass or perforated parafilm.
-
Anti-solvent Addition: This technique, also known as liquid antisolvent crystallization (LASC), involves the slow addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a solvent in which it is soluble (the "good" solvent).[13][14][15][16][17] This carefully controlled change in solvent composition can induce crystallization.
-
-
Re-evaluate Your Solvent Choice: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[12] If your compound remains in solution even at low temperatures, the solvent is likely too good. Conversely, if it doesn't dissolve even when heated, the solvent is too poor.
Q3: My crystallization yield of this compound is very low. How can I improve it?
A3: A low yield can be attributed to several factors, including incomplete crystallization from the mother liquor, losses during filtration and washing, or issues with the initial purity of the material.
Strategies for Yield Improvement:
-
Optimize the Cooling Process: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out. An ice bath can be used after the solution has reached room temperature.[18]
-
Minimize the Amount of Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.[4] Excess solvent will retain more of the compound in the solution upon cooling, thereby reducing the yield.
-
Careful Washing of Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.
-
Consider a Second Crop of Crystals: The mother liquor from the first filtration can sometimes be concentrated by evaporation and cooled again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Q4: The crystals I've obtained are very small needles or plates. How can I grow larger, more well-defined crystals?
A4: Crystal morphology, or habit, is influenced by the solvent and the rate of crystal growth.[6][19] Rapid crystallization tends to produce smaller crystals, while slower growth allows for the formation of larger, more ordered crystals.[20]
Techniques for Growing Larger Crystals:
-
Slow Down the Crystallization Process:
-
Slower cooling: As discussed before, a slower cooling rate is beneficial.[20]
-
Slow evaporation: This is a gentle method that often yields high-quality single crystals suitable for X-ray diffraction.[12][21]
-
Vapor Diffusion: In this technique, a solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.
-
-
Solvent Effects: The choice of solvent can have a profound impact on crystal habit.[7][8][9][19] Experimenting with different solvents may lead to the formation of crystals with a different morphology.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., isopropanol, acetonitrile, or a toluene/heptane mixture).
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
Add solvent dropwise until no more solid dissolves, ensuring you are using the minimum amount of hot solvent.
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. To promote slow cooling, you can place the flask in an insulated container.[18]
-
If crystals do not form, try scratching the inside of the flask with a glass rod.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: Anti-solvent Crystallization
-
Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., methanol or ethanol) at room temperature.
-
Slowly add a pre-determined amount of an "anti-solvent" (e.g., water, diethyl ether, or hexane) dropwise with stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cover the vessel and allow it to stand undisturbed. Crystals should form over time.
-
Collect and dry the crystals as described in the cooling crystallization protocol.
Data Presentation
Table 1: Solvent Selection Guide for Crystallization of Cyclic Thioureas
| Solvent Class | Examples | Suitability for Crystallization | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | Good "Good" Solvents | High polarity, good for dissolving polar compounds. Can be used in cooling crystallization or with a non-polar anti-solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Good dissolving power, but their high volatility can sometimes lead to rapid crystallization. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good Anti-solvents | Lower polarity, often used as anti-solvents with more polar "good" solvents. |
| Hydrocarbons | Heptane, Hexane, Toluene | Good Anti-solvents | Non-polar, effective as anti-solvents. Toluene can also be a "good" solvent at higher temperatures. |
| Esters | Ethyl Acetate | Moderate | Medium polarity, can be a good single solvent for cooling crystallization for some compounds. |
| Nitriles | Acetonitrile | Good "Good" Solvent | Polar aprotic solvent, can be effective for cooling crystallization. |
Visualization of Troubleshooting Logic
Below is a diagram illustrating the decision-making process when troubleshooting the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization.
A Note on Polymorphism
It is important for researchers in drug development to be aware of polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[22][23][24][25][26] Different polymorphs can have different physical properties, including solubility and stability, which can impact the bioavailability of a pharmaceutical product.[26] When developing a crystallization procedure for this compound, it is crucial to characterize the resulting crystalline form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to ensure consistency between batches. The choice of solvent and the crystallization conditions can influence which polymorphic form is obtained.[23]
References
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Guide for crystallization. Available at: [Link]
-
Troubleshooting - Chemistry LibreTexts. (2022-04-07). Available at: [Link]
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Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. Available at: [Link]
-
Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals. Available at: [Link]
-
Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
2-Amino-5,6-dihydro-4H-1,3-thiazine. PubChem. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). (2023-03-01). DOI:10.1039/D2CS00697A. Available at: [Link]
-
Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. Available at: [Link]
-
Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Available at: [Link]
-
Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. (2025-12-14). Available at: [Link]
-
Three-Step Mechanism of Antisolvent Crystallization. (2022-04-20). Available at: [Link]
- crystallization of small molecules.
-
Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010-02-22). Available at: [Link]
-
SOP: CRYSTALLIZATION. Available at: [Link]
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Available at: [Link]
-
Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. CrystEngComm (RSC Publishing). Available at: [Link]
-
Cooling Crystallization Technology. Cool Separations. Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
-
Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. PubMed. (2022-08-11). Available at: [Link]
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. Available at: [Link]
-
Recrystallization (help meeeeee) : r/chemistry. Reddit. (2013-02-03). Available at: [Link]
-
Facile Synthesis of Novel Chiral Bicyclic Thioureas and Their Crystal Structures. Scirp.org. Available at: [Link]
-
Understanding the role of solvent in regulating the crystal habit. RSC Publishing. Available at: [Link]
-
Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024-02-04). Available at: [Link]
-
Crystallization. Wikipedia. Available at: [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Recent progress in antisolvent crystallization. CrystEngComm (RSC Publishing). Available at: [Link]
-
Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (116b). Available at: [Link]
-
Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. MDPI. Available at: [Link]
-
Understanding the Effect of a Solvent on the Crystal Habit | Request PDF. ResearchGate. (2025-08-06). Available at: [Link]
-
Chemistry Crystallization. sathee jee. Available at: [Link]
-
Advice for Crystallization. Universität Potsdam. Available at: [Link]
-
(PDF) Anti-Solvent Crystallization. ResearchGate. (2025-10-15). Available at: [Link]
-
Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. (2025-05-01). Available at: [Link]
-
“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022-07-15). Available at: [Link]
-
Crystals | Special Issue : Polymorphism in Pharmaceutical Compounds. MDPI. Available at: [Link]
-
Design, Synthesis and Antimicrobial Activities Evaluation of 1, 3 Thiazine Derivatives. Acta Scientific. (2021-06-23). Available at: [Link]
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- 10. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]
- 12. unifr.ch [unifr.ch]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. ijprajournal.com [ijprajournal.com]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 24. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pharmacores.com [pharmacores.com]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of 5,6-dihydro-2H-1,4-thiazin-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5,6-dihydro-2H-1,4-thiazin-3-amine. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important heterocyclic building block. Our goal is to provide practical, field-proven insights to help you anticipate and overcome common challenges encountered during large-scale production.
The synthesis of cyclic amidines like this compound, while conceptually straightforward, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This document consolidates our expertise into a series of troubleshooting guides and FAQs to ensure your synthesis is efficient, reproducible, and safe.
Section 1: Overview of a Scalable Synthetic Strategy
The most common and industrially viable route to this compound involves the cyclocondensation of a 2-haloethylamine derivative with thiourea. This S-alkylation followed by an intramolecular cyclization is a robust method, but requires careful control of reaction parameters to maximize yield and purity.
The overall transformation proceeds as follows: Thiourea first acts as a nucleophile, displacing the halide to form an S-alkylisothiouronium salt intermediate. Subsequent treatment with a base promotes an intramolecular nucleophilic attack by the free amine onto the amidine carbon, eliminating ammonia and forming the desired six-membered ring.
Caption: Step-by-step experimental workflow for scalable synthesis.
Methodology:
-
Reaction Setup: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge absolute ethanol (5 L/kg of starting halide). Add thiourea (1.05 eq). Stir the slurry at 20-25°C.
-
Reagent Addition: Add 2-bromoethylamine hydrobromide (1.0 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
Intermediate Formation: Stir the resulting mixture at 20-25°C for 2 hours. The reaction mixture should become a clearer solution as the isothiouronium salt forms.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. During this time, ammonium bromide will precipitate as a white solid.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the ratio of product to starting materials and byproducts is optimal.
-
Initial Filtration: Cool the reaction mixture to 20-25°C. Filter the mixture to remove the precipitated ammonium bromide. Wash the filter cake with a small amount of ethanol.
-
Crystallization: Combine the filtrate and washes and concentrate the volume under reduced pressure to approximately 20% of the original volume.
-
Isolation: Cool the concentrated slurry to 0-5°C and hold for at least 2 hours to maximize precipitation of the product hydrobromide.
-
Final Filtration & Drying: Filter the solid product. Wash the cake with cold (0-5°C) acetone until the washings are colorless. Dry the product under vacuum at 40-50°C to a constant weight.
Section 5: Data Summary Table
| Parameter | Typical Value | Method / Comment |
| Typical Yield | 70-85% | Based on 2-bromoethylamine HBr as limiting reagent. |
| Final Product Form | Hydrobromide Salt | Crystalline off-white to pale yellow solid. |
| Purity (HPLC) | >98.5% | |
| Melting Point (HBr Salt) | 144-146 °C | As reported for the hydrobromide salt. |
| Reaction Time | 14-20 hours | Includes addition and reflux time. |
| Key ¹H NMR Signals (D₂O) | δ ~3.2 (t, 2H, -CH₂-S-), ~3.8 (t, 2H, -CH₂-N=), ~2.1 (m, 2H, -CH₂-CH₂-) | Note: Shifts can vary based on solvent and salt form. |
Section 6: References
-
Wikipedia Contributors. (2023). Thiourea. Wikipedia. [Link]
-
Nefzi, A., et al. (2002). Synthesis of cyclic ureas and cyclic thioureas from acyl dipeptides. Journal of Combinatorial Chemistry. Provides general background on the formation of cyclic thioureas. [Link]
-
Kokotos, C. G. (2018). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry. Discusses the role of thiourea moieties in organocatalysis and synthesis of six-membered rings. [Link]
-
Fisyuk, A. S., et al. (2012). A new approach for 1,3-chloro-isothiocyanatoalkanes and synthesis of tetrahydro-1,3-thiazine-2-thiones and 2-alkylamino-5,6-dihydro-1,3-thiazines. Trade Science Inc. Describes synthesis of related dihydro-1,3-thiazines. [Link]
-
Kiss, L., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules. Details various synthetic routes to thiazine derivatives. [Link]
-
Chen, J., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules. Presents a modern, green approach to related thiazine structures, highlighting potential side reactions. [Link]
-
Singh, P., et al. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES. Pharmacophore. Reviews various synthetic methodologies for 1,3-thiazines. [Link]
-
Urbanaitė, A., & Čikotienė, I. (2016). Synthesis of 4H-thiazine. Chemistry of Heterocyclic Compounds. Provides a review of synthetic methods for thiazines, including intramolecular cyclizations. [Link]
-
Ghorab, M. M., et al. (2017). Novel One-Pot Synthesis and Antimicrobial Activity of 2-Amino-4H-1,3-Oxazines and 2-Amino-4H-1,3-Thiazines. Journal of Heterocyclic Chemistry. Describes one-pot syntheses for related 2-amino-thiazines. [Link]
Technical Support Center: Enhancing In Vivo Stability of 5,6-dihydro-2H-1,4-thiazin-3-amine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5,6-dihydro-2H-1,4-thiazin-3-amine. This guide is designed to provide in-depth technical assistance and practical solutions to challenges related to the in vivo stability of this promising heterocyclic amine. Our goal is to empower you with the knowledge to anticipate and overcome common experimental hurdles, ensuring the integrity and reliability of your in vivo studies.
Troubleshooting Guide: Addressing In Vivo Instability
This section addresses specific issues you may encounter during your in vivo experiments with this compound. The question-and-answer format is designed to provide direct and actionable solutions.
Question 1: I'm observing lower than expected plasma concentrations and poor bioavailability of this compound in my animal model. What are the likely causes and how can I address this?
Answer:
Low plasma concentrations and poor bioavailability are common challenges with novel chemical entities. For a molecule like this compound, which contains a sulfur- and nitrogen-rich heterocyclic core, there are several potential contributing factors:
-
Chemical Instability in Formulation or Physiological Fluids: The thiazine ring, particularly with the exocyclic amine, may be susceptible to hydrolysis or oxidation. Some benzothiazine derivatives have been shown to be unstable in solution, leading to oxidative dimerization.[1]
-
First-Pass Metabolism: The compound may be rapidly metabolized in the liver before it reaches systemic circulation. The sulfur and amine functionalities are potential sites for metabolic modification.
-
Poor Membrane Permeability: The polarity of the amine group can hinder its ability to cross biological membranes, such as the intestinal epithelium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Recommended Actions:
-
Formulation Optimization:
-
Solubility Enhancement: The use of co-solvents, surfactants, or complexing agents like cyclodextrins can improve solubility and prevent precipitation in aqueous environments.[2][3][4][5][6] Cyclodextrins can form inclusion complexes that protect labile parts of a drug molecule from the aqueous environment.[2][3][4][5][6]
-
pH Adjustment: The amine group's ionization state is pH-dependent. Formulating the compound in a buffered solution at a pH that favors the neutral form may enhance its absorption.
-
Inclusion of Antioxidants: Given the potential for oxidation of the sulfur atom, including antioxidants such as ethylenediaminetetraacetic acid (EDTA) in the formulation can be beneficial.[7]
-
-
Prodrug Strategy:
Question 2: My compound appears to be rapidly cleared from circulation. What are the potential metabolic pathways, and how can I investigate them?
Answer:
Rapid clearance is often indicative of extensive metabolism. For this compound, the primary metabolic "soft spots" are likely the sulfur atom and the exocyclic amine.
Potential Metabolic Pathways:
-
S-Oxidation: The sulfur atom in the thiazine ring is susceptible to oxidation by cytochrome P450 enzymes (CYPs) to form a sulfoxide or sulfone. This is a common metabolic pathway for sulfur-containing heterocycles.[9][10] S-oxidation can sometimes lead to ring cleavage.[9]
-
N-Dealkylation/N-Oxidation: If the amine is substituted, N-dealkylation is a possibility. The primary amine itself can undergo N-oxidation.[11][12]
-
Hydrolysis of the Amidine Group: The cyclic amidine functionality could be susceptible to enzymatic hydrolysis.
Investigative Workflow:
Caption: Workflow for investigating metabolic pathways.
Experimental Protocol: In Vitro Metabolic Stability Assessment
-
Prepare Incubation Mixtures: In separate tubes, combine liver microsomes (or S9 fraction), NADPH regenerating system, and your compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate: Incubate the mixtures at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the parent compound and identify potential metabolites.[13][14]
Data Analysis:
| Time (min) | Parent Compound Concentration (µM) |
| 0 | 10.0 |
| 15 | 7.5 |
| 30 | 4.8 |
| 60 | 2.1 |
| Caption: Example data for in vitro metabolic stability. |
By monitoring the disappearance of the parent compound over time, you can determine its metabolic half-life. The appearance of new peaks in the chromatogram will indicate the formation of metabolites, which can then be structurally characterized.
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for this compound?
-
A1: As a solid, the compound should be stored in a cool, dry, and dark place to minimize degradation. In solution, especially in aqueous buffers, the compound may be less stable. It is advisable to prepare solutions fresh for each experiment. If storage of solutions is necessary, they should be kept at -20°C or -80°C and protected from light.
-
-
Q2: How can I perform a forced degradation study to understand the stability of my compound?
-
A2: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[1][7][15][16][17] You should expose your compound to a variety of stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat with HCl and NaOH at various concentrations and temperatures.
-
Oxidation: Use hydrogen peroxide (H₂O₂) to induce oxidative degradation.
-
Thermal Stress: Expose the solid compound to dry heat.
-
Photostability: Expose the compound to UV and visible light.
-
-
-
Q3: What analytical techniques are best suited for quantifying this compound and its metabolites in biological samples?
-
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13][14] A well-developed LC-MS/MS method can separate the parent compound from its metabolites and endogenous matrix components, allowing for accurate quantification.
-
-
Q4: Are there any specific excipients I should consider to improve the in vivo stability of my compound?
-
A4: Yes, several excipients can be beneficial:
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or EDTA to your formulation.[7]
-
Cyclodextrins: These can encapsulate the drug molecule, protecting it from the surrounding environment and potentially improving its stability and solubility.[2][3][4][5][6]
-
Polymers: Certain polymers can be used to create controlled-release formulations, which can protect the drug from rapid degradation and clearance.
-
-
References
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic studies on the metabolic scission of thiazolidinedione derivatives to acyclic thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. ajrconline.org [ajrconline.org]
Technical Support Center: Strategies for Solubilizing 5,6-dihydro-2H-1,4-thiazin-3-amine for Biological Assays
Welcome to the technical support guide for 5,6-dihydro-2H-1,4-thiazin-3-amine. This document provides in-depth troubleshooting strategies, detailed protocols, and foundational scientific principles to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound in biological assays. As this is a specific chemical entity, this guide is built upon the fundamental physicochemical properties predicted by its structure, combined with field-proven methods for analogous heterocyclic amines.
Section 1: Understanding the Molecule - Predicted Physicochemical Properties
The primary challenge in designing any experiment is understanding the properties of the molecule . For this compound, direct experimental data is limited. However, its structure—a cyclic scaffold containing a primary amine—provides strong indicators of its behavior. The amine group is the most critical functional group governing its solubility.
Table 1: Predicted Physicochemical Properties of this compound and its Isomer
| Property | Predicted Value (for this compound) | Data from Isomer (2-Amino-5,6-dihydro-4H-1,3-thiazine) | Rationale & Implication for Solubility |
|---|---|---|---|
| Molecular Weight | ~116.19 g/mol | 116.19 g/mol [1] | A low molecular weight generally favors solubility. |
| pKa (Strongest Basic) | 7.0 - 9.0 (Estimated) | Not available | The primary amine is basic and will become protonated and positively charged in acidic to neutral pH. This is the key to enhancing aqueous solubility.[2][3] |
| cLogP | ~0.1 - 0.5 (Estimated) | 0.1[1] | A low cLogP value suggests the compound is relatively hydrophilic and not highly lipophilic, which is a favorable starting point. |
| Hydrogen Bond Donors | 2 (from -NH2) | 2[1] | Capable of hydrogen bonding with water, aiding solubility. |
| Hydrogen Bond Acceptors | 2 (from N atoms) | 2[1] | Capable of hydrogen bonding with water. |
Expert Analysis: The structure strongly suggests that this compound is a basic compound. Its solubility will therefore be highly dependent on pH.[4][5] The neutral "free base" form is likely to have limited aqueous solubility, while the protonated, cationic form (the conjugate acid) created at pH values below its pKa will be significantly more water-soluble.[6] This principle forms the basis of our primary troubleshooting strategy.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with compounds like this compound.
Q1: I dissolved my compound in DMSO to make a 10 mM stock, but it crashed out of solution when I diluted it into my neutral pH cell culture media. What happened?
A: This is a classic solubility problem. DMSO is a powerful aprotic organic solvent that can dissolve many compounds, including the neutral, less polar form of your amine. However, when this DMSO stock is diluted into a larger volume of aqueous buffer (like PBS or cell media at pH ~7.4), two things happen:
-
Solvent Shift: The compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one.
-
pH Environment: At neutral pH, your compound is likely present as the uncharged "free base," which has lower aqueous solubility.
The combination of these factors causes the compound's concentration to exceed its aqueous solubility limit, leading to precipitation.
Q2: What is the best solvent for making a high-concentration stock solution?
A: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is a common and effective choice. However, the ultimate goal is to have a stock solution that remains soluble upon dilution into your final assay buffer.
-
Primary Recommendation (Organic Stock): High-purity, anhydrous DMSO. Prepare a high-concentration stock (e.g., 10-50 mM).
-
Secondary Recommendation (Aqueous Stock): If your assay is intolerant to DMSO, an acidic aqueous buffer is the best alternative. By dissolving the compound in a buffer with a pH at least 1-2 units below its predicted pKa (e.g., pH 4.0-6.0), you form a soluble salt in situ. See Protocol 1 for preparing a formal salt stock.
Q3: How can I leverage pH to improve the solubility of this compound?
A: As a basic amine, decreasing the pH is the most effective strategy. Lowering the pH protonates the amine group (R-NH₂ → R-NH₃⁺), creating a charged species that is much more soluble in polar solvents like water. For most cell-based assays, you are limited to a pH range of ~6.8-7.8. However, for biochemical or enzymatic assays, you may have more flexibility.
Caption: pH-dependent equilibrium of the amine group.
Q4: My assay is sensitive to pH changes. Are co-solvents a viable option?
A: Yes, but they must be used with caution. Co-solvents work by reducing the polarity of the bulk aqueous solution, making it more favorable for less polar compounds.
Table 2: Common Co-solvents for Biological Assays
| Co-Solvent | Typical Final Conc. | Pros | Cons & Assay Considerations |
|---|---|---|---|
| DMSO | < 0.5% (v/v) | High solubilizing power. | Can be toxic to cells at >0.5%; may inhibit some enzymes. |
| Ethanol | < 1% (v/v) | Volatile, can be removed easily. | Can cause protein denaturation; cellular effects. |
| PEG 400 | 1-5% (v/v) | Low cellular toxicity. | Can be viscous; may interfere with protein-protein interactions. |
| Glycerol | 1-10% (v/v) | Stabilizes proteins. | High viscosity; can affect enzyme kinetics. |
Crucial Note: Always include a vehicle control in your experiment with the exact same concentration of co-solvent as your test samples to account for any solvent-induced artifacts.
Q5: I've tried pH adjustment and co-solvents, but my compound still precipitates at the desired concentration. What's next?
A: When standard methods fail, advanced formulation strategies can be employed. The most common and assay-compatible approach is the use of cyclodextrins.[7][8] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an "inclusion complex" that is highly water-soluble.[9][10][11]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
Q6: How do I confirm my compound is stable and soluble in the final assay buffer before starting a large experiment?
A: Perform a simple pre-screening test. Prepare your final dilution of the compound in the assay buffer. Let it sit at the assay temperature (e.g., 37°C) for the duration of your experiment (e.g., 24 hours). Visually inspect for precipitation (cloudiness) against a dark background. For more quantitative analysis, you can centrifuge the sample and measure the concentration of the supernatant via HPLC-UV.
Section 3: Troubleshooting Workflows & Protocols
Caption: Systematic workflow for addressing compound solubility.
Protocol 1: Preparation of an Aqueous Hydrochloride (HCl) Salt Stock
This protocol leverages the basicity of the amine to create a more soluble salt form, which is often the most robust solution.
-
Objective: To create a 10 mM aqueous stock solution of this compound hydrochloride.
-
Materials: this compound (solid), 0.1 M HCl, 1 M NaOH, high-purity water, calibrated pH meter.
-
Procedure:
-
Weigh out 1.162 mg of the compound (MW = 116.19 g/mol ) for a final volume of 1 mL at 10 mM.
-
Add ~800 µL of high-purity water. The compound will likely be a slurry or suspension.
-
While stirring, add 0.1 M HCl dropwise (e.g., 1-2 µL at a time) until the solid completely dissolves. The solution should become clear. This indicates the formation of the soluble hydrochloride salt.
-
Check the pH. It will likely be acidic (pH 2-4).
-
Optional but Recommended: Carefully adjust the pH upwards using 1 M NaOH to the lowest pH your assay can tolerate (e.g., pH 6.0 or 6.5). Do this slowly. If you see any cloudiness, add a drop of HCl to redissolve and target a slightly lower final pH.
-
Bring the final volume to 1.0 mL with high-purity water.
-
Sterile-filter the stock solution through a 0.22 µm filter. Store at -20°C or -80°C.
-
Protocol 2: Utilizing Cyclodextrins for Enhanced Solubility
This protocol provides a starting point for using HP-β-CD to solubilize your compound.
-
Objective: To formulate the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase its aqueous solubility.
-
Materials: Compound stock in DMSO (e.g., 100 mM), 45% (w/v) HP-β-CD in water, assay buffer.
-
Procedure:
-
Prepare a working solution of the compound in the cyclodextrin vehicle. For a final assay concentration of 10 µM compound in a vehicle with 1% HP-β-CD:
-
In a microfuge tube, mix 2.2 µL of 45% HP-β-CD with 97.8 µL of assay buffer. This creates a 1% HP-β-CD solution.
-
Vortex this solution well.
-
Add 1 µL of a 10 mM DMSO stock of your compound to 999 µL of the 1% HP-β-CD solution.
-
Vortex vigorously for 1-2 minutes and allow it to equilibrate at room temperature for 30-60 minutes to ensure complex formation.
-
This final solution now contains 10 µM of the compound, theoretically encapsulated within the cyclodextrin, at a final DMSO concentration of 0.1%.
-
Crucial Control: Your vehicle control must be a 1% HP-β-CD solution with 0.1% DMSO in the assay buffer.
-
Caption: Formation of a water-soluble cyclodextrin inclusion complex.
References
-
MDPI. (n.d.). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 5-Acetyl-2,3-dihydro-1,4-thiazine (FDB013457). Retrieved from [Link]
-
ACS Omega. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydron;chloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one Oxime-d3 Hydrochloride. Retrieved from [Link]
-
PMC - NIH. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]
-
SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
PMC - NIH. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [Link]
-
MDPI. (n.d.). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5,6-dihydro-4H-1,3-thiazine. Retrieved from [Link]
-
NIH. (n.d.). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
PMC - PubMed Central - NIH. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Retrieved from [Link]
-
RSC Education. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]
-
Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
YouTube. (2021). Cyclodextrin | Inclusion Complex. Retrieved from [Link]
-
PubChem. (n.d.). 5,6-Dihydro-4h-1,3-thiazine. Retrieved from [Link]
-
PubMed. (n.d.). Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin. Retrieved from [Link]
-
MDPI. (n.d.). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines | Chemical Reviews. Retrieved from [Link]
-
MDPI. (n.d.). 6-Amino-4-phenylpyrrolo[2,3-c][12][13][14]thiadiazine-5-carbonitrile. Retrieved from [Link]
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Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Amifostine and 5,6-dihydro-2H-1,4-thiazin-3-amine as Radioprotective Agents
A Comparative Guide for Researchers
Introduction: The Imperative for Advanced Radioprotectors
The use of ionizing radiation in cancer therapy is a double-edged sword. While it is a cornerstone of oncological treatment, its efficacy is often limited by the dose-dependent toxicity to surrounding healthy tissues. This has spurred a decades-long search for effective radioprotective agents that can selectively shield normal tissues from radiation-induced damage without compromising tumor control. The ideal radioprotector would be highly effective, exhibit low toxicity, and be easily administered.
Amifostine (WR-2721) is the only radioprotective agent approved by the U.S. Food and Drug Administration (FDA) for specific clinical applications, namely to reduce cisplatin-induced renal toxicity and to mitigate xerostomia in patients undergoing radiotherapy for head and neck cancer. However, its use is hampered by a significant side-effect profile. This has maintained a critical need for the development of novel, more tolerable, and equally or more effective radioprotectors.
This guide provides a comparative analysis of the well-established radioprotector, amifostine, and an emerging class of compounds represented by 5,6-dihydro-2H-1,4-thiazin-3-amine. While direct radioprotective data for this specific 1,4-thiazine isomer is limited, we will draw upon findings from the closely related structural isomer, 2-amino-5,6-dihydro-4H-1,3-thiazine, to explore a contrasting mechanism of action and evaluate its potential as a future alternative.
Amifostine: The Thiol-Based Clinical Standard
Amifostine is a phosphorylated aminothiol prodrug, a legacy of the U.S. Army's Antiradiation Drug Development Program. Its design is predicated on the principle of selective activation in normal tissues.
Mechanism of Action
The radioprotective action of amifostine is a multi-step process that relies on its differential metabolism in normal versus tumor tissues.
-
Activation: Amifostine is dephosphorylated by alkaline phosphatase, an enzyme abundant in the endothelium of normal tissues, to its active free thiol metabolite, WR-1065.
-
Selective Uptake: Tumor tissues, often characterized by hypovascularity, acidic environments, and lower levels of alkaline phosphatase, are less efficient at converting amifostine to WR-1065, leading to its selective accumulation in healthy tissues.
-
Cytoprotection: WR-1065 exerts its protective effects through several mechanisms:
-
Free Radical Scavenging: As a potent antioxidant, it directly scavenges the reactive oxygen species (ROS) generated by the radiolysis of water, thereby preventing damage to cellular macromolecules.
-
DNA Protection and Repair: The thiol group can donate a hydrogen atom to repair damaged DNA and can also bind to DNA, stabilizing it against radiation-induced strand breaks.
-
Induction of Hypoxia: It can induce transient hypoxia in normal tissues, which makes them more resistant to radiation damage.
-
Modulation of Gene Expression: It can influence redox-sensitive transcription factors and affect gene expression related to cell cycle progression and DNA repair.
-
Caption: Mechanism of selective activation and action of Amifostine.
Efficacy and Toxicity
The efficacy of a radioprotector is often quantified by the Dose Reduction Factor (DRF), which is the ratio of the radiation dose causing a specific level of damage in the presence of the agent to the dose causing the same level of damage in its absence.
-
Preclinical Efficacy: In preclinical mouse models, amifostine has demonstrated significant radioprotection, with DRF values for survival ranging from 1.8 to 2.7, depending on the dose and route of administration.
-
Clinical Toxicity: Despite its efficacy, the clinical utility of amifostine is limited by its side effects. The most common toxicities include nausea, vomiting, and transient hypotension. Less frequent adverse effects can include malaise, hypocalcemia, and allergic reactions. These toxicities can sometimes be severe enough to necessitate discontinuation of the treatment.
This compound: An Alternative Mechanistic Approach
The thiazine class of heterocyclic compounds has been explored for a range of biological activities. While research on this compound as a radioprotector is not extensively published, studies on its structural isomer, 2-amino-5,6-dihydro-4H-1,3-thiazine (2-ADT), provide compelling evidence for an alternative radioprotective mechanism.
Proposed Mechanism of Action: Nitrosative Stress Inhibition
Unlike the thiol-based mechanism of amifostine, the radioprotective effects of 2-ADT are attributed to its role as a potent inhibitor of nitric oxide synthase (NOS).
-
Radiation-Induced Nitrosative Stress: Ionizing radiation not only generates ROS but also upregulates inducible nitric oxide synthase (iNOS), leading to a surge in nitric oxide (NO) production. NO can then react with superoxide radicals to form peroxynitrite (ONOO-), a highly potent and damaging reactive nitrogen species (RNS).
-
NOS Inhibition: 2-ADT inhibits iNOS, thereby reducing the overproduction of NO in response to radiation.
-
Mitigation of Damage: By curbing the production of NO and subsequent RNS, 2-ADT alleviates nitrosative stress, protecting cells from DNA damage, lipid peroxidation, and protein modification. This mechanism represents a shift from scavenging existing free radicals to preventing the formation of a key class of damaging molecules.
Caption: Proposed mechanism of radioprotection by 2-amino-5,6-dihydro-4H-1,3-thiazine.
Efficacy and Toxicity
-
Preclinical Efficacy: In a study using mice exposed to a lethal dose of radiation, pretreatment with 2-ADT significantly improved survival. The 20 mg/kg dose group showed a particularly high survival rate compared to the vehicle group. The protective effects were linked to accelerated hematopoietic system recovery and mitigation of radiation-induced DNA damage. While a specific DRF was not calculated in this study, the significant increase in survival suggests a potent radioprotective effect.
-
Toxicity: The toxicity profile of this class of compounds as radioprotectors is not as well-characterized as that of amifostine. However, their mechanism of action, targeting a specific enzyme pathway, may offer a different and potentially more favorable side-effect profile compared to the systemic effects of aminothiols.
Comparative Summary
| Feature | Amifostine | This compound (based on 1,3-isomer) |
| Chemical Class | Phosphorylated Aminothiol | Thiazine |
| Mechanism of Action | Free radical scavenging, DNA protection, hypoxia induction | Nitric oxide synthase (NOS) inhibition, reduction of nitrosative stress |
| Activation | Dephosphorylation by alkaline phosphatase to active thiol (WR-1065) | Likely acts directly as a NOS inhibitor |
| Selectivity | Differential metabolism in normal vs. tumor tissue | To be determined |
| Preclinical Efficacy (Mice) | DRF: 1.8 - 2.7 | Significant improvement in survival after lethal radiation dose |
| Clinical Status | FDA-approved for limited indications | Preclinical research stage |
| Known Toxicities | Nausea, vomiting, hypotension, hypocalcemia, allergic reactions | Not well-characterized in the context of radioprotection |
Experimental Protocols for Evaluation
The evaluation of novel radioprotective agents requires rigorous preclinical testing using both in vitro and in vivo models.
In Vitro Evaluation: Clonogenic Survival Assay
This assay is the gold standard for assessing the effects of radiation and modifying agents on the reproductive integrity of cells.
Objective: To determine the ability of a compound to protect cells from radiation-induced cell death.
Methodology:
-
Cell Culture: Maintain an adherent cancer or normal tissue cell line (e.g., A549 lung carcinoma or primary human fibroblasts) in appropriate culture medium.
-
Cell Seeding: Prepare a single-cell suspension and seed a known number of cells into multi-well plates. The number of cells plated will vary depending on the expected survival at different radiation doses.
-
Compound Incubation: Treat the cells with various concentrations of the test compound (e.g., this compound) or amifostine for a predetermined time before irradiation (e.g., 1-2 hours). Include a vehicle control group.
-
Irradiation: Expose the plates to graded doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: Return the plates to the incubator and allow the cells to grow for 10-14 days, until visible colonies (defined as >50 cells) are formed.
-
Staining and Counting: Fix the colonies with a solution like 10% formalin and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of the non-irradiated control. Plot the data as a cell survival curve (log of surviving fraction vs. radiation dose). The enhancement in survival with the test compound can be used to calculate a Protection Enhancement Ratio (PER).
In Vivo Evaluation: Murine Survival Study
Animal models are essential for evaluating the systemic efficacy and toxicity of a radioprotector.
Objective: To determine the Dose Reduction Factor (DRF) of a test compound in a whole-animal model.
Caption: General workflow for in vivo evaluation of radioprotectors.
Methodology:
-
Animal Model: Use a standard mouse strain, such as C57BL/6, with an adequate number of animals per group for statistical power.
-
Grouping: Divide the animals into groups that will receive either the vehicle or the test compound at one or more dose levels.
-
Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time before irradiation (e.g., 30 minutes).
-
Irradiation: Expose the animals in each group to a range of whole-body irradiation doses designed to produce a dose-response curve for lethality (e.g., 6-12 Gy).
-
Monitoring: Observe the animals daily for 30 days, recording survival, body weight changes, and any signs of toxicity.
-
Data Analysis: Determine the radiation dose that is lethal to 50% of the animals within 30 days (LD50/30) for both the vehicle-treated and compound-treated groups. The DRF is calculated as the ratio of the LD50/30 of the compound-treated group to the LD50/30 of the vehicle-treated group.
Conclusion and Future Directions
Amifostine remains the clinical benchmark for radioprotection, but its toxicity profile underscores the need for alternatives. The exploration of compounds like this compound, and more specifically its 1,3-thiazine isomer, highlights a promising alternative mechanistic pathway through the inhibition of nitrosative stress. This approach could potentially circumvent the side effects associated with the systemic administration of thiol compounds.
Future research should focus on:
-
Direct Evaluation: Conducting direct in vitro and in vivo radioprotection studies on this compound to confirm its efficacy and determine its DRF.
-
Mechanism Elucidation: Further investigating the precise molecular targets and signaling pathways involved
A Comparative In Vitro Guide to Validating the Mechanism of Action of 5,6-dihydro-2H-1,4-thiazin-3-amine as a Novel MAO-B Inhibitor
Abstract
This guide provides a comprehensive, multi-phase in vitro strategy to validate the hypothesized mechanism of action (MoA) of the novel compound 5,6-dihydro-2H-1,4-thiazin-3-amine as a selective inhibitor of Monoamine Oxidase B (MAO-B). While the precise biological activity of this specific compound is not extensively documented, its structural class, 1,4-thiazine derivatives, is known to possess a wide range of pharmacological properties, including neuroprotective potential.[1][2][3] MAO-B is a critical enzyme in neuroscience, as its inhibition can increase dopamine levels, offering therapeutic benefits for neurodegenerative conditions like Parkinson's disease.[4][5] We present a logical, field-proven workflow—from direct biochemical assays to complex cellular validation—designed for researchers in drug development. This guide details objective, self-validating experimental protocols with integrated positive and negative controls, data interpretation frameworks, and comparative analyses against established MAO-B inhibitors.
Introduction: The Scientific Rationale
Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of key neurotransmitters, most notably dopamine.[4][6] Elevated MAO-B activity is linked to dopamine depletion and increased oxidative stress, hallmarks of neurodegenerative diseases.[5] Consequently, selective MAO-B inhibitors, such as Selegiline and Rasagiline, are established therapeutics for Parkinson's disease.[5][6]
The compound This compound (hereafter designated "Compound T") belongs to the thiazine class of heterocyclic compounds.[7] Related thiazine structures have been explored for a multitude of biological activities, including analgesic and anti-inflammatory effects.[8][9] Given this background, we hypothesize that Compound T may act as a novel inhibitor of MAO-B. This guide outlines the essential in vitro experiments required to rigorously test this hypothesis.
Our validation strategy is built on a tiered approach:
-
Biochemical Validation: Does Compound T directly interact with and inhibit purified MAO-B enzyme?
-
Cellular Validation: Does this inhibition translate to a functional effect in a relevant cellular model?
-
Selectivity Profiling: Is the inhibition specific to MAO-B over the closely related MAO-A isoform?
This systematic process ensures that the observed effects are a direct result of on-target activity, providing a solid foundation for further preclinical development.
Phase 1: Biochemical Characterization of Target Engagement
The foundational step is to confirm a direct, molecular interaction between Compound T and purified MAO-B enzyme, free from the complexities of a cellular environment.
Experiment: Primary Inhibition Assay (IC50 Determination)
Causality: The primary objective is to determine if Compound T can inhibit MAO-B activity and to quantify its potency via the half-maximal inhibitory concentration (IC50). A low IC50 value indicates a potent compound. We will employ a robust, luminescence-based assay for its high sensitivity and low susceptibility to interference compared to fluorescent methods.[10]
Mandatory Visualization: Biochemical Assay Workflow
Caption: Workflow for MAO-B biochemical IC50 determination.
Detailed Protocol: MAO-Glo™ Assay
This protocol is adapted from the Promega MAO-Glo™ Assay system, which provides a highly sensitive luminescent output directly proportional to MAO activity.[11][12][13]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound T in DMSO, starting at 1 mM. Prepare identical dilutions for the positive control, Selegiline (a known irreversible MAO-B inhibitor).
-
Reagent Preparation: Reconstitute the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's instructions. Prepare a working solution of purified, recombinant human MAO-B enzyme in the provided reaction buffer.
-
Assay Plate Setup (96-well, white, opaque):
-
To test wells, add 12.5 µL of MAO-B enzyme solution.
-
Add 5 µL of the compound dilutions (Compound T or Selegiline).
-
Add 5 µL of vehicle control (DMSO) to control wells.
-
-
Enzyme Reaction: Add 12.5 µL of the luminogenic MAO substrate to all wells to initiate the reaction. The substrate is a luciferin derivative that is converted by MAO into a substrate for luciferase.[13]
-
Incubation: Incubate the plate at room temperature (23-25°C) for 60 minutes.
-
Detection: Add 25 µL of reconstituted Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates a stable "glow-type" luminescent signal.[14]
-
Signal Measurement: After a 20-minute incubation at room temperature, measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO vehicle control. Plot the results using non-linear regression (log[inhibitor] vs. response) to determine the IC50 value.
Comparative Data Presentation
| Compound | Target | Biochemical IC50 (nM) | Notes |
| Compound T | MAO-B | Experimental Value | Potency of the test compound. |
| Selegiline | MAO-B | ~9.5 nM | Positive control, validates assay performance. |
| Clorgyline | MAO-A | >10,000 nM | Negative control for MAO-B selectivity. |
Experiment: Mechanism of Inhibition (MoI) Studies
Causality: Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive) is crucial. This is determined by running the enzyme activity assay with varying concentrations of both the inhibitor and the enzyme's natural substrate. This information is vital for predicting in vivo behavior and for structure-activity relationship (SAR) studies.
Detailed Protocol: Enzyme Kinetics
-
Perform the MAO-Glo™ assay as described above, with a critical modification: create a matrix of conditions.
-
Use at least five different concentrations of the MAO substrate, spanning a range from 0.2x to 5x its Michaelis constant (Km).
-
For each substrate concentration, run the reaction in the absence (vehicle control) and presence of at least three different fixed concentrations of Compound T (e.g., 0.5x, 1x, and 2x its IC50 value).
-
Measure the initial reaction velocity (rate of luminescence generation) for each condition.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot. The pattern of line intersections reveals the mechanism of inhibition.[15]
Comparative Data Interpretation
| Mechanism | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
Phase 2: Cellular Target Engagement & Pathway Validation
Causality: Demonstrating that Compound T can cross the cell membrane, engage MAO-B in its native mitochondrial environment, and produce a functional downstream effect is the most critical step in validating the MoA in a biological context.
Experiment: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA® is a powerful biophysical method to confirm direct target engagement in intact cells.[16] The principle is that when a ligand (Compound T) binds to its target protein (MAO-B), it stabilizes the protein's structure, resulting in a higher melting temperature (Tm).[17][18] An observed thermal shift is strong evidence of direct binding in a cellular milieu.
Mandatory Visualization: CETSA® Experimental Workflow
Caption: Workflow for validating cellular target engagement using CETSA®.
Detailed Protocol: CETSA® for MAO-B
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells, which endogenously express MAO-B, to ~80% confluency.[19]
-
Compound Treatment: Treat cells with a high concentration of Compound T (e.g., 10-20x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a precise temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler. Cool immediately for 3 minutes at room temperature.[20]
-
Lysis and Separation: Lyse the cells via three freeze-thaw cycles using liquid nitrogen.[20] Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble protein fraction) and analyze by Western blot using a specific antibody for MAO-B. Also probe for a control protein, such as GAPDH.
-
Data Analysis: Quantify the band intensity for MAO-B at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves and determine the melting temperature (Tm). The difference in Tm between the two conditions (ΔTm) represents the thermal stabilization induced by Compound T.
Comparative Data Presentation
| Treatment | Target Protein | Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | MAO-B | Experimental Value | N/A |
| Compound T | MAO-B | Experimental Value | Positive Shift Expected |
| Vehicle (DMSO) | GAPDH | Experimental Value | N/A |
| Compound T | GAPDH | Experimental Value | No Shift Expected |
Phase 3: Isoform Selectivity Profiling
Causality: MAO-A and MAO-B share ~70% sequence identity and have overlapping substrate specificities.[21] For neurological applications, high selectivity for MAO-B over MAO-A is critical to avoid side effects related to modulating other monoamines like serotonin and norepinephrine, which are primarily metabolized by MAO-A.[6]
Detailed Protocol: MAO-A Inhibition Assay
-
Repeat the biochemical inhibition assay described in Section 2.1 exactly, but substitute purified recombinant human MAO-A enzyme for MAO-B.
-
Use Clorgyline , a known selective MAO-A inhibitor, as the positive control.
-
Determine the IC50 of Compound T against MAO-A.
Comparative Data Synthesis & Selectivity Index
A comprehensive comparison table synthesizes all data points, allowing for an objective evaluation of Compound T against a well-characterized alternative. The Selectivity Index (SI) is a key metric.
| Parameter | Compound T | Selegiline (Reference) | Interpretation |
| MAO-B IC50 (nM) | From Exp. 2.1 | ~9.5 nM | Potency against target. |
| MAO-A IC50 (nM) | From Exp. 4.0 | ~1,200 nM | Potency against off-target isoform. |
| Selectivity Index (SI) | (MAO-A IC50 / MAO-B IC50) | >125 | A higher SI value indicates greater selectivity for MAO-B.[5] |
| Mechanism of Inhibition | From Exp. 2.2 | Irreversible, Covalent | Defines the nature of the interaction. |
| Cellular Target Engagement | ΔTm = From Exp. 3.1 | ΔTm > 0 | Confirms direct binding in cells. |
Conclusion & Forward Look
This guide provides a rigorous, logically sequenced framework for the in vitro validation of this compound as a MAO-B inhibitor. By systematically progressing from biochemical potency and mechanism to cellular target engagement and isoform selectivity, researchers can build a robust data package.
Successful validation, characterized by a potent biochemical IC50, a clear mechanism of inhibition, a positive thermal shift in CETSA®, and a high selectivity index for MAO-B over MAO-A, would strongly support the initial hypothesis. Such results would provide the necessary confidence to advance Compound T into more complex cellular models of neurodegeneration and subsequent in vivo studies. This structured, evidence-based approach is fundamental to derisking novel candidates in the drug discovery pipeline.
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A Researcher's Guide to Assessing Synthase Cross-Reactivity: The Case of Aminothiazine Derivatives
In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While a compound may exhibit high potency towards its intended target, off-target interactions can lead to unforeseen side effects and diminished efficacy. This guide provides a comprehensive framework for evaluating the cross-reactivity of small molecule inhibitors against a panel of related enzymes, using the aminothiazine scaffold, exemplified by "5,6-dihydro-2H-1,4-thiazin-3-amine," as a case study. While direct cross-reactivity data for this specific molecule is not extensively published, the principles and methodologies outlined herein are universally applicable for researchers in pharmacology and drug development.
The 1,3-thiazine core is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1] Notably, derivatives of 2-amino-thiazine have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme family crucial in various physiological and pathological processes.[2] Therefore, understanding the selectivity profile of any new aminothiazine derivative against the different NOS isoforms is a critical step in its preclinical evaluation.
The Importance of Selectivity: A Focus on Nitric Oxide Synthases
Nitric oxide (NO) is a key signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS):
-
Neuronal NOS (nNOS or NOS-I): Primarily found in neuronal tissue, it plays a role in neurotransmission.[3][4] Overproduction of NO by nNOS is implicated in neurodegenerative disorders.[3]
-
Endothelial NOS (eNOS or NOS-III): Expressed in the vascular endothelium, it is crucial for maintaining vascular tone and health.[5][6] Inhibition of eNOS can lead to cardiovascular side effects.[3]
-
Inducible NOS (iNOS or NOS-II): Its expression is induced by inflammatory stimuli, leading to the production of large amounts of NO involved in the immune response.[6][7] Dysregulation of iNOS is associated with inflammatory diseases.[8][9]
Given their distinct physiological roles, selective inhibition of a specific NOS isoform is often the therapeutic goal. For instance, a selective iNOS inhibitor could be a valuable anti-inflammatory agent, while non-selectively inhibiting eNOS could have detrimental cardiovascular consequences.[8] This underscores the necessity of rigorous cross-reactivity profiling.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound against a panel of synthases.
Caption: Visual representation of inhibitor selectivity against different enzyme isoforms.
Detailed Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound on NOS isoforms by measuring the accumulation of nitrite, a stable and oxidized product of NO. [10][11] Materials:
-
Recombinant human nNOS, eNOS, and iNOS enzymes
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (CaCl2)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrate Reductase
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents and enzyme solutions in the assay buffer. Keep enzymes on ice.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NAME).
-
Add the cofactors (NADPH, BH4, Calmodulin, and CaCl2 for nNOS and eNOS).
-
-
Enzyme Addition:
-
Initiate the reaction by adding the respective NOS isoform to each well.
-
The final reaction volume is typically 50-100 µL.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrate to Nitrite Conversion:
-
Stop the enzymatic reaction.
-
Add nitrate reductase and its cofactor (NADPH) to each well to convert any nitrate formed back to nitrite.
-
Incubate as per the nitrate reductase manufacturer's instructions.
-
-
Color Development:
-
Add Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) to each well.
-
A purple/magenta color will develop.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Construct a standard curve using known concentrations of sodium nitrite.
-
Calculate the amount of nitrite produced in each well.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
Inclusion of Cofactors: NOS enzymes require several cofactors for their activity. [6]Omitting any of these would result in no or very low enzyme activity, making the inhibition data unreliable. Calmodulin and Ca2+ are particularly crucial for the constitutive isoforms nNOS and eNOS. [12]* Griess Assay: This is a well-established, sensitive, and cost-effective method for the indirect measurement of NO production. [13]* Nitrate Reductase Step: NO is rapidly oxidized to both nitrite and nitrate. The Griess reagent only detects nitrite. Including the nitrate reductase step ensures that the total NO production is quantified, leading to a more accurate assessment of enzyme activity and inhibition. [10]
Conclusion
The systematic evaluation of cross-reactivity is a cornerstone of modern drug development. By employing robust enzymatic assays and a logical experimental workflow, researchers can build a comprehensive selectivity profile for their compounds of interest. For aminothiazine derivatives like "this compound," profiling against the NOS isoforms is a critical step. The methodologies described in this guide provide a solid foundation for such investigations, enabling the identification of potent and selective inhibitors with a higher probability of success in subsequent stages of drug discovery.
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Inducible nitric oxide synthase inhibitors: A comprehensive update. PubMed. [Link]
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Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. PMC. [Link]
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Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. [Link]
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Inducible nitric oxide synthase: Regulation, structure, and inhibition. PubMed. [Link]
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What are eNOS inhibitors and how do they work? Patsnap Synapse. [Link]
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What are nNOS inhibitors and how do they work? Patsnap Synapse. [Link]
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Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. [Link]
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Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Bentham Science Publishers. [Link]
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Selective inhibitors of inducible nitric oxide synthase: potential agents for the treatment of inflammatory diseases? PubMed. [Link]
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Nitroaromatic Amino Acids as Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]
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Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate KD7332, Part 1: Identification of a Novel, Potent, and Selective Series of Quinolinone iNOS Dimerization Inhibitors that are Orally Active in Rodent Pain Models. ACS Publications. [Link]
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Inhibition of inducible nitric oxide synthase in respiratory diseases. PubMed. [Link]
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Nitric oxide synthase. Wikipedia. [Link]
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Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. ACS Publications. [Link]
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Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. MDPI. [Link]
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Constitutive and inducible nitric oxide synthases incorporate molecular oxygen into both... PubMed. [Link]
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Systematic analysis and molecular profiling of EGFR allosteric inhibitor cross-reactivity across the proto-oncogenic ErbB family kinases by integrating dynamics simulation, energetics calculation and biochemical assay. PubMed. [Link]
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Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]
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Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. [Link]
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Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. PMC. [Link]
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Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. CBMS. [Link]
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Is it possible to calculate IC50 value from DNA fluorescence? ResearchGate. [Link]
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In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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Navigating the Frontier of Antimicrobial Resistance: A Comparative Guide to the Efficacy of 5,6-dihydro-2H-1,4-thiazin-3-amine Derivatives
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among the promising candidates, derivatives of the 5,6-dihydro-2H-1,4-thiazin-3-amine core have emerged as a compelling area of investigation. This guide provides a comprehensive comparison of the efficacy of these derivatives against drug-resistant microbes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to deliver not just data, but a deeper understanding of the scientific rationale and methodologies that underpin the evaluation of these potential next-generation antimicrobials.
The Imperative for New Antimicrobial Scaffolds
The relentless evolution of drug-resistant pathogens, including notorious "ESCAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Clostridium difficile, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), presents a grave threat to global health.[1] The chemical backbone of many existing antibiotics is increasingly compromised by bacterial enzymes and efflux pumps. This has spurred the investigation of heterocyclic compounds, which are rich in structural diversity and biological activity.[2] Thiazine-based heterocycles, in particular, have a storied history in medicinal chemistry, with the 1,3-thiazine moiety forming the core of cephalosporin antibiotics.[3] The exploration of the 1,4-thiazine scaffold, specifically the this compound framework, represents a strategic pivot towards identifying novel mechanisms of action and overcoming established resistance.
Comparative Efficacy Against Drug-Resistant Microbes
While research into the specific this compound scaffold is an emerging field, preliminary studies on related 1,4-thiazine and 1,4-benzothiazine derivatives have demonstrated promising antibacterial and antifungal activity.[3][4] These studies provide a foundational basis for the potential of this chemical class.
It is important to note that direct, head-to-head comparative studies of a wide range of this compound derivatives against a comprehensive panel of drug-resistant microbes are not yet widely available in the public domain. This guide, therefore, synthesizes the available data on related structures to provide a preliminary comparative framework and underscores the need for further focused research in this area.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative 1,4-thiazine derivatives from various studies to illustrate their potential. For comparison, the MIC values of standard antibiotics are included.
| Compound Class | Derivative/Compound | Test Organism(s) | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) of Standard | Reference |
| 1,4-Benzothiazine Derivatives | 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues | Gram-positive bacteria | 2 - 8 | Not specified | Not specified | |
| 1,3-Thiazine Derivatives | Substituted 1,3-thiazines | S. aureus, E. coli | Moderate to good activity | Streptomycin | Not specified | |
| Thiazole Hydrazine Derivatives | Methoxy-substituted phenacyl bromide derivative | E. coli | 62.5 | Ampicillin | 100 |
Note: The data presented above is for structurally related compounds and should be interpreted with caution. It serves to highlight the potential of the broader thiazine class and the need for specific testing of this compound derivatives.
Unraveling the Mechanism of Action and Structure-Activity Relationships
The precise mechanism of action for this compound derivatives is still under investigation. However, studies on analogous structures provide valuable clues. For instance, some penicillin derivatives, upon rearrangement, can form a 2,3-dihydro-1,4-thiazine structure, suggesting a potential role in inhibiting bacterial cell wall synthesis through interaction with penicillin-binding proteins or β-lactamases.[5][6] More recently, 1,4-benzothiazine derivatives have been designed as inhibitors of bacterial peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis, indicating a different potential target.
Hypothetical Signaling Pathway: Inhibition of Peptide Deformylase
Caption: Hypothetical mechanism of action of a this compound derivative inhibiting bacterial peptide deformylase (PDF).
Structure-Activity Relationship (SAR) Insights:
While specific SAR studies on this compound derivatives are limited, general observations from related thiazine compounds suggest that:
-
Substitution on the Aromatic Ring: The nature and position of substituents on any fused aromatic rings can significantly influence antimicrobial activity. Electron-withdrawing groups have been shown to enhance activity in some benzothiazine series.[2]
-
The Amine Group: The 3-amine group is a key feature and a potential site for derivatization to modulate solubility, cell permeability, and target binding.
-
The Dihydro-Thiazine Ring: The conformation of the dihydro-1,4-thiazine ring may play a crucial role in the molecule's ability to fit into the active site of a target enzyme.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are paramount. The following sections detail the methodologies for determining the antimicrobial efficacy of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for quantitative assessment of antimicrobial activity.
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative) stock solution
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standard antibiotic control (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the diluted inoculum to each well, resulting in a final volume of 110 µL.
-
-
Controls:
-
Positive Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.
-
Negative Control (Sterility Control): Wells containing only CAMHB.
-
Standard Antibiotic Control: A row of wells with a serial dilution of a standard antibiotic.
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Test compound solution of known concentration
-
Standard antibiotic disks
-
Incubator
Procedure:
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Place standard antibiotic disks as controls.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Experimental Workflow Diagram
Caption: A generalized workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The exploration of this compound derivatives as a new class of antimicrobial agents is a promising, albeit nascent, field of research. While comprehensive comparative data against a wide array of drug-resistant microbes is still limited, the foundational evidence from related thiazine compounds suggests that this scaffold warrants significant further investigation.
Future research should prioritize the synthesis of a diverse library of this compound derivatives and their systematic evaluation against clinically relevant drug-resistant pathogens. Elucidating their precise mechanism of action and conducting detailed structure-activity relationship studies will be crucial for optimizing their potency and selectivity. The methodologies and comparative framework presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fight against antimicrobial resistance.
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ResearchGate. (2025). Synthesis and anti-inflammatory structure–activity relationships of thiazine–quinoline–quinones: Inhibitors of the neutrophil respiratory burst in a model of acute gouty arthritis. Retrieved from [Link]
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Kemp, J. E. G., Closier, M. D., & Narayanaswami, S. (2022). Penicillin Derivatives Inhibit the SARS-CoV-2 Main Protease by Reaction with Its Nucleophilic Cysteine. Journal of Medicinal Chemistry. Retrieved from [Link]
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Khan, A. A., et al. (2017). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Retrieved from [Link]
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Sharma, P. K., et al. (2016). Thiazines derivatives treated as potential antimicrobial agents. Der Pharmacia Lettre. Retrieved from [Link]
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CORE. (n.d.). synthesis and microbiological evaluation of 1-(4-methyl-6-nitro-2h-benzo[b][3]thiazine-3(4h)-ylidene)hydrazine-1,1-dioxide derivatives. Retrieved from [Link]
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Electronic Features and Pharmacological Potentials of Substituted Thiazines. (2024). Retrieved from [Link]
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ResearchGate. (2025). Anti-inflammatory Thiazine Alkaloids Isolated from the New Zealand Ascidian Aplidium sp.: Inhibitors of the Neutrophil Respiratory Burst in a Model of Gouty Arthritis. Retrieved from [Link]
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Adaptable Preparation Methods and Applications of Thiazines. (n.d.). Neuroquantology. Retrieved from [Link]
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Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. (n.d.). PubMed Central. Retrieved from [Link]
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head-to-head comparison of "5,6-dihydro-2H-1,4-thiazin-3-amine" with other radioprotective agents
A Head-to-Head Comparison of Novel and Established Radioprotective Agents
A Technical Guide for Researchers in Drug Development
In the landscape of radiation oncology and emergency preparedness, the quest for effective radioprotective agents remains a critical endeavor. The ideal agent must selectively shield healthy tissues from the damaging effects of ionizing radiation without compromising the efficacy of radiotherapy against tumors or offering practical administration in cases of radiation exposure. This guide provides a detailed, head-to-head comparison of a promising thiazine derivative, closely related to "5,6-dihydro-2H-1,4-thiazin-3-amine," against established and emerging radioprotective compounds.
The focus of our comparison is 2-Amino-5,6-dihydro-4H-1,3-thiazine (2-ADT) , a compound structurally similar to the agent of interest, which has demonstrated significant radioprotective effects[1][2]. We will evaluate its performance characteristics alongside three benchmark agents:
-
Amifostine (WR-2721): The only FDA-approved broad-spectrum radioprotector for specific clinical applications.
-
Genistein: A natural isoflavone with a unique dual-action profile of protecting normal cells while sensitizing tumor cells to radiation.[3]
-
Melatonin: An endogenous hormone recognized for its potent antioxidant and immunomodulatory properties.[4][5]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, supported by experimental data and detailed protocols, to inform future research and development in the field of radioprotection.
Section 1: Comparative Overview of Radioprotective Agents
The efficacy and utility of a radioprotective agent are dictated by its mechanism of action, bioavailability, and toxicity profile. The following table summarizes the key attributes of the agents under review.
| Feature | 2-Amino-5,6-dihydro-4H-1,3-thiazine (2-ADT) | Amifostine (WR-2721) | Genistein | Melatonin |
| Chemical Class | Thiazine Derivative | Organic Thiophosphate (Prodrug) | Isoflavone (Phytoestrogen) | Indoleamine |
| Primary Mechanism | Antioxidant defense enhancement, reduction of oxidative/nitrosative stress, DNA damage mitigation[1][2]. | Prodrug converted to active thiol (WR-1065), potent free radical scavenger, DNA stabilization[6][7][8]. | Potent antioxidant, anti-inflammatory, cell cycle modulation, selective protection of normal cells[3][9]. | Direct free radical scavenger, indirect antioxidant via enzyme stimulation, immunomodulation[4][5][10]. |
| Activation | Directly active. | Enzymatic dephosphorylation by alkaline phosphatase to WR-1065[6][7]. | Directly active. | Directly active. |
| Key Advantage | Accelerates hematopoietic system recovery[1][2]. | Clinically approved, high protective efficacy (Dose Reduction Factor ~2.7)[11]. | Selectively protects normal tissues while potentially sensitizing tumors[3]. | Low toxicity, multiple protective pathways, potential as a radiation mitigator[4][5]. |
| Key Disadvantage | Pre-clinical stage of development. | Significant side effects including hypotension and emesis[8]. | Limited clinical data, potential hormonal effects. | Shorter half-life, optimal dosage and timing still under investigation. |
Section 2: Deep Dive into Mechanisms of Action
Understanding the molecular pathways modulated by these agents is fundamental to appreciating their radioprotective potential and identifying opportunities for novel drug design.
2-Amino-5,6-dihydro-4H-1,3-thiazine (2-ADT)
Studies on 2-ADT and its derivative, 2-AADT, reveal a multi-faceted protective mechanism centered on combating radiation-induced oxidative stress and preserving hematopoietic function. Pretreatment with these compounds has been shown to improve survival in mice exposed to lethal radiation doses by accelerating the recovery of the hematopoietic system[1][2]. The core actions involve enhancing the endogenous antioxidant defense system, reducing levels of nitric oxide (NO) and the highly reactive peroxynitrite (ONOO⁻), and mitigating DNA damage as measured by the comet assay[1][2].
Amifostine (WR-2721) and WR-1065
Amifostine is a prodrug that requires activation to exert its protective effects.[8] In healthy tissues, which have higher levels of alkaline phosphatase, Amifostine is dephosphorylated to its active thiol metabolite, WR-1065[6][7]. This selective activation is a key feature, as many tumor tissues have lower enzyme activity, thus limiting the protective effect within the tumor itself[6].
The protective mechanisms of WR-1065 are extensive:
-
Free Radical Scavenging: As a thiol-containing compound, WR-1065 is a highly effective scavenger of the reactive oxygen species (ROS) generated by the radiolysis of water[6][12][13].
-
DNA Protection: WR-1065 can concentrate in the nucleus, binding to and stabilizing DNA, and can donate a hydrogen atom to repair DNA radicals[6][7].
-
Modulation of Cellular Pathways: Beyond scavenging, WR-1065 influences DNA damage signaling pathways. It can activate the Tip60 acetyltransferase, a key regulator of the ATM kinase, which is central to the DNA damage response[12][13]. It also activates NF-κB, leading to the upregulation of antioxidant enzymes like Manganese Superoxide Dismutase (MnSOD)[12][14].
Caption: Mechanism of Amifostine (WR-2721) radioprotection.
Genistein
Genistein, a soy-derived isoflavone, presents a highly desirable profile for clinical radiotherapy: it protects normal cells from radiation-induced damage while simultaneously sensitizing tumor cells[3][15]. Its protective effects on healthy tissues are attributed to several mechanisms:
-
Antioxidant Activity: Genistein is a potent antioxidant that reduces oxidative stress by scavenging ROS and inhibiting ROS-producing enzymes[3][15]. It activates the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.
-
Anti-inflammatory Effects: It mitigates radiation-induced inflammation by inhibiting signaling pathways such as NF-κB and reducing the production of pro-inflammatory cytokines[3].
-
Hematopoietic Protection: Genistein protects hematopoietic stem cells by promoting a state of extended quiescence (G0 phase of the cell cycle), shielding them from the cytotoxic effects of radiation which primarily target rapidly dividing cells[16].
Caption: Radioprotective mechanisms of Genistein in normal tissues.
Melatonin
Melatonin (N-acetyl-5-methoxytryptamine) is a versatile molecule with well-documented radioprotective capabilities.[4] Its protective actions are both direct and indirect:
-
Direct Radical Scavenging: Melatonin is a highly efficient scavenger of a wide variety of ROS and reactive nitrogen species (RNS), including the extremely damaging hydroxyl radical (•OH) produced during irradiation[4][10].
-
Indirect Antioxidant Effects: It stimulates the activity of major antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), while suppressing pro-oxidant enzymes[5][10].
-
Immunomodulation and Anti-apoptosis: Melatonin can modulate immune responses and has been shown to protect normal cells from radiation-induced apoptosis, in part by regulating the expression of proteins in the Bcl-2 family[5][10].
Caption: Multi-modal radioprotective actions of Melatonin.
Section 3: Standardized Methodologies for Evaluation
Objective comparison of radioprotective agents requires standardized, reproducible experimental protocols. This section details key in vivo and in vitro assays essential for evaluating efficacy.
Experimental Workflow Overview
A typical preclinical evaluation pipeline involves a tiered approach, starting with in vitro screening for cellular protection and mechanistic insights, followed by in vivo validation of survival benefits and tissue-sparing effects.
Caption: Tiered workflow for evaluating radioprotective agents.
Protocol: In Vivo Survival Assay
This protocol is designed to determine the ability of a test compound to protect against radiation-induced lethality.
Objective: To assess the 30-day survival of mice pre-treated with a candidate agent prior to total body irradiation (TBI).
Methodology:
-
Animal Model: Use a standardized mouse strain (e.g., C57BL/6J or CD2F1), typically 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (minimum n=10 per group):
-
Group 1: Vehicle Control + Sham Irradiation
-
Group 2: Vehicle Control + TBI
-
Group 3: Test Agent + TBI
-
(Optional) Group 4: Test Agent + Sham Irradiation (to assess agent toxicity)
-
-
Agent Administration: Administer the test agent (e.g., 2-ADT at 20 mg/kg) or vehicle via the appropriate route (e.g., subcutaneous injection) at a predetermined time before irradiation (e.g., 24 hours prior)[16][17].
-
Irradiation: Expose mice in Groups 2 and 3 to a lethal dose of gamma radiation (e.g., 7.75 - 9.5 Gy from a ⁶⁰Co source)[16][17].
-
Monitoring: Observe animals daily for 30 days. Record survival, body weight, and clinical signs of radiation sickness.
-
Analysis: Compare the 30-day survival rates between groups using Kaplan-Meier survival analysis. A significant increase in survival in the agent-treated group compared to the vehicle-treated group indicates a radioprotective effect.
Protocol: Clonogenic Survival Assay
This in vitro assay is the gold standard for measuring cell reproductive death after treatment with ionizing radiation[18][19].
Objective: To quantify the fraction of cells that retain the ability to proliferate indefinitely after irradiation, with and without pre-treatment with a test agent.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., human non-small cell lung cancer cells, fibroblasts) under standard conditions[20].
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Accurately count the cells[21].
-
Agent Treatment: Pre-incubate cells with the test agent (e.g., 4 mM WR-1065 for 30 minutes) or vehicle immediately before irradiation[22].
-
Plating & Irradiation:
-
Plate a precise number of cells into 6-well plates. The number of cells plated must be increased for higher radiation doses to ensure a countable number of colonies (e.g., 200 cells for 2 Gy, 1000 cells for 6 Gy)[20].
-
Irradiate plates with graded doses of X-rays or gamma rays (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation: Incubate the plates for 9-14 days until visible colonies (defined as ≥50 cells) form in the non-irradiated control wells[18][20].
-
Fixing and Staining: Aspirate the media, fix the colonies with a solution like 10% formalin, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100.
-
Calculate the Surviving Fraction (SF) for each dose: (Number of colonies counted / (Number of cells seeded x (PE/100))).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve[19]. A shift to the right for the agent-treated curve indicates radioprotection.
-
Protocol: γ-H2AX Assay for DNA Double-Strand Breaks
This is a highly sensitive immunofluorescence-based assay to quantify DNA double-strand breaks (DSBs), a critical form of radiation-induced damage[23].
Objective: To measure the induction and repair of DSBs in cells following irradiation, with and without a test agent.
Methodology:
-
Cell Treatment: Culture cells on coverslips or in multi-well plates. Treat with the test agent and irradiate as described for the clonogenic assay.
-
Time Course: Fix cells at various time points post-irradiation (e.g., 30 minutes for peak damage, 24 hours for residual damage) to assess repair kinetics[23][24]. Fixation is typically done with 4% paraformaldehyde.
-
Immunostaining:
-
Permeabilize the fixed cells (e.g., with 0.25% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated H2AX (γ-H2AX).
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantification:
-
Use automated image analysis software (e.g., Fiji/ImageJ) to count the number of distinct fluorescent foci within each nucleus[25].
-
A significant reduction in the number of γ-H2AX foci per cell at a given time point in the agent-treated group compared to the vehicle group indicates protection from or enhanced repair of DNA DSBs.
-
Protocol: Assessment of Oxidative Stress Markers
This protocol measures key biomarkers to quantify the level of radiation-induced oxidative stress and the antioxidant effect of a test agent.
Objective: To measure levels of Malondialdehyde (MDA) and Glutathione (GSH) in tissue homogenates from irradiated animals.
Methodology:
-
Sample Collection: Euthanize animals at a specific time point post-irradiation (e.g., 24 hours). Collect tissues of interest (e.g., liver, lung) and prepare tissue homogenates[26].
-
Malondialdehyde (MDA) Assay:
-
Glutathione (GSH) Assay:
-
Analysis: Compare the levels of MDA and GSH between the different experimental groups. A radioprotective agent is expected to decrease MDA levels and preserve or restore GSH levels in irradiated animals compared to the vehicle control group.
Section 4: Head-to-Head Performance Summary & Future Directions
The comparative analysis reveals distinct profiles for each agent, highlighting the trade-offs between efficacy, safety, and mechanism of action.
-
Amifostine (WR-1065) remains the benchmark for sheer protective efficacy due to its potent and multi-modal thiol-based mechanism. However, its clinical utility is hampered by a significant side-effect profile, primarily hypotension, which necessitates careful clinical supervision[8]. Its strength lies in its well-understood pharmacology and established, albeit limited, clinical approval.
-
2-Amino-5,6-dihydro-4H-1,3-thiazine (2-ADT) emerges as a promising preclinical candidate. Its ability to accelerate hematopoietic recovery is a significant advantage, as bone marrow suppression is a primary cause of mortality in acute radiation syndrome[1][2]. Its mechanism, centered on bolstering endogenous antioxidant systems and mitigating DNA damage, positions it as a strong contender requiring further development and toxicological profiling.
-
Genistein offers a sophisticated biological approach. Its unique ability to selectively protect normal tissues while potentially sensitizing tumors is a paradigm of an ideal adjuvant for radiotherapy[3][9]. The mechanism involving the protection of hematopoietic stem cells through cell cycle modulation is particularly elegant[16]. The primary challenge for Genistein is translating its compelling preclinical data into robust clinical evidence.
-
Melatonin stands out for its safety profile and versatility. As an endogenous molecule, it has very low toxicity, and its role as both a direct scavenger and a modulator of antioxidant and anti-apoptotic pathways makes it a robust protector[4][5]. Its potential use as both a prophylactic and a mitigator further broadens its applicability[5]. Future research should focus on optimizing delivery and dosage regimens to overcome its short biological half-life.
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Vijayalaxmi, Reiter, R. J., Tan, D. X., Herman, T. S., & Thomas, C. R., Jr. (2004). Melatonin as a radioprotective agent: a review. International Journal of Radiation Oncology, Biology, Physics, 59(3), 639-653. [Link]
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Monti, E., & De Censi, A. (2024). Genistein Implications in Radiotherapy: Kill Two Birds with One Stone. International Journal of Molecular Sciences, 25(3), 1599. [Link]
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El-Ghazaly, M. A., Fadel, S., & El-Bialy, B. E. (2024). Markers of oxidative stress and inflammation increase in the lung and liver of partially irradiated rats. International Journal of Radiation Biology, 100(8), 1-10. [Link]
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Murley, J. S., Kataoka, Y., Cao, D., Li, J. J., & Grdina, D. J. (2008). Maintenance of Manganese Superoxide Dismutase (SOD2)-Mediated Delayed Radioprotection Induced by Repeated Administration of the Free Thiol Form of Amifostine. Radiation Research, 169(5), 519-528. [Link]
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El-Ghazaly, M. A., Fadel, S., & El-Bialy, B. E. (2024). Full article: Markers of oxidative stress and inflammation increase in the lung and liver of partially irradiated rats. International Journal of Radiation Biology, 100(8), 1-10. [Link]
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Lee, Y., Wang, Q., & Kim, S. (2023). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. In Methods in Molecular Biology (Vol. 2684, pp. 247-257). Springer US. [Link]
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Ismail, I. H., Wark, K. A., & Olive, P. L. (2007). An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans. Nucleic Acids Research, 35(11), e80. [Link]
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Ivashkevich, A., Redon, C. E., Nakamura, A. J., & Martin, O. A. (2012). Use of the γ-H2AX assay to monitor DNA damage and repair in translational cancer research. Cancer Letters, 327(1-2), 123-133. [Link]
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Kim, J., et al. (2018). Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. Molecules, 23(5), 1221. [Link]
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Kim, J., et al. (2018). Protective Effects of 2-Amino-5,6-dihydro-4H-1,3-thiazine and Its Derivative against Radiation-Induced Hematopoietic and Intestinal Injury in Mice. Molecules, 23(5), 1221. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 5,6-dihydro-2H-1,4-thiazin-3-amine and its Analogs
Introduction: The Therapeutic Potential of the Thiazine Scaffold
The thiazine ring system, a heterocyclic motif containing nitrogen and sulfur, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The 2-aminothiazole moiety, in particular, is recognized as a "privileged structure," forming the core of clinically approved drugs such as the multi-kinase inhibitor Dasatinib, used in cancer therapy.[4] This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of a specific thiazine derivative, 5,6-dihydro-2H-1,4-thiazin-3-amine , and its analogs. While specific experimental data for this exact molecule is not yet broadly published, this document will serve as a practical guide for researchers and drug development professionals on how to design, execute, and interpret the necessary experiments to characterize its therapeutic potential. We will draw upon established protocols and data from closely related 2-aminothiazole and 1,4-thiazine derivatives to illustrate these processes.
Part 1: In Vitro Efficacy Assessment - Foundational Insights into Biological Activity
In vitro assays are the first step in characterizing the biological activity of a novel compound.[1] They provide crucial data on potency, selectivity, and mechanism of action in a controlled, cellular, or acellular environment.
Antiproliferative and Cytotoxicity Assays
A fundamental question for any potential anticancer agent is its ability to inhibit the growth of cancer cells. Tetrazolium-based assays, such as the MTT and XTT assays, are widely used for this purpose. These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[5]
Table 1: Illustrative Antiproliferative Activity of 2-Aminothiazole Derivatives against Human Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzamido-4-(isothiocyanatornethyl)-thiazole | L1210 (Leukemia) | 0.2-1 | [4] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 | [4] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | A549 (Lung Cancer) | Strong Activity | [4] |
| Thiazolyl-thiourea derivative | HS 578T (Breast Cancer) | 0.8 | [6] |
| Amino acid conjugate of aminothiazole (S3c) | A2780CISR (Cisplatin-resistant Ovarian Cancer) | 11.52 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Target-Based Assays: Kinase Inhibition Profile
Given that the 2-aminothiazole scaffold is a known kinase inhibitor, a crucial step is to screen "this compound" against a panel of protein kinases.[8][9] This will help identify its specific molecular targets and elucidate its mechanism of action. Luminescence-based assays that measure ATP consumption are a common method for this.
Table 2: Illustrative Kinase Inhibitory Profile of a Thiazine Analog
| Kinase Target | IC50 (nM) |
| EGFR | 50 |
| VEGFR2 | 25 |
| SRC | 15 |
| ABL | 30 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare a reaction buffer containing the kinase of interest, its specific substrate peptide, and ATP.
-
Inhibitor Preparation: Serially dilute "this compound" in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, combine the kinase, the test compound at various concentrations, and initiate the reaction by adding the ATP/substrate mixture. Incubate for 1 hour at room temperature.
-
Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that converts the ADP generated by the kinase reaction into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value for each kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing
Thiazine derivatives have also shown promise as antimicrobial agents.[1] Determining the Minimum Inhibitory Concentration (MIC) is the standard in vitro method to quantify the antimicrobial potency of a compound.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: Prepare a series of two-fold dilutions of "this compound" in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 2: In Vivo Efficacy Assessment - Translating In Vitro Findings to a Living System
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing.[1] Animal models are essential for evaluating a drug's efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body) in a complex biological system.
Anticancer Efficacy in Xenograft Models
For potential anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical efficacy studies.
Table 3: Illustrative In Vivo Efficacy of a 2-Aminothiazole Derivative in a Xenograft Model
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Dasatinib (comparator) | K562 (Leukemia) Xenograft | 10 mg/kg, daily, p.o. | 85 | [4] |
| 2-Aminothiazole Analog | A549 (Lung Cancer) Xenograft | 20 mg/kg, daily, p.o. | 60 | [4] |
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer "this compound" via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Calculate the percentage of tumor growth inhibition.
Caption: Key stages of an in vivo xenograft efficacy study.
Antimicrobial Efficacy in Murine Infection Models
For compounds with antimicrobial activity, murine infection models are used to assess their ability to clear an infection in a living host.
Experimental Protocol: Murine Sepsis Model
-
Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., methicillin-resistant Staphylococcus aureus - MRSA).
-
Treatment: Administer "this compound" at various doses and schedules post-infection.
-
Monitoring: Monitor the survival of the mice over a period of 7-14 days.
-
Bacterial Load Determination: In satellite groups, collect blood and organ samples at different time points to determine the bacterial load (CFU/mL or CFU/gram of tissue).
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for optimizing its dosing regimen and ensuring it reaches the target tissue at therapeutic concentrations.[10][11]
Key PK/PD Parameters to Evaluate:
-
Pharmacokinetics (PK):
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
-
Pharmacodynamics (PD):
-
Target engagement: Confirmation that the drug is interacting with its intended molecular target in the animal.
-
Biomarker modulation: Measurement of changes in downstream biomarkers that are indicative of the drug's biological effect.
-
Part 3: Comparative Analysis and Future Directions
The ultimate goal of these studies is to benchmark "this compound" against existing therapies and other investigational compounds.
Benchmarking Against Standard-of-Care
The efficacy of "this compound" should be compared to a clinically relevant standard-of-care drug. For example, if the compound is identified as a potent inhibitor of a particular kinase implicated in a specific cancer, its in vitro and in vivo activity should be compared to a known inhibitor of that kinase, such as Dasatinib or another appropriate targeted therapy.[4]
Structure-Activity Relationship (SAR) Studies
The synthesis of analogs of "this compound" is essential for establishing a structure-activity relationship (SAR).[4] By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key functional groups responsible for potency and selectivity, leading to the design of more effective and safer drug candidates.
Conclusion
While "this compound" represents a promising starting point based on the well-established therapeutic potential of the thiazine scaffold, a rigorous and systematic evaluation of its in vitro and in vivo efficacy is paramount. This guide provides a comprehensive roadmap for researchers to navigate the preclinical drug discovery and development process for this and related compounds. By employing the described experimental protocols and carefully analyzing the resulting data, the scientific community can unlock the full therapeutic potential of this important class of molecules.
References
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Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. (n.d.). National Institutes of Health. Retrieved from [Link]
- In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022).
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). National Institutes of Health. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved from [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF. (2025). ResearchGate. Retrieved from [Link]
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). MDPI. Retrieved from [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [URL not available]
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Some clinically approved thiazole-bearing anticancer drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). National Institutes of Health. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Retrieved from [Link]
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Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (n.d.). MDPI. Retrieved from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. Retrieved from [Link]
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Triazine derivatives with different anticancer activity mechanisms. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of optically active 3,4,5,6-tetrahydro-2H-1,4-thiazin-3-ones and their benzo analogues by ring transformation of glycidic esters. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. (n.d.). National Institutes of Health. Retrieved from [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (n.d.). Frontiers. Retrieved from [Link]
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Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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Novel Kinase Inhibitory Thiazines. (2024). NIH Technology Transfer. Retrieved from [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). Semantic Scholar. Retrieved from [Link]
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Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Retrieved from [Link]
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Synthesis and biological evaluation of some[4][5]-thiazin- 2- one and[4][5]-oxazin-2-one derivatives. (2025). ResearchGate. Retrieved from [Link]
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(PDF) Thiazine: Synthesis and Biological Activity. (2025). ResearchGate. Retrieved from [Link]
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Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015). Natural Sciences Publishing. Retrieved from [Link]
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Navigating the Frontier of Inflammation: A Comparative Guide to Structure-Activity Relationship Studies of 5,6-dihydro-2H-1,4-thiazin-3-amine Analogs as Histamine H4 Receptor Antagonists
In the landscape of contemporary drug discovery, the histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a spectrum of inflammatory and immune-mediated disorders, including allergic rhinitis, asthma, and atopic dermatitis.[1][2] Unlike its predecessors in the histamine receptor family, the H4R is predominantly expressed on hematopoietic cells such as mast cells, eosinophils, T cells, and dendritic cells, positioning it as a key modulator of immune responses.[3][4] The quest for potent and selective H4R antagonists has led to the exploration of diverse chemical scaffolds beyond the classical imidazole-containing ligands. This guide provides a comprehensive framework for investigating the structure-activity relationships (SAR) of a promising, yet underexplored, heterocyclic core: 5,6-dihydro-2H-1,4-thiazin-3-amine .
This document is structured to serve as a practical guide for researchers and drug development professionals. It will first delve into the therapeutic rationale of targeting the H4R and then present a comparative analysis of established non-imidazole H4R antagonist chemotypes. The core of this guide will then focus on a strategic approach to elucidating the SAR of novel this compound analogs. Detailed, field-proven experimental protocols for key in vitro assays are provided to enable robust and reproducible characterization of these novel compounds.
The Histamine H4 Receptor: A Pivotal Target in Immunomodulation
The H4R is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates a variety of cellular functions critical to the inflammatory process, including chemotaxis, cytokine and chemokine release, and the upregulation of adhesion molecules.[3][4] The development of selective H4R antagonists offers a targeted approach to dampen these pro-inflammatory signals, thereby presenting a promising therapeutic strategy for a range of debilitating conditions.
The Landscape of Non-Imidazole H4R Antagonists: A Comparative Overview
The initial exploration of H4R ligands was dominated by imidazole-containing compounds, which often exhibited cross-reactivity with the histamine H3 receptor. The drive for selectivity has spurred the development of a diverse array of non-imidazole scaffolds. A brief comparison of some prominent classes provides context for the exploration of novel chemotypes:
| Scaffold Class | Key Structural Features & SAR Insights | Representative Compound(s) |
| Indolecarboxamides | The indole core serves as a versatile anchor. Substitutions on the indole ring, particularly at the 5-position, significantly influence potency. The piperazine moiety is crucial for interaction with the receptor. | JNJ 7777120 |
| 2-Aminopyrimidines | This scaffold is a recurring motif in potent H4R antagonists. The 2-amino group is a key pharmacophoric element. Lipophilic substituents at the 4- and 6-positions are generally favored for high affinity. | PF-2988403 |
| Quinazolines & Quinoxalines | These bicyclic systems offer a rigid framework for orienting key substituents. The substitution pattern on the fused benzene ring is a critical determinant of activity. |
This landscape highlights the diversity of heterocyclic systems that can effectively target the H4R, underscoring the potential of novel scaffolds like this compound to yield potent and selective antagonists.
Unlocking the Potential of this compound: A Strategic SAR Investigation
The this compound core, a cyclic guanidine analog, presents a unique three-dimensional structure with multiple points for chemical diversification. A systematic SAR study is paramount to understanding how structural modifications impact H4R affinity and functional activity.
Caption: Strategic points for SAR investigation of the this compound scaffold.
A focused synthetic chemistry effort should explore the following modifications:
-
N-Substitutions on the Amine Group (R1): Acylation with various carboxylic acids or sulfonylation with sulfonyl chlorides can introduce a range of substituents to probe interactions within the ligand-binding pocket. Alkylation and arylation of the exocyclic amine can also be explored.
-
Substitutions on the Thiazine Ring (R2): Introduction of small alkyl or aryl groups at positions 2, 5, and 6 of the thiazine ring can explore steric and electronic effects on receptor binding.
-
Modifications to the Thiazine Ring (R3): Oxidation of the sulfur atom to the sulfoxide or sulfone can alter the electronic properties and hydrogen bonding capacity of the core. Furthermore, fusion of the thiazine ring with aromatic or heteroaromatic rings can lead to novel, rigidified analogs.
Experimental Protocols for SAR Elucidation
The following are detailed, step-by-step methodologies for the key in vitro assays required to build a robust SAR dataset for novel this compound analogs as H4R antagonists.
Histamine H4 Receptor Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the H4R by competing with a radiolabeled ligand.
Caption: Workflow for the H4R radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H4 receptor.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of various concentrations of the test compound (dissolved in assay buffer: 50 mM Tris-HCl, pH 7.4).
-
Add 50 µL of [³H]-Histamine (final concentration ~1-2 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~20-50 µ g/well ).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then add liquid scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., 10 µM JNJ 7777120).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Gαi-Mediated Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize histamine-induced calcium influx in cells co-expressing the H4R and a promiscuous G-protein.
Caption: Workflow for the H4R calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Seed HEK293 cells stably co-expressing the human H4R and the promiscuous G-protein Gα16 into black-walled, clear-bottom 96-well plates at a density of 30,000-50,000 cells per well.
-
Allow cells to adhere and grow for 12-24 hours.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Incubate the plate at 37°C in the dark for 60 minutes.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a solution of histamine (at a concentration that elicits ~80% of the maximal response, EC80) to all wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The antagonist effect is measured as the inhibition of the histamine-induced calcium signal.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Eosinophil Chemotaxis Assay
This assay assesses the functional consequence of H4R antagonism by measuring the inhibition of histamine-induced migration of eosinophils, a key cell type in allergic inflammation.
Caption: Workflow for the eosinophil chemotaxis assay.
Protocol:
-
Eosinophil Isolation:
-
Isolate eosinophils from the venous blood of healthy, consenting donors using density gradient centrifugation followed by negative magnetic selection to achieve high purity.
-
-
Chemotaxis Assay:
-
Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes at 37°C.
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous polycarbonate membrane (typically 5 µm pore size).
-
Add histamine (at its EC50 for chemotaxis, typically in the nanomolar range) to the lower wells of the chamber.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Alternatively, quantify migrated cells using a fluorescent viability dye and a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of histamine-induced migration for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The exploration of novel chemical scaffolds is a cornerstone of innovative drug discovery. The this compound core represents a promising starting point for the development of a new class of histamine H4 receptor antagonists. By systematically applying the synthetic strategies and robust in vitro characterization protocols outlined in this guide, researchers can effectively navigate the complex process of structure-activity relationship elucidation. The resulting data will be instrumental in identifying lead compounds with optimal potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel therapeutics for inflammatory and immune diseases.
References
- Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews. Drug discovery, 7(1), 41–53.
- Liu, W. L. (2014). Histamine H4 receptor antagonists for the treatment of inflammatory disorders. Drug discovery today, 19(8), 1222–1225.
- Thurmond, R. L., Venable, J. D., Savall, B. M., La, D., & Fung-Leung, W. P. (2014). The histamine H4 receptor: from orphan to the clinic. Frontiers in pharmacology, 5, 65.
- Bell, J. K., et al. (2007). Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus.
- Cowden, J. M., et al. (2010). The histamine H4 receptor mediates inflammation and pruritus in acute contact hypersensitivity.
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A Researcher's Guide to Benchmarking Novel Nitric Oxide Synthase Inhibitors: A Case Study of 5,6-dihydro-2H-1,4-thiazin-3-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark a novel compound, "5,6-dihydro-2H-1,4-thiazin-3-amine," against established Nitric Oxide Synthase (NOS) inhibitors. While public domain data on the specific NOS inhibitory activity of this compound is limited, this document will serve as a practical, step-by-step manual for its evaluation, from initial in vitro screening to considerations for cellular and in vivo studies. The principles and methodologies detailed herein are broadly applicable to the characterization of any new potential NOS inhibitor.
Introduction: The Significance of Nitric Oxide Synthase and Its Inhibition
Nitric Oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The production of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). In mammals, three distinct NOS isoforms have been identified:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a key role in synaptic plasticity and central regulation of blood pressure.[1][3]
-
Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, it is crucial for maintaining vascular tone and protecting against atherosclerosis and thrombosis.[2][3]
-
Inducible NOS (iNOS or NOS2): Its expression is induced by pro-inflammatory stimuli in various cell types, leading to the production of large amounts of NO as part of the immune response.[2][3]
Dysregulation of NOS activity is implicated in numerous diseases. For instance, excessive NO production by iNOS can lead to septic shock and inflammatory damage, while impaired eNOS function contributes to cardiovascular diseases.[2] Consequently, the development of potent and isoform-selective NOS inhibitors is a significant area of therapeutic research.
This guide will use the novel compound This compound as a case study to illustrate the process of benchmarking against well-characterized NOS inhibitors:
-
L-NAME (Nω-nitro-L-arginine methyl ester): A non-selective NOS inhibitor.[4]
-
L-NMMA (N G -monomethyl-L-arginine): A competitive inhibitor of all NOS isoforms.[5]
-
Aminoguanidine: A selective inhibitor of iNOS.[6]
The Candidate Compound: this compound
The selection of this compound for evaluation is predicated on the known biological activities of related thiazine and aminothiazole scaffolds, which have demonstrated a wide range of pharmacological properties, including anti-inflammatory and antimicrobial effects.[7][8] The structural similarity of the aminothiazine moiety to the guanidino group of L-arginine, the natural substrate for NOS, provides a rational basis for investigating its potential as a NOS inhibitor.
In Vitro Benchmarking: Determining Potency and Selectivity
The initial and most critical step in characterizing a novel NOS inhibitor is to determine its potency (typically as an IC50 or Ki value) and its selectivity for the different NOS isoforms using purified recombinant enzymes.
Essential Reagents and Materials
-
Recombinant NOS isoforms: Human or rodent nNOS, eNOS, and iNOS are commercially available from various suppliers.
-
L-arginine: The substrate for the NOS reaction.
-
NADPH: A necessary cofactor for NOS activity.
-
Cofactors: FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).
-
Calmodulin: Required for the activity of nNOS and eNOS.[9]
-
Assay buffer: Typically a HEPES or Tris-HCl buffer at physiological pH.
-
Test compounds: this compound and the reference inhibitors (L-NAME, L-NMMA, Aminoguanidine).
Experimental Workflow: In Vitro NOS Inhibition Assay
The following workflow outlines the general procedure for assessing NOS inhibition. This can be adapted for both the Griess assay and the citrulline assay.
Figure 2. A workflow for a cell-based NOS inhibition assay.
The readout for cellular NOS activity is typically the measurement of nitrite in the cell culture medium using the Griess assay. The results are expressed as EC50 values, which represent the concentration of the compound that causes a 50% reduction in NO production in the cellular environment.
In Vivo Models: Evaluating Pharmacological Effects
Should this compound demonstrate promising potency and selectivity in in vitro and cellular assays, the next logical step would be to evaluate its efficacy in an animal model. A widely used model for studying the in vivo effects of NOS inhibitors is L-NAME-induced hypertension. [10][11] In this model, chronic administration of L-NAME to rodents leads to a sustained increase in blood pressure due to the inhibition of eNOS and the subsequent reduction in NO-mediated vasodilation. [10]The ability of a novel NOS inhibitor to prevent or reverse L-NAME-induced hypertension can provide valuable insights into its in vivo efficacy and potential therapeutic applications in cardiovascular diseases.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to benchmarking the novel compound this compound against known NOS inhibitors. By following the detailed protocols for in vitro and cellular assays, researchers can generate the necessary data to determine its potency, selectivity, and cellular activity. These findings will be crucial in deciding whether to advance the compound to more complex and resource-intensive in vivo studies. The experimental framework presented here is not only applicable to the specific compound but also serves as a universal template for the preclinical evaluation of any new chemical entity targeting the nitric oxide synthase family of enzymes.
References
-
Nitric oxide synthase - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Cui, H., & Li, H. (2021). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. International Journal of Molecular Sciences, 22(11), 5823. [Link]
-
Zahra, M., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6543. [Link]
-
Johnson, F. (2023, February 5). Nitric Oxide Synthase: NOS1, NOS2, NOS3 - nNOS, iNOS, eNOS [Video]. YouTube. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1, (22), 2452-2455. [Link]
-
Paul, V., et al. (2018). Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS. International Journal of Molecular Sciences, 19(11), 3353. [Link]
-
Zhang, J., et al. (2008). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PLoS ONE, 3(1), e1405. [Link]
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Fesi, E., & Palese, F. (2016). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Oxidative Medicine and Cellular Longevity, 2016, 8485797. [Link]
-
Corbett, J. A., et al. (1992). Aminoguanidine selectively inhibits inducible nitric oxide synthase. British Journal of Pharmacology, 107(3), 602–606. [Link]
-
MDPI. (2022). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 27(15), 4877. [Link]
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RADS Journal of Pharmacy and Allied Health Sciences. (2024). L-name Induced Hypertensive Model: A Review for Understanding and Promising Aspects. RADS Journal of Pharmacy and Allied Health Sciences, 2(2), 86-93. [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-dihydro-2H-1,4-thiazin-3-amine
This document provides a detailed protocol for the safe handling and disposal of 5,6-dihydro-2H-1,4-thiazin-3-amine. As a heterocyclic amine containing both sulfur and nitrogen, this compound requires careful management to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in a professional laboratory setting.
Hazard Assessment and Chemical Profile
Key Hazards Include:
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin, based on analogs.[2]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][3] Direct contact must be avoided.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][4]
-
Environmental Hazard: Many heterocyclic compounds are toxic to aquatic life.[5][6] Therefore, release into the environment must be strictly prevented.
-
Hazardous Decomposition: Combustion is expected to produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[2][4]
| Hazard Classification (Anticipated) | GHS Category (Projected) | Primary Concerns |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Harmful or toxic upon exposure. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Causes serious eye irritation or damage.[3][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[4] |
| Hazardous to the Aquatic Environment | Acute / Chronic | Assumed toxic to aquatic life.[5][6] |
Regulatory Imperatives for Disposal
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] It is the legal responsibility of the waste generator to correctly classify and manage their hazardous waste from "cradle-to-grave."[8]
Waste Determination Workflow:
The first step is to determine if the waste is a regulated hazardous waste. This involves checking if it is specifically "listed" by the EPA or if it exhibits "characteristic" hazards (ignitability, corrosivity, reactivity, or toxicity).[8][9] this compound is not a commonly listed waste. Therefore, classification will depend on its characteristics and any solvents or materials it is mixed with.
A critical aspect of compliance is determining your site's generator status, which is based on the total amount of hazardous waste produced per calendar month. This status dictates on-site accumulation limits, storage times, and reporting requirements.[10]
-
Very Small Quantity Generator (VSQG): ≤ 100 kg/month .
-
Small Quantity Generator (SQG): > 100 kg and < 1,000 kg/month .
-
Large Quantity Generator (LQG): ≥ 1,000 kg/month .
Caption: Decision workflow for classifying chemical waste.
Pre-Disposal Procedures: On-Site Waste Management
Meticulous on-site management is crucial for safety and regulatory compliance before the waste is transported for final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure or as waste), ensure appropriate PPE is worn. The OSHA standard on Personal Protective Equipment (29 CFR 1910.132) mandates employer responsibility for providing and ensuring the use of appropriate PPE.[11]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).
-
Eye Protection: Chemical safety goggles or a face shield if there is a splash risk.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure clothing fully covers exposed skin.
-
Respiratory Protection: Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Step 2: Waste Segregation and Container Selection
Proper segregation prevents dangerous chemical reactions.
-
Compatibility: Store waste containing this compound away from strong oxidizing agents and strong acids.[1]
-
Container Choice: Use a designated, leak-proof container that is in good condition.[7] The container material must be compatible with the chemical and any solvents used. High-density polyethylene (HDPE) is a suitable choice for many organic amine wastes.
-
Keep Closed: The waste container must be kept securely closed at all times, except when adding waste. This is a key EPA requirement to prevent spills and fugitive emissions.[12]
Step 3: Hazardous Waste Labeling
All hazardous waste containers must be properly labeled as soon as waste is first added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and any other components in the waste mixture. Chemical formulas or abbreviations are not acceptable.[7]
-
A clear statement of the associated hazards (e.g., "Toxic," "Irritant").
-
The date on which waste was first added to the container (the "accumulation start date").
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the spill area is well-ventilated, typically by working within a chemical fume hood.
-
Don PPE: Wear the full PPE ensemble described in Section 3.
-
Contain and Absorb: For small spills, cover with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Avoid creating dust.[2]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Final Disposal Pathway
Disposal of this compound waste must be conducted through a licensed hazardous waste management company. On-site treatment or disposal without a specific permit is generally prohibited.
-
Primary Disposal Method: The recommended disposal method for this type of organic chemical waste is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[1][3][4] Incineration at high temperatures ensures the complete destruction of the compound into less harmful components.
-
Transportation: The waste must be transported off-site using a licensed hazardous waste hauler. A hazardous waste manifest, a legal document that tracks the waste from the generator to the TSDF, is required for all SQGs and LQGs.
Never dispose of this compound or its containers by pouring down the drain or mixing with general laboratory trash.[13] This can lead to environmental contamination and severe regulatory penalties.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-1,3,4-thiadiazole. [URL not directly available, content based on search result snippets]
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-ethyl-1,3,4-Thiadiazol-2-amine. [URL not directly available, content based on search result snippets]
- Thor Specialities (UK) LTD. (2019). Safety Data Sheet for ACTICIDE LT 2. [URL not directly available, content based on search result snippets]
- Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [URL not directly available, content based on search result snippets]
- LOLI Database. (2018). Sulfur Safety Data Sheet. [URL not directly available, content based on search result snippets]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.[Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfur.[Link]
- U.S. Environmental Protection Agency.Hazardous Waste Variations by State Matrix. [URL not directly available, content based on search result snippets]
-
U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses.[Link]
-
Robert Morris University. Hazardous Waste Management and Disposal Policy.[Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.[Link]
-
Indiana Department of Environmental Management. Managing Waste: Hazardous Waste.[Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings.[Link]
-
PubChem, National Center for Biotechnology Information. 2-Amino-5,6-dihydro-4H-1,3-thiazine.[Link]
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- 13. api.henkeldx.com [api.henkeldx.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 5,6-dihydro-2H-1,4-thiazin-3-amine
This document provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 5,6-dihydro-2H-1,4-thiazin-3-amine (CAS 30480-64-9). Given the limited publicly available, compound-specific safety data, this guide employs a conservative approach, extrapolating from the known hazards of structurally similar compounds, including thiourea and other aminothiazine derivatives. The primary objective is to ensure user safety through a robust, multi-layered protection strategy.
Proactive Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of safe laboratory practice. For this compound, we must infer its potential hazards from related chemical families.
-
Thiourea Derivatives: The core structure resembles thiourea, a compound recognized for its toxicity, including potential carcinogenicity and reproductive hazards.[1] Safe handling of thiourea compounds necessitates gloves, safety glasses, and respiratory protection.
-
Aminothiazine and Thiadiazole Analogs: Safety data for related heterocyclic amines containing sulfur and nitrogen indicates significant risks. A closely related compound, N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, is classified as toxic if inhaled, swallowed, or absorbed through the skin.[2] Other analogs are known skin, eye, and respiratory tract irritants.[3][4]
Based on this analysis, we will operate under the assumption that this compound is a hazardous substance. The primary exposure routes to mitigate are inhalation of the powder, skin contact, and eye contact.
| Potential Hazard | Exposure Route | Rationale Based on Analogs | Primary Mitigation Strategy |
| Systemic Toxicity | Inhalation, Skin Absorption, Ingestion | Derivatives are classified as toxic.[2] Thiourea has known systemic effects.[1] | Engineering Controls, Full PPE |
| Respiratory Irritation | Inhalation | Aminothiadiazoles may cause respiratory tract irritation.[3][5] | Fume Hood, Respirator |
| Skin Irritation/Allergy | Skin Contact | Thiourea derivatives can cause allergic contact dermatitis. | Chemical-Resistant Gloves |
| Serious Eye Irritation | Eye Contact | Aminothiadiazoles are classified as serious eye irritants.[3][4] | Chemical Safety Goggles, Face Shield |
Core Protective Measures: Engineering Controls and PPE
A multi-layered approach combining engineering controls and PPE is mandatory.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure to fine particulates and potential vapors from solutions.[3]
Hand Protection: Selecting the Right Gloves
The choice of glove material is dictated by the task and the solvents used. A single glove type is not sufficient for all procedures.
-
For Handling the Solid Compound: When weighing or transferring the powder, high-quality nitrile gloves (minimum 6 mil thickness) are acceptable, provided they are inspected for pinholes before use. Double-gloving is strongly recommended to facilitate easy removal of the outer glove in case of contamination.
-
For Working with Solutions: The chemical resistance of the glove to the solvent is paramount.[6] Use the table below to select an appropriate glove material. Always consult the glove manufacturer's specific resistance charts for detailed information.[7]
| Solvent Class | Example Solvents | Recommended Glove Material | Not Recommended |
| Alcohols | Methanol, Ethanol | Neoprene, Nitrile, Natural Rubber[8] | - |
| Ketones | Acetone, MEK | Butyl Rubber, Natural Rubber[6][8] | Nitrile[6] |
| Aromatic Hydrocarbons | Toluene, Benzene | Viton®, Polyvinyl Alcohol (PVA) | Butyl Rubber, Nitrile[8] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Viton®, Polyvinyl Alcohol (PVA) | Nitrile, Neoprene[6] |
| Strong Acids | Concentrated HCl, H₂SO₄ | Butyl Rubber, Neoprene[8] | Nitrile[6] |
Eye and Face Protection: An Uncompromisable Barrier
Standard safety glasses are insufficient .
-
Chemical Safety Goggles: Wear well-fitting, indirectly vented chemical safety goggles at all times, conforming to ANSI Z87.1 or European Standard EN166.[4]
-
Face Shield: When handling larger quantities (>1 g) or when there is a significant risk of splashing (e.g., during reaction quenching or extractions), a full-face shield must be worn over the chemical safety goggles.[5]
Respiratory Protection: A Risk-Based Approach
The appropriate level of respiratory protection depends on the scale and nature of the work. A risk assessment must be performed to select the correct respirator.
Diagram 1. Decision workflow for selecting appropriate respiratory protection.
Protective Clothing
-
Lab Coat: A clean, buttoned, flame-resistant lab coat is mandatory.
-
Full Coverage: Wear long pants and closed-toe shoes.
-
Chemical-Resistant Apron: For larger-scale work, wear a chemical-resistant apron over the lab coat.
-
Disposable Sleeves: Consider disposable sleeve covers to protect the lab coat from contamination.
Operational Protocols: Putting Safety into Practice
Protocol 1: Weighing and Preparing a Stock Solution
This protocol outlines the minimum PPE requirements for a common laboratory task.
-
Preparation: Before bringing the chemical into the fume hood, don all required PPE: lab coat, chemical safety goggles, and inner nitrile gloves.
-
Enter Fume Hood: Perform all subsequent steps inside the certified chemical fume hood.
-
Don Outer Gloves: Don a second, outer pair of chemical-resistant gloves appropriate for the solvent you will be using.
-
Weighing: Carefully weigh the solid compound onto weighing paper or directly into a tared vial. Avoid creating dust. Use a micro-spatula and gentle movements.
-
Dissolution: Add the solvent to the vial containing the solid. Cap the vial securely before mixing or vortexing.
-
Cleanup: Dispose of the weighing paper and any contaminated wipes in a designated solid hazardous waste container inside the fume hood.
-
Doffing Outer Gloves: Before leaving the fume hood, remove the outer pair of gloves using a technique that avoids touching the outer surface with your bare hands or inner gloves. Dispose of them in the designated waste container.
-
Final Doffing: Exit the lab to doff remaining PPE in the correct order (see Diagram 2).
Protocol 2: PPE Donning and Doffing Sequence
Following the correct sequence is critical to prevent cross-contamination.
Diagram 2. Correct sequence for donning and doffing PPE.
Emergency and Disposal Plans
-
Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed, labeled hazardous waste container. Do not create dust.[2] Wear full PPE, including respiratory protection, during cleanup.
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Do not dispose of it down the drain.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-1,3,4-thiadiazole.
- Redox. (2022). Safety Data Sheet Thiourea.
- Lanhou New Materials. (2025). Understanding Thiourea: Benefits and Risks in New Materials.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-ethyl-1,3,4-thiadiazole.
- Sigma-Aldrich. (n.d.). 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine.
- ChemicalBook. (n.d.). N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine(7361-61-7).
- SD Fine-Chem. (n.d.). Chemwatch GHS SDS 22533.
- Thor Specialities (UK) LTD. (2019). Safety data sheet.
- Safetyware. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- Newcomer Supply. (2025). Safety data sheet (sds).
- Environmental Health and Safety, University of Colorado. (n.d.). OSHA Glove Selection Chart.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Angene Chemical. (2025). Safety Data Sheet.
Sources
- 1. nbinno.com [nbinno.com]
- 2. N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine(7361-61-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. safetyware.com [safetyware.com]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
